molecular formula C4H5NO3 B1440973 3-(Nitromethylene)oxetane CAS No. 922500-95-6

3-(Nitromethylene)oxetane

Cat. No.: B1440973
CAS No.: 922500-95-6
M. Wt: 115.09 g/mol
InChI Key: YYPAYWPSPJDUBG-UHFFFAOYSA-N
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Description

3-(Nitromethylene)oxetane is a useful research compound. Its molecular formula is C4H5NO3 and its molecular weight is 115.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(nitromethylidene)oxetane
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InChI

InChI=1S/C4H5NO3/c6-5(7)1-4-2-8-3-4/h1H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPAYWPSPJDUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C[N+](=O)[O-])CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693533
Record name 3-(Nitromethylidene)oxetane
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Molecular Weight

115.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922500-95-6
Record name 3-(Nitromethylene)oxetane
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Record name 3-(Nitromethylidene)oxetane
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Record name 3-(nitromethylidene)oxetane
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(Nitromethylene)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-(Nitromethylene)oxetane is a versatile building block that merges the unique physicochemical properties of the strained oxetane ring with the potent electrophilicity of a nitroalkene.[1][2] This guide provides a comprehensive overview of its chemical properties, including its synthesis, stability, reactivity, and spectroscopic signature. We delve into the mechanistic underpinnings of its reactions, offering field-proven insights for researchers in medicinal chemistry and materials science. Particular emphasis is placed on its role as a Michael acceptor and its application in the synthesis of novel 3,3-disubstituted oxetanes and energetic materials.[2]

Introduction: The Strategic Value of this compound

The incorporation of an oxetane motif is a well-established strategy in modern drug discovery to enhance key physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, while also providing novel intellectual property.[3][4][5] The four-membered ring is a polar, sp³-rich scaffold that can act as a bioisostere for gem-dimethyl or carbonyl groups, often leading to improved pharmacokinetic profiles.[4][6]

This compound leverages these benefits by introducing a highly functionalized side chain. The nitromethylene group, a potent electron-withdrawing moiety, activates the exocyclic double bond, rendering the molecule an excellent Michael acceptor.[1][2] This dual functionality makes this compound a powerful intermediate for accessing a diverse array of 3,3-disubstituted oxetanes, which are often more stable than other substitution patterns.[7][8] This building block has found applications in the synthesis of peptidomimetics and, more recently, as a precursor to advanced energetic materials.[2][9]

Molecular Structure and Physicochemical Properties

The unique chemical behavior of this compound stems from the interplay between the strained oxetane ring and the electron-deficient nitromethylene group.

Structural Analysis

The molecule consists of a four-membered oxetane ring substituted at the 3-position with a nitromethylene (=CHNO₂) group. The oxetane ring itself is nearly planar but possesses significant ring strain (approx. 106 kJ·mol⁻¹), which influences its reactivity.[3] X-ray crystallography reveals that the oxetane ring angles deviate significantly from the ideal tetrahedral angle, with the C-O-C angle being approximately 91.1° and the C-C-C angles around 88-90°.[2] The nitro group is a resonance-stabilized system, with the negative charge delocalized over the two oxygen atoms.[10][11] This strong electron-withdrawing nature polarizes the C=C double bond, making the β-carbon highly electrophilic.

Physical and Spectroscopic Properties

A summary of the key physical and spectroscopic data for this compound is presented below.

PropertyValue / DescriptionSource
Molecular Formula C₄H₅NO₃-
Molecular Weight 115.09 g/mol -
Appearance Colorless, oily liquid (at room temp)[12]
Melting Point 52 °C[2]
Boiling Point Decomposes at 165 °C[2]
Density 1.550 g cm⁻³ (at room temp)[2]
Solubility Soluble in most organic solvents[10][12]
¹H NMR (CDCl₃) Signals corresponding to oxetane ring protons and the vinylic proton. The vinylic proton is expected to be significantly deshielded due to the nitro group.[13][14]
¹³C NMR (CDCl₃) Resonances for the oxetane carbons and the two carbons of the nitromethylene group.[14]
IR Spectroscopy Strong characteristic peaks for N-O stretching of the nitro group (~1550-1500 cm⁻¹ and 1360-1340 cm⁻¹), C=C stretching, and C-O-C stretching of the oxetane ring.[15]
UV-Vis Spectroscopy Absorption bands related to the n→π* and π→π* transitions of the nitroalkene chromophore.[16][15]

Note: Specific chemical shift values can vary based on solvent and experimental conditions. The provided descriptions are based on typical ranges for the respective functional groups.

Synthesis of this compound

The primary and most efficient route to this compound is through a Henry reaction (also known as a nitroaldol reaction) between oxetan-3-one and nitromethane.[2][17][18]

Key Synthetic Protocol: The Henry Reaction

This reaction is a base-catalyzed carbon-carbon bond formation.[18][19] The mechanism involves the deprotonation of nitromethane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of oxetan-3-one. The resulting β-nitro alcohol intermediate readily undergoes dehydration to yield the final nitroalkene product.[19]

Experimental Protocol:

  • Reactant Preparation: A solution of oxetan-3-one is prepared in an excess of nitromethane, which serves as both a reactant and a solvent.

  • Catalyst Addition: A catalytic amount of a base, such as triethylamine (Et₃N), is added to the solution at room temperature.[20]

  • Reaction: The mixture is stirred, and the reaction progress is monitored by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Workup and Purification: The excess nitromethane is removed under reduced pressure. The residue is then purified, typically by filtration through a plug of silica gel, to afford this compound.[20]

The causality behind this choice is the high efficiency and operational simplicity of the Henry reaction for creating nitroalkenes from carbonyl precursors.[18][21][22] Using a slight excess of a mild base and ensuring anhydrous conditions can prevent side reactions and maximize the yield of the desired dehydrated product.

Henry_Reaction Oxetanone Oxetan-3-one Intermediate β-Nitro Alcohol Intermediate Oxetanone->Intermediate + Nitronate Nitromethane Nitromethane (CH3NO2) Nitronate Nitronate Anion ([CH2NO2]-) Nitromethane->Nitronate + Base Base Base (e.g., Et3N) Product This compound Intermediate->Product - H2O (Dehydration) Water H2O

Caption: Synthetic pathway to this compound via the Henry reaction.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by two key features: its nature as a potent Michael acceptor and the inherent strain of the oxetane ring.[2][3]

Michael Addition Reactions

The electron-withdrawing nitro group renders the exocyclic double bond highly electrophilic, making the molecule an excellent substrate for conjugate addition (Michael addition) reactions.[1][2] This is the most significant and widely exploited reaction pathway for this compound.

A wide variety of nucleophiles, including amines, thiols, and carbanions, readily add to the β-carbon of the nitromethylene group in a 1,4-selective manner.[2] This reactivity provides a powerful and direct route to a diverse range of 3,3-disubstituted oxetanes.[2]

General Reaction Scheme:

Michael_Addition Start This compound Product 3-(1-Nitro-2-Nu-ethyl)oxetane (3,3-disubstituted oxetane precursor) Start->Product + Nu- Nucleophile Nucleophile (Nu-)

Caption: General Michael addition reaction of this compound.

Field-Proven Insights:

  • Peptidomimetics: The conjugate addition of α-amino esters to this compound, followed by reduction of the nitro group, is a key strategy for incorporating the oxetane scaffold into peptide backbones.[9] This modification can enhance metabolic stability and influence peptide conformation.[9]

  • Energetic Materials: Nitrogen-rich heterocycles, such as tetrazoles and azides, can act as nucleophiles. The resulting adducts are being explored as new, high-performance energetic materials, where the oxetane ring can be used to form energetic polymers.[2][14] The excellent acceptor properties of the nitroalkene facilitate these additions, even with poor nucleophiles.[2]

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine using standard chemical or catalytic hydrogenation methods (e.g., H₂, Pd/C; Sn/HCl).[10][23] This transformation is crucial for converting the Michael addition products into versatile β-amino oxetane derivatives, which are valuable intermediates in medicinal chemistry.[9]

Ring-Opening Reactions

While the 3,3-disubstituted oxetanes formed from Michael additions are generally more stable, the oxetane ring is susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or Lewis acids.[6][7][24][25] The inherent ring strain of approximately 25.5 kcal/mol provides the thermodynamic driving force for these reactions.[6]

Causality of Stability: The stability of the oxetane ring is highly dependent on its substitution pattern. 3,3-disubstituted oxetanes are generally more robust because the substituents sterically hinder the approach of external nucleophiles to the C-O σ* antibonding orbital.[7] However, the presence of internal nucleophiles or treatment with strong acids can still facilitate ring-opening.[7][24][25] Researchers should be mindful of reaction conditions, especially pH, when working with this scaffold.

Stability and Handling

This compound is a thermally sensitive compound.[2]

  • Thermal Stability: It melts at 52 °C and begins to decompose at 165 °C.[2] Care should be taken to avoid high temperatures during synthesis and storage.

  • Explosive Nature: Like many nitroalkanes, it is considered an energetic material and possesses an explosophoric group.[2][12][14] Nitromethane, its precursor, is a known explosive.[12][15] Standard safety precautions for handling energetic compounds should be observed.

  • Chemical Stability: The oxetane ring is generally stable to a range of common synthetic transformations under neutral or basic conditions.[8][26] However, it is sensitive to strong acids, which can catalyze ring-opening.[7][24]

Conclusion

This compound is a high-value synthetic intermediate that offers a powerful entry point to novel 3,3-disubstituted oxetanes. Its chemical properties are defined by the potent electrophilicity of the nitroalkene moiety, which allows for facile and selective Michael additions with a wide range of nucleophiles. While the inherent strain and energetic nature of the molecule require careful handling, its utility in constructing complex molecules for drug discovery and materials science is significant. Understanding the interplay between the stability of the oxetane ring and the reactivity of the nitromethylene group is paramount for its successful application in research and development.

References

Introduction: The Strategic Value of 3-(Nitromethylene)oxetane in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(Nitromethylene)oxetane

The oxetane ring, a four-membered cyclic ether, has emerged as a privileged structural motif in medicinal chemistry and materials science. Its unique conformational properties, ability to act as a hydrogen bond acceptor, and role as a "metabolic shield" have made it a highly sought-after component in drug discovery.[1] Among functionalized oxetanes, this compound stands out as a particularly versatile and powerful building block. First prepared by Wuitschik in 2008, this compound combines the strained oxetane ring with a reactive nitroalkene functional group.[2] This dual functionality makes it an excellent Michael acceptor, readily reacting with a wide array of nucleophiles to create densely functionalized 3,3-disubstituted oxetanes, which are valuable scaffolds for peptidomimetics, energetic materials, and other complex molecular architectures.[3][4]

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from the readily available precursors, oxetan-3-one and nitromethane. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol, and discuss critical parameters for process optimization and safety.

Reaction Mechanism: A Base-Catalyzed Tandem Henry Reaction and Dehydration

The synthesis is a classic example of the Henry reaction (also known as a nitroaldol reaction), followed by a spontaneous or induced dehydration.[5][6] The overall transformation is a base-catalyzed condensation between a nitroalkane and a ketone.[7][8]

The process can be understood in two distinct stages:

  • Nucleophilic Addition (Henry Reaction): The reaction is initiated by a base (e.g., triethylamine, Et₃N) which deprotonates nitromethane. The pKa of nitromethane in DMSO is approximately 17, making it accessible to common bases.[5] The resulting nitronate anion is a potent carbon-based nucleophile that attacks the electrophilic carbonyl carbon of oxetan-3-one. This addition forms a tetrahedral intermediate, a β-nitro alkoxide. Subsequent protonation yields the stable, but often unisolated, 3-(nitromethyl)oxetan-3-ol adduct.[5][7]

  • Dehydration: Under the reaction conditions, particularly with a slight excess of base or upon workup, the β-nitro alcohol readily undergoes elimination of a water molecule. The base abstracts the acidic proton alpha to the nitro group, and the resulting intermediate expels the hydroxyl group to form the thermodynamically stable, conjugated nitroalkene product: this compound.[8]

G cluster_0 Step 1: Henry (Nitroaldol) Reaction cluster_1 Step 2: Dehydration NM Nitromethane (CH₃NO₂) Nitronate Nitronate Anion ([CH₂NO₂]⁻) NM->Nitronate Deprotonation Base1 Base (Et₃N) Adduct β-Nitro Alkoxide Intermediate Nitronate->Adduct Nucleophilic Attack Oxetanone Oxetan-3-one Oxetanone->Adduct NitroAlcohol 3-(Nitromethyl)oxetan-3-ol Adduct->NitroAlcohol Protonation NitroAlcohol2 3-(Nitromethyl)oxetan-3-ol NitroAlcohol->NitroAlcohol2 Intermediate FinalProduct This compound NitroAlcohol2->FinalProduct Elimination Base2 Base (Et₃N) Water H₂O

Caption: The two-stage reaction mechanism for the synthesis of this compound.

Reagent and Equipment Analysis

Successful synthesis hinges on the quality of the reagents and appropriate handling.

ReagentFormulaM.W. ( g/mol )Key Properties & Handling Notes
Oxetan-3-one C₃H₄O₂72.06A cyclic ketone, often available commercially.[9] Can be synthesized from propargylic alcohols if necessary.[10][11][12] Should be stored under an inert atmosphere to prevent hydration or polymerization.
Nitromethane CH₃NO₂61.04CRITICAL HAZARD: Flammable, shock- and heat-sensitive explosive, and a respiratory tract irritant.[13] Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Avoid contact with strong bases in concentrated form. Serves as both reactant and solvent in this procedure.
Triethylamine (Et₃N) C₆H₁₅N101.19A common organic base used here as a catalyst. It is corrosive and has a strong odor. Should be handled in a fume hood.

Equipment:

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, condenser).

  • Magnetic stir plate.

  • Rotary evaporator for solvent removal.

  • Equipment for purification (e.g., flash column chromatography or filtration setup).

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[13] It is designed to be a self-validating system where reaction progress can be monitored and controlled.

Workflow Diagram:

G A 1. Reagent Preparation - Charge flask with Oxetan-3-one. - Add Nitromethane (solvent). B 2. Reaction Initiation - Add catalytic Triethylamine (Et₃N) at room temperature. A->B Start Reaction C 3. Reaction Monitoring - Stir at room temperature. - Monitor by TLC or LC-MS. B->C ~15-30 min D 4. Workup - Concentrate reaction mixture under reduced pressure. C->D Upon Completion E 5. Purification - Purify residue via filtration through silica gel plug. D->E F 6. Product Isolation - Evaporate solvent from pure fractions. - Dry product under vacuum. E->F

References

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 3-(Nitromethylene)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the crystal structure and molecular geometry of 3-(nitromethylene)oxetane, a versatile building block in medicinal chemistry and energetic materials science. The document elucidates the critical structural features of this strained heterocyclic compound, underpinned by single-crystal X-ray diffraction data. Detailed experimental protocols for its synthesis and crystallization are presented, offering researchers a reproducible methodology. This guide integrates theoretical insights with empirical data to deliver a holistic understanding of the molecule's conformational properties and their implications for its reactivity and application in advanced material design.

Introduction: The Emergence of this compound

The oxetane ring, a four-membered cyclic ether, has garnered significant interest in medicinal chemistry as a bioisosteric replacement for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties of drug candidates.[1] Concurrently, the incorporation of explosophoric groups, such as the nitromethylene moiety, into novel molecular scaffolds is a key strategy in the development of advanced energetic materials.[2][3]

This compound (1) stands at the confluence of these fields. First synthesized in 2008 by Wuitschik through the condensation of nitromethane and oxetan-3-one, it has proven to be an invaluable Michael acceptor.[3] Its utility extends from the synthesis of oxetane-modified peptidomimetics in drug discovery to its role as a precursor for next-generation energetic polymers.[4] An in-depth understanding of its solid-state structure is paramount for rationally designing new derivatives with tailored properties.

Synthesis and Crystallization

The preparation of this compound and its subsequent crystallization are foundational to obtaining high-quality single crystals suitable for X-ray diffraction analysis. The established synthetic route is a condensation reaction, while crystallization is achieved through slow solvent evaporation.

Experimental Protocol: Synthesis

The synthesis of this compound is adapted from the procedure first described by Wuitschik. While the seminal work provides the basis, subsequent studies on its derivatives have further refined the understanding of its reactivity.

Experimental Protocol: Single Crystal Growth

High-quality single crystals of this compound are essential for accurate structural elucidation. The following protocol has been demonstrated to yield crystals suitable for X-ray diffraction.

Methodology:

  • Prepare a saturated solution of this compound in chloroform.

  • Loosely cap the vessel containing the solution to allow for slow evaporation of the solvent at ambient temperature.

  • Monitor the solution over several days for the formation of single crystals.

  • Once crystals of sufficient size and quality have formed, carefully isolate them from the mother liquor.

The logical flow for obtaining and analyzing the crystal structure is depicted in the workflow below.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Structural Analysis Nitromethane Nitromethane Condensation Condensation Reaction Nitromethane->Condensation Oxetan3one Oxetan-3-one Oxetan3one->Condensation CrudeProduct Crude this compound Condensation->CrudeProduct Purification Purification CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct Dissolution Dissolution in Chloroform PureProduct->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation CrystalFormation Single Crystal Formation Evaporation->CrystalFormation Xray Single-Crystal X-ray Diffraction CrystalFormation->Xray DataProcessing Data Processing & Structure Solution Xray->DataProcessing StructuralRefinement Structural Refinement DataProcessing->StructuralRefinement FinalStructure Final Crystal Structure StructuralRefinement->FinalStructure

Caption: Workflow for the synthesis, crystallization, and structural analysis of this compound.

Crystal Structure and Molecular Geometry

The solid-state structure of this compound reveals the significant influence of the strained four-membered ring on its overall geometry. Single-crystal X-ray diffraction analysis provides precise data on its crystallographic parameters, bond lengths, and bond angles.

Crystallographic Data

This compound crystallizes in the monoclinic space group C2/c.[5] The key crystallographic data are summarized in the table below.

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
Formula Units per Cell (Z)8
Temperature143 K
Density (calculated)1.589 g cm⁻³ (at 143 K)
Density (room temperature)1.550 g cm⁻³ (calculated)

Data sourced from Göttemann et al. (2022).[5]

Molecular Structure and Conformation

The molecular structure of this compound is characterized by the planar nitromethylene group attached to the puckered oxetane ring. The inherent ring strain of the oxetane moiety dictates its unique bond angles, which deviate significantly from the ideal tetrahedral angle of 109.5°.

Caption: Labeled molecular structure of this compound.

The bond angles within the oxetane ring are particularly noteworthy. The C1–O1–C2 angle is the largest within the ring at 91.13(9)°, while the C1–C3–C2 angle is considerably smaller at 88.32(9)°. These strained angles are a direct consequence of the four-membered ring structure. The puckering angle of the oxetane ring is 8.82°, which is surprisingly close to that of unsubstituted oxetane.[5]

Key Bond Angles

The bond angles of the oxetane moiety are a critical aspect of its molecular geometry, highlighting the significant ring strain.

AngleValue (°)
C1–O1–C291.13(9)
O1–C1–C390.16(9)
O1–C2–C390.37(9)
C1–C3–C288.32(9)

Data obtained at 143 K, sourced from Göttemann et al. (2022).

Spectroscopic and Analytical Characterization

Beyond X-ray crystallography, a suite of spectroscopic and analytical techniques is employed to fully characterize this compound and its derivatives. These methods provide complementary information about the molecule's structure, purity, and thermal stability.

The primary characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁴N NMR are used to confirm the molecular structure in solution.[2]

  • Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups, particularly the nitro group and the oxetane ring.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the compound, such as its melting point and decomposition temperature.[2]

  • Elemental Analysis: This technique confirms the elemental composition of the synthesized compound.[2]

Applications and Future Outlook

The unique structural features of this compound make it a highly versatile and promising building block for a range of applications.

  • Energetic Materials: As a precursor to energetic polymers, the oxetane ring can be polymerized to form energetic binders.[2][3] The nitromethylene group contributes to the overall energy content of the resulting materials. Computational studies on related energetic oxetane derivatives have shown promising performance characteristics.[6]

  • Medicinal Chemistry: The ability of this compound to act as a Michael acceptor allows for its incorporation into complex organic molecules, including peptidomimetics and other potential therapeutic agents.[4] The oxetane moiety can improve the metabolic stability and solubility of drug candidates.[1]

The continued exploration of the reactivity of this compound is expected to yield novel derivatives with enhanced properties for both energetic and pharmaceutical applications. Its commercial availability further facilitates its use in both academic and industrial research.[2]

References

Spectroscopic Data for 3-(Nitromethylene)oxetane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 3-(Nitromethylene)oxetane, a versatile building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the ¹H and ¹³C NMR spectra. The guide details the theoretical underpinnings of the observed chemical shifts and coupling constants, provides a validated experimental protocol for data acquisition, and presents a thorough interpretation of the spectral data. This work aims to serve as a definitive reference for the characterization of this compound, ensuring scientific integrity and facilitating its application in further research.

Introduction: The Structural Significance of this compound

The oxetane ring is a four-membered cyclic ether that has garnered significant attention as a valuable structural motif in modern drug discovery. Its incorporation into molecular scaffolds can lead to improved physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity. The unique bond angles and electronic distribution of the oxetane ring impart a distinct three-dimensional character to molecules, influencing their conformational preferences and interactions with biological targets.

This compound, in particular, is a highly functionalized derivative that serves as a versatile synthetic intermediate. The exocyclic nitromethylene group provides a reactive handle for a variety of chemical transformations, including Michael additions, cycloadditions, and reductions. A thorough understanding of its spectroscopic signature is paramount for confirming its identity and purity in synthetic workflows. This guide provides a detailed exploration of the ¹H and ¹³C NMR spectroscopic data of this compound, grounded in fundamental principles and supported by established experimental practices.

Theoretical Considerations for NMR Analysis

The NMR spectrum of this compound is governed by the interplay of several structural and electronic factors. The strained oxetane ring, the electron-withdrawing nitro group, and the exocyclic double bond all contribute to the unique chemical shifts and coupling patterns observed for the hydrogen and carbon nuclei.

Influence of the Oxetane Ring

The four-membered oxetane ring exhibits significant ring strain, which influences the hybridization and bond angles of the constituent atoms. This strain affects the electron density around the protons and carbons, leading to characteristic chemical shifts. The protons on the oxetane ring typically appear in the range of 4-5 ppm in the ¹H NMR spectrum due to the deshielding effect of the adjacent oxygen atom.

Effect of the Nitromethylene Group

The nitromethylene group (-CH=NO₂) is a strong electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms. This has a profound impact on the electronic environment of the molecule.

  • ¹H NMR: The vinylic proton of the nitromethylene group is expected to be significantly deshielded, appearing at a downfield chemical shift.

  • ¹³C NMR: The carbons of the double bond will also be deshielded, with the carbon atom directly attached to the nitro group experiencing a more pronounced downfield shift.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common and suitable choice.

  • Concentration:

    • For ¹H NMR, dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

  • Sample Filtration: Filter the prepared solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following parameters are provided as a starting point and may require optimization based on the specific instrument used.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: ≥400 MHz

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Number of Scans: 16-32 scans for a sufficient signal-to-noise ratio.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: 0-10 ppm.

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: ≥100 MHz

  • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to obtain singlets for each carbon.

  • Number of Scans: 1024-4096 scans are typically required.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

Data Processing and Referencing
  • Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

  • Chemical Shift Referencing: Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Spectroscopic Data and Interpretation

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, as reported in the literature.

¹H NMR Spectroscopic Data
Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-47.15t2.11H
H-2, H-55.25d2.14H

Interpretation:

  • H-4 (Vinylic Proton): The proton on the exocyclic double bond (H-4) appears as a triplet at 7.15 ppm. Its downfield chemical shift is a direct consequence of the strong deshielding effect of the adjacent nitro group. The multiplicity is a triplet due to coupling with the two equivalent methylene protons of the oxetane ring (H-2 and H-5).

  • H-2, H-5 (Oxetane Protons): The four protons on the oxetane ring (H-2 and H-5) are chemically equivalent and appear as a doublet at 5.25 ppm. The deshielding effect of the adjacent oxygen atom and the exocyclic double bond contributes to their downfield shift. The doublet arises from coupling to the vinylic proton (H-4).

¹³C NMR Spectroscopic Data
Carbon Assignment Chemical Shift (δ, ppm)
C-4144.1
C-3129.5
C-2, C-572.4

Interpretation:

  • C-4 (Vinylic Carbon): The vinylic carbon atom (C-4) directly attached to the nitro group resonates at a significantly downfield chemical shift of 144.1 ppm. This is attributed to the strong electron-withdrawing nature of the nitro group.

  • C-3 (Quaternary Carbon): The quaternary carbon of the oxetane ring (C-3) appears at 129.5 ppm. Its downfield shift is influenced by its sp²-like character due to the exocyclic double bond.

  • C-2, C-5 (Oxetane Carbons): The two equivalent methylene carbons of the oxetane ring (C-2 and C-5) are observed at 72.4 ppm. The electronegative oxygen atom is the primary cause of their deshielded nature.

Visualizing the Molecular Structure and Experimental Workflow

To further aid in the understanding of the molecular structure and the NMR experimental process, the following diagrams are provided.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound NMR_Tube NMR Tube Sample->NMR_Tube Dissolve & Filter Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_NMR ¹H NMR Experiment Spectrometer->H1_NMR C13_NMR ¹³C NMR Experiment Spectrometer->C13_NMR FID Raw FID Data H1_NMR->FID C13_NMR->FID Spectrum Processed NMR Spectrum FID->Spectrum Fourier Transform, Phasing, Baseline Correction Analysis Interpretation & Assignment Spectrum->Analysis Final Report Final Report Analysis->Final Report

Thermal stability and decomposition temperature of 3-(Nitromethylene)oxetane.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-(Nitromethylene)oxetane

Abstract

This compound is a strained, cyclic nitroalkene that has garnered significant interest as a versatile building block in both medicinal chemistry and the development of advanced energetic materials.[1][2] Its utility stems from the unique combination of a high-energy "explosophoric" nitro group and a reactive, strained oxetane ring, making it an excellent Michael acceptor for synthesizing novel derivatives.[1] A thorough understanding of its thermal stability is paramount for ensuring safe handling, predicting storage longevity, and defining processing parameters for its incorporation into more complex formulations. This guide provides a comprehensive analysis of the thermal behavior of this compound, detailing its decomposition temperature as determined by modern thermal analysis techniques. It includes field-proven experimental protocols, an explanation of the underlying scientific principles, and safety considerations derived from its thermal properties.

Introduction: The Dual-Role of this compound

First prepared in 2008, this compound serves as a critical precursor for a new generation of materials.[1] In the pharmaceutical sector, the oxetane motif is increasingly used as a bioisostere for carbonyl groups and gem-dimethyl functionalities, often improving metabolic stability and aqueous solubility.[2] The reactivity of this compound as a Michael acceptor has been leveraged to create novel 3,3-disubstituted oxetanes for drug discovery.[1][2]

In the field of energetic materials, there is a continuous drive to develop compounds that are more powerful, less sensitive, and more environmentally benign than legacy explosives like RDX or HMX.[3] Oxetane-based polymers are frequently used as energetic binders in propellant and explosive formulations.[4][5] this compound is a promising monomer for creating next-generation energetic binders, as it introduces a high-energy nitro group directly into the polymer backbone structure.[3][4] Given these high-energy applications, characterizing its thermal decomposition is not merely an academic exercise but a critical safety and performance requirement.

Physicochemical and Thermal Properties

The key to understanding a material's behavior is a firm grasp of its fundamental properties. The thermal stability of this compound is intrinsically linked to its molecular and crystal structure. All quantitative data derived from experimental analysis are summarized below.

PropertyValueSource
Melting Point (Tₘ) 52 °C[1]
Decomposition Temperature (Tₑ) 165 °C (onset)[1][3]
Crystal System Monoclinic (Space Group: C2/c)[1]
Density (Room Temp.) 1.550 g/cm³[1]
Molecular Formula C₄H₅NO₃
Molar Mass 115.09 g/mol

Thermal Behavior and Decomposition Analysis

Thermal analysis reveals that this compound is a solid at room temperature with a relatively low melting point of 52 °C.[1] Upon further heating, it undergoes a sharp, exothermic decomposition.

Decomposition Temperature and Energetics

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are the primary techniques for investigating such thermal events.[6][7] Studies conducted at a heating rate of 5 °C min⁻¹ show that this compound begins to decompose at approximately 165 °C.[1][3] The exothermic nature of this event, where the material releases significant energy upon decomposition, is characteristic of energetic materials and is a critical parameter for safety assessments.[8] This relatively early decomposition temperature, compared to some other energetic materials, highlights the need for strict temperature control during storage and processing.[1]

Postulated Decomposition Mechanism

While a definitive, step-by-step decomposition pathway has not been fully elucidated in the literature, the molecular structure suggests two primary points of instability that likely initiate thermal decomposition:

  • C-NO₂ Bond Scission: The bond between the carbon framework and the nitro group is often the weakest link in nitro-containing energetic materials.[9] The initial step in the decomposition is likely the homolytic cleavage of this bond, releasing •NO₂. This is a common initiating step in the decomposition of nitroalkanes.[9][10]

  • Oxetane Ring Strain: The four-membered oxetane ring possesses significant ring strain (approx. 25 kcal/mol). This inherent strain makes the ring susceptible to opening, especially at elevated temperatures, which can lead to rapid and energetic decomposition into smaller, gaseous products.

The overall decomposition is likely a complex cascade of reactions initiated by C-N bond breaking, followed by the fragmentation of the strained oxetane ring and subsequent redox reactions involving the released nitrogen oxides.

Conceptual Decomposition Initiation Pathway cluster_0 Initial State cluster_1 Thermal Input cluster_2 Primary Decomposition Events cluster_3 Consequence NMO This compound (Solid/Liquid State) Heat Heat (≥ 165 °C) CN_Scission C-NO₂ Bond Scission (Radical Formation) Heat->CN_Scission Initiates Ring_Strain Oxetane Ring Strain (Promotes Ring Opening) Heat->Ring_Strain Activates Decomp Rapid Exothermic Decomposition CN_Scission->Decomp Leads to Ring_Strain->Decomp Leads to DSC Experimental Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A 1. Weigh 1-3 mg of Sample B 2. Place in Aluminum Pan A->B C 3. Hermetically Seal Pan B->C D 4. Place Sample & Ref. Pans in DSC Cell C->D E 5. Purge with N₂ Gas (30-50 mL/min) D->E F 6. Execute Thermal Program (Ramp at 5 °C/min) E->F G 7. Record Heat Flow vs. Temperature F->G H 8. Determine Onset Tₘ (Endotherm) G->H I 9. Determine Onset Tₑ (Exotherm) G->I

References

A Technical Guide to the Reactivity of 3-(Nitromethylene)oxetane as a Michael Acceptor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Nitromethylene)oxetane has emerged as a highly versatile and reactive building block in modern organic synthesis and medicinal chemistry. This guide provides an in-depth analysis of its role as a potent Michael acceptor. We will explore the unique electronic and structural features conferred by the strained oxetane ring and the electron-withdrawing nitro group that govern its reactivity. This document will detail reaction mechanisms, provide exemplary protocols for Michael additions with a range of nucleophiles, and discuss the significant applications of the resulting 3,3-disubstituted oxetanes in drug discovery.

Introduction: A Molecule of Strategic Importance

The strategic combination of an oxetane ring and a nitroalkene functionality in this compound creates a unique chemical entity with significant potential in synthetic and medicinal chemistry.

The Oxetane Moiety: More Than a Bioisostere

Oxetanes, four-membered cyclic ethers, are increasingly incorporated into drug candidates to enhance physicochemical properties.[1][2][3] The strained ring system, with C-O-C bond angles around 91° and C-C-C angles near 85°, imparts distinct conformational rigidity.[4] This strained nature, coupled with the polarity of the ether linkage, allows oxetanes to serve as valuable bioisosteres for commonly used groups like gem-dimethyl and carbonyls.[3][4] Their introduction can lead to improved aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[1][4]

The Nitroalkene Group: A Powerful Michael Acceptor

Nitroalkenes are a well-established class of powerful Michael acceptors due to the strong electron-withdrawing nature of the nitro group.[5] This polarization of the carbon-carbon double bond renders the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[6][7] The resulting nitroalkane products are versatile synthetic intermediates, as the nitro group can be transformed into various other functionalities, such as amines, ketones, or oximes.[8]

This compound: A Synergy of Functionalities

First prepared in 2008 by the condensation of oxetan-3-one and nitromethane, this compound combines the advantageous properties of both the oxetane and nitroalkene motifs.[9] This molecule has proven to be an excellent Michael acceptor, reacting readily with a diverse array of carbon and heteroatom nucleophiles.[9] Its utility has been demonstrated in the synthesis of 3,3-disubstituted oxetanes, which are valuable scaffolds in drug discovery.[4][9]

Electronic Properties and Reactivity Analysis

The high reactivity of this compound in Michael additions is a direct consequence of its electronic and structural properties.

Frontier Molecular Orbital (FUMO) Analysis

A key factor in the reactivity of a Michael acceptor is the energy of its Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a more electrophilic species that is more receptive to nucleophilic attack. The potent electron-withdrawing nitro group significantly lowers the LUMO energy of the conjugated system in this compound, making it a highly reactive electrophile. Computational studies on related nitroalkenes confirm that the LUMO is primarily localized on the β-carbon of the double bond, which is the site of nucleophilic attack. The presence of electron-donating groups generally leads to a decrease in the LUMO-HOMO energy gap.[10][11]

The Influence of the Strained Oxetane Ring

The four-membered oxetane ring in this compound introduces significant ring strain (approximately 106 kJ/mol).[1] This strain has several consequences for reactivity:

  • Increased s-character: The exocyclic bonds of the strained ring have increased s-character, which can influence the electronics of the attached functional groups.[4]

  • Conformational Rigidity: The ring's rigidity can influence the stereochemical outcome of reactions by dictating the preferred trajectory of nucleophilic attack.

The combination of the low-lying LUMO and the inherent ring strain makes this compound an exceptionally potent Michael acceptor, even reacting with poor nucleophiles in high yields.[9]

Michael Addition Reactions: Scope and Versatility

This compound undergoes Michael addition with a wide variety of nucleophiles, demonstrating its broad synthetic utility.[9] The general mechanism involves the 1,4-conjugate addition of a nucleophile to the activated double bond.

Reaction with Heteroatom Nucleophiles

Nitrogen Nucleophiles: Amines, anilines, and other nitrogen-containing heterocycles readily add to this compound. These aza-Michael additions are often performed under mild conditions and provide access to valuable 3-aminoalkyl-3-nitro-oxetane derivatives.[9]

Oxygen Nucleophiles: The addition of oxygen nucleophiles, known as the oxa-Michael reaction, can be more challenging due to the lower nucleophilicity of alcohols and water compared to other nucleophiles.[12] However, the high reactivity of this compound allows for these reactions to proceed, often with the aid of a suitable catalyst.[13]

Sulfur Nucleophiles: Thiols are excellent "soft" nucleophiles and add rapidly to Michael acceptors like this compound. These reactions are typically fast and high-yielding.

Reaction with Carbon Nucleophiles

A wide range of carbanions, including enolates, organocuprates, and malonates, can be employed as nucleophiles in Michael additions to this compound.[4][7] These reactions are fundamental for carbon-carbon bond formation and allow for the construction of complex molecular scaffolds.

Asymmetric Michael Additions

The development of asymmetric Michael additions is crucial for the synthesis of chiral molecules. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in the addition of nucleophiles to nitroalkenes.[14][15] Chiral amines, such as diphenylprolinol silyl ethers, can catalyze the enantioselective addition of aldehydes and ketones to nitroalkenes.[14][16][17] These methods can be adapted for reactions with this compound to generate enantioenriched 3,3-disubstituted oxetanes.

Experimental Protocols and Methodologies

General Protocol for aza-Michael Addition

This protocol provides a general method for the addition of a nitrogen nucleophile to this compound, based on procedures reported in the literature.[9]

Materials:

  • This compound

  • Nitrogen nucleophile (e.g., tetrazole)

  • Anhydrous acetonitrile

  • Stirring apparatus and heating mantle

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve the nitrogen nucleophile in anhydrous acetonitrile.

  • Add this compound to the solution (typically in a slight molar excess of the nucleophile).

  • Heat the reaction mixture to 65 °C and stir for 17-36 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 3,3-disubstituted oxetane.

Characterization of Products

The resulting Michael adducts can be characterized using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the product and confirming the addition to the double bond.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the nitro group.

  • Single-Crystal X-ray Diffraction: Provides unambiguous structural confirmation and stereochemical information.[9]

Visualization of Key Concepts

Michael Addition Mechanism

Michael_Addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Acceptor This compound Enolate Nitronate Intermediate Acceptor->Enolate 1. Nucleophilic Attack Nucleophile Nu-H Nucleophile->Enolate Product Michael Adduct Enolate->Product 2. Protonation Workflow Start Start: Reactants & Solvent Reaction Reaction Setup (Inert Atmosphere, Heating) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Workup (Solvent Removal) Monitoring->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis End Final Product Analysis->End

References

Physicochemical properties of 3-(Nitromethylene)oxetane derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-(Nitromethylene)oxetane Derivatives

Abstract

The this compound scaffold is a fascinating and highly versatile building block that has garnered significant attention in both medicinal chemistry and materials science. The unique combination of a strained, polar oxetane ring and an electron-deficient nitromethylene group imparts a distinct set of physicochemical properties that make its derivatives valuable for a range of applications. In medicinal chemistry, the oxetane motif is increasingly used as a bioisostere for carbonyl and gem-dimethyl groups to enhance properties like aqueous solubility and metabolic stability.[1][2] In materials science, particularly in the field of energetic materials, these compounds serve as promising monomers for advanced, high-performance binders.[3][4][5] This guide provides a comprehensive analysis of the synthesis, structural characteristics, physicochemical properties, and reactivity of this compound and its derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Oxetane Ring as a Privileged Scaffold

Oxetanes, four-membered saturated ethers, represent a unique structural class that masterfully balances chemical stability with controlled reactivity.[1] The inherent ring strain (approximately 106 kJ·mol⁻¹) and the polarity imparted by the oxygen atom make them excellent hydrogen-bond acceptors and allow them to serve as effective isosteres for common functional groups in drug discovery.[6][7] Unlike the more reactive epoxides, oxetanes offer greater stability under many physiological and synthetic conditions, yet they can be selectively activated for ring-opening reactions, providing access to complex molecular architectures.[7]

The introduction of a nitromethylene substituent at the 3-position dramatically influences the electronic properties of the scaffold. This creates a powerful nitroalkene, a well-known Michael acceptor, rendering this compound an exceptionally versatile precursor for the synthesis of a diverse library of 3,3-disubstituted oxetanes.[3] This guide delves into the core properties of this scaffold, explaining the causality behind its synthesis and reactivity, and highlighting its potential in modern chemical research.

Synthesis and Derivatization

The synthetic accessibility of this compound derivatives is a key driver of their expanding use. The strategy is twofold: first, the formation of the core nitroalkene, and second, its subsequent functionalization.

Synthesis of the this compound Core

The parent compound, this compound, is efficiently prepared via a condensation reaction between oxetan-3-one and nitromethane.[3][6] This reaction, a variation of the Henry reaction, is typically base-catalyzed and proceeds in high yield. The commercial availability of oxetan-3-one has made this a scalable and reliable route.[6]

Causality of the Method: The choice of oxetan-3-one is critical as its ketone functionality provides the electrophilic site for the nucleophilic attack by the nitromethane anion (nitronate), which is readily formed in the presence of a base. The subsequent dehydration step is often spontaneous or can be promoted to yield the target nitroalkene.

Derivatization via Conjugate Addition

The primary pathway for creating derivatives is the conjugate (aza-Michael or Michael) addition of nucleophiles to the electron-deficient double bond of the nitromethylene group.[3] This reaction is highly efficient due to the excellent acceptor properties of the nitroalkene, allowing for the use of even poor nucleophiles to achieve high yields.[3] This method has been successfully employed to introduce a wide variety of functional groups, including nitrogen-rich heterocycles like tetrazoles, which are of significant interest in the field of energetic materials.[3][4]

G cluster_0 Synthesis of Derivatives NMO This compound (Michael Acceptor) Product 3-(Nucleophilomethyl)-3-(nitro)oxetane Derivative NMO->Product Conjugate Addition Nuc Nucleophile (Nu-H) (e.g., Tetrazoles, Amines) Nuc->Product Base Base Base->Nuc Deprotonation (if needed)

Caption: General workflow for synthesizing this compound derivatives.

Experimental Protocol: Synthesis of 2-(3-(Nitromethyl)oxetan-3-yl)-2H-tetrazole [8]

This protocol serves as a self-validating system for the aza-Michael addition, as successful completion can be monitored by techniques like Thin-Layer Chromatography (TLC) and confirmed by spectroscopic analysis.

  • Preparation: Add this compound (1.00 g, 8.69 mmol) to a round-bottom flask under an inert argon atmosphere.

  • Reagent Addition: Add a solution of 1H-tetrazole (609 mg, 8.69 mmol) dissolved in dry acetonitrile (20.0 mL) to the flask.

  • Reaction: Heat the reaction mixture to 65 °C for 24 hours. A quantitative conversion is typically observed by TLC.

  • Work-up: After cooling, remove the solvent by rotary evaporation. The resulting product can be purified by recrystallization or chromatography.

  • Validation: The final structure is confirmed using multinuclear NMR spectroscopy (¹H, ¹³C), vibrational spectroscopy (IR, Raman), and elemental analysis.[4]

Structural and Conformational Analysis

The physicochemical behavior of these derivatives is intrinsically linked to their three-dimensional structure. X-ray crystallography has been an indispensable tool for elucidating these structural details.

Molecular Geometry

The parent this compound crystallizes in the monoclinic space group C2/c.[3] The oxetane ring is not planar but adopts a puckered conformation, a characteristic feature that minimizes eclipsing strain.[1][7] This puckering imparts a defined three-dimensionality to the molecule, which is a desirable trait in drug design for improving target selectivity.[2]

Caption: Molecular structure of this compound.

The bond angles within the oxetane ring deviate significantly from the ideal tetrahedral angle of 109.5°, a direct consequence of ring strain. For instance, the C1–C3–C2 angle is considerably compressed to around 88.3°, while the C1–O1–C2 angle is approximately 91.1°.[3]

Parameter Value Source
Crystal System Monoclinic[3]
Space Group C2/c[3]
Density (at 143 K) 1.589 g/cm³[3]
C1–C3–C2 Bond Angle ~88.32°[3]
C1–O1–C2 Bond Angle ~91.13°[3]
O1–C1–C3 Bond Angle ~90.16°[3]

Table 1: Selected Crystallographic Data for this compound.

Key Physicochemical Properties

The unique arrangement of functional groups in these derivatives dictates their chemical and physical behavior.

Electronic Properties and Reactivity

The potent electron-withdrawing nature of the nitro group, combined with the inductive effect of the oxetane oxygen, renders the exocyclic double bond highly electrophilic.[2] This electronic feature is the cornerstone of its reactivity, making it an exceptional Michael acceptor for a wide array of nucleophiles.[3] This predictable reactivity allows for the systematic and modular synthesis of new derivatives in an "assembly line manner."[3] Furthermore, in certain basic conditions, derivatives can undergo rearrangement to form isoxazole-4-carboxaldehydes, showcasing an alternative reaction pathway.[1]

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of these compounds.

Technique Key Feature Typical Range/Value Source
¹H NMR Protons on the oxetane ring adjacent to the oxygen (CH₂-O).~4.5-5.0 ppm[4]
¹³C NMR Quaternary carbon of the oxetane ring (C3).~80-90 ppm[4]
IR Spec. Asymmetric and symmetric stretching of the nitro group (NO₂).~1500-1550 & 1350 cm⁻¹[4]
IR Spec. C=C stretching of the nitromethylene group.~1650 cm⁻¹[4]

Table 2: Representative Spectroscopic Data for this compound Derivatives.

Thermal Properties

For applications in energetic materials, thermal stability is a critical parameter. The parent this compound has a melting point of 52 °C and a relatively low decomposition temperature of 165 °C.[3] However, its derivatives, such as those incorporating tetrazole rings, exhibit enhanced thermal stability, with decomposition temperatures in the range of 182–185 °C.[3] This improvement is crucial for developing safer and more reliable energetic binders. Computational studies have identified the C–NO₂ bond as the "trigger bond," or the weakest bond, initiating thermal decomposition.[3]

Compound Melting Point (°C) Decomposition Temp. (°C) Source
This compound (1)52165[3]
Tetrazole Derivatives (2-4)Varies182-185[3]
5-Azido-1H-tetrazole Derivative (5)Varies160[3]

Table 3: Thermal Properties of this compound and Selected Derivatives.

Applications and Future Directions

The unique physicochemical profile of this compound derivatives positions them as valuable assets in diverse scientific fields.

Medicinal Chemistry

The oxetane ring is a proven tool for improving the "drug-likeness" of therapeutic candidates.[1] It can enhance aqueous solubility and metabolic stability by replacing metabolically labile groups like gem-dimethyl or carbonyl functionalities.[1][2] The strong inductive effect of the oxetane can also be used to modulate the pKa of nearby basic groups, a critical parameter for controlling drug absorption and distribution.[2] The synthetic accessibility of 3,3-disubstituted oxetanes from this compound provides a rapid way to explore this chemical space and optimize lead compounds.[3][9]

Energetic Materials

There is a pressing need for new, high-performance, and environmentally benign energetic materials.[4][5] Oxetane-based polymers are the foundation for many modern energetic binders.[3] this compound and its nitrogen-rich derivatives are ideal monomers for this purpose. They possess an explosophoric nitro group and can be polymerized to create binders with superior performance characteristics (e.g., detonation velocity and pressure) compared to traditional materials.[3][4] The calculated performance of some tetrazole-based derivatives even outperforms that of TNT.[4]

Conclusion

This compound and its derivatives represent a powerful and versatile class of compounds with a rich physicochemical profile. The interplay between the strained oxetane ring and the reactive nitromethylene group provides a synthetically tractable platform for creating diverse molecular architectures. Key properties—including predictable reactivity as a Michael acceptor, defined three-dimensional structure, and tunable thermal and electronic characteristics—make these compounds highly valuable. For drug discovery professionals, they offer a validated strategy to enhance the ADME properties of drug candidates. For materials scientists, they are foundational building blocks for the next generation of high-performance energetic polymers. Continued exploration of this scaffold is certain to unlock further innovations across the chemical sciences.

References

The Strategic Utility of 3-(Nitromethylene)oxetane: A Technical Guide for Advanced Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(nitromethylene)oxetane (CAS Number: 922500-95-6), a highly versatile and reactive building block that has garnered significant interest in both medicinal chemistry and energetic materials science. This document elucidates the compound's fundamental properties, provides a detailed protocol for its synthesis, explores its reactivity—particularly as a Michael acceptor—and discusses its strategic application in drug discovery as a bioisosteric replacement for common functional groups. The guide is intended to serve as a critical resource for researchers seeking to leverage the unique chemical attributes of this strained heterocyclic compound in advanced synthetic applications.

Core Compound Identification and Properties

The subject of this guide is the compound correctly identified by the systematic IUPAC name This compound . It is also known by the synonym 3-(nitromethylidene)oxetane. It is crucial to distinguish this compound from its saturated analog, 3-(nitromethyl)oxetane (CAS: 1313739-08-0), as they possess distinct chemical structures and reactivity profiles.

  • IUPAC Name: this compound

  • Synonym: 3-(nitromethylidene)oxetane

  • CAS Number: 922500-95-6

  • Molecular Formula: C₄H₅NO₃

  • Molecular Weight: 115.09 g/mol

Physicochemical Properties

This compound is a crystalline solid at room temperature, characterized by its high reactivity, which stems from the strained four-membered oxetane ring and the electron-withdrawing nitroalkene moiety. This combination makes it a potent electrophile in various chemical transformations.

PropertyValueSource(s)
Melting Point41-43 °C--INVALID-LINK--
Density1.524 g/cm³ (predicted)--INVALID-LINK--
Decomposition Temp.165 °C[1]
AppearanceColorless to yellow solid/liquid[2]

Note: Spectral data for the parent compound is not widely published, but analysis of its derivatives provides insight into expected signals. The protons on the oxetane ring adjacent to the oxygen typically appear around 4.5-5.0 ppm in the ¹H NMR spectrum, while the vinyl proton is expected further downfield. The sp² carbon of the nitromethylene group would appear around 150-160 ppm in the ¹³C NMR spectrum.

Synthesis of this compound: The Henry Condensation

The primary and most efficient route for the synthesis of this compound is the Henry (or nitroaldol) reaction. This base-catalyzed condensation involves the reaction of oxetan-3-one with nitromethane, followed by dehydration to yield the target nitroalkene. The initial synthesis was reported by Wuitschik et al. in 2008.[3]

Reaction Mechanism

The causality behind this synthetic choice lies in the reliability of the Henry reaction for C-C bond formation between nitroalkanes and carbonyl compounds. The reaction proceeds via the following steps:

  • Deprotonation: A base abstracts an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion.

  • Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of oxetan-3-one, forming a β-nitro alkoxide intermediate.

  • Protonation: The alkoxide is protonated, typically by the conjugate acid of the base, to yield a β-nitro alcohol (3-(nitromethyl)oxetan-3-ol).

  • Dehydration: Subsequent elimination of water, often promoted by the reaction conditions or a separate dehydration step, affords the final product, this compound.

Caption: Mechanism of the Henry reaction for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for Henry reactions involving ketones and nitromethane. It is designed as a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC).

Materials:

  • Oxetan-3-one

  • Nitromethane (used as both reagent and solvent)

  • Triethylamine (Et₃N) or another suitable base

  • Dehydrating agent (e.g., acetic anhydride or methanesulfonyl chloride)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To a solution of oxetan-3-one (1.0 eq) in nitromethane (5-10 eq, serving as solvent), add a catalytic amount of triethylamine (0.1-0.2 eq) at room temperature.

  • Henry Adduct Formation: Stir the mixture at room temperature for 12-24 hours. Monitor the consumption of oxetan-3-one by TLC. The reaction initially forms the intermediate, 3-(nitromethyl)oxetan-3-ol.

  • Dehydration: Once the starting material is consumed, cool the reaction mixture to 0 °C. Add a dehydrating agent such as acetic anhydride (1.5 eq) and a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 eq). Alternative: Use of methanesulfonyl chloride and excess triethylamine at low temperatures (-78 °C to rt) has also been reported for similar systems.

  • Work-up: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.

Chemical Reactivity and Applications

Michael Acceptor Reactivity

The primary utility of this compound in synthetic chemistry is its role as a potent Michael acceptor. The electron-withdrawing nitro group renders the exocyclic double bond highly electrophilic, readily undergoing conjugate addition with a wide range of nucleophiles. This reactivity provides a reliable and efficient method for the synthesis of diverse 3,3-disubstituted oxetanes.[3]

Caption: General scheme of the Michael addition to this compound.

This reaction is pivotal for introducing diverse functionalities at the 3-position of the oxetane ring, including amines, thiols, and carbon-based nucleophiles, thereby generating a library of complex molecules from a single, versatile precursor.

Application in Drug Discovery: A Bioisosteric Scaffold

In medicinal chemistry, the oxetane motif is increasingly recognized as a valuable structural component.[4][5] The incorporation of an oxetane ring, often via precursors like this compound, can significantly improve the physicochemical properties of drug candidates.

Causality of Application: The oxetane ring is frequently employed as a bioisostere for more metabolically labile or lipophilic groups, such as gem-dimethyl or carbonyl groups.[6]

  • Improved Solubility and Reduced Lipophilicity: The polar nature of the ether oxygen in the oxetane ring can enhance aqueous solubility and reduce the overall lipophilicity (LogP) of a molecule compared to a non-polar gem-dimethyl group. This is a critical parameter for improving oral bioavailability.

  • Metabolic Stability: Replacing a metabolically vulnerable position (e.g., a benzylic methylene) with a more robust 3,3-disubstituted oxetane can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.

  • Vectorial Orientation: The rigid, three-dimensional structure of the oxetane ring provides well-defined exit vectors for substituents, allowing for precise conformational control and optimization of binding interactions with biological targets.[7]

  • Modulation of Basicity: An oxetane ring positioned alpha to an amine can significantly reduce the amine's basicity (pKa) due to the inductive electron-withdrawing effect of the oxygen atom. This can be advantageous for optimizing membrane permeability and reducing off-target effects.[4]

The conjugate addition of amino acid esters to this compound, followed by reduction of the nitro group, has been used to synthesize novel oxetane-containing peptidomimetics, demonstrating its direct applicability in creating advanced drug scaffolds.

Application in Energetic Materials

This compound serves as a precursor for the synthesis of energetic polymers.[8][9] The oxetane ring provides a suitable backbone for polymerization, while the nitro group is an "explosophore," contributing to the high energy content of the resulting materials. Its derivatives have been shown to outperform traditional energetic materials like TNT in calculated performance metrics.[8] The ability to undergo conjugate addition with nitrogen-rich heterocycles, such as tetrazoles, allows for the creation of new energetic monomers with enhanced performance and thermal stability.[3]

Safety and Handling

This compound is a reactive and potentially energetic compound that requires careful handling.

  • Hazards: It is classified as an irritant, causing skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated. Due to the nitroalkene moiety and its use in energetic materials, it should be treated as potentially sensitive to shock, heat, and friction.[2]

  • Handling:

    • Work in a well-ventilated chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Avoid inhalation of dust or vapors and contact with skin and eyes.

    • Keep the container tightly closed when not in use.

  • Storage:

    • Store in a cool, dry, well-ventilated place away from heat and sources of ignition.

    • Store separately from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable and versatile building block with significant potential in diverse fields of chemical research. Its straightforward synthesis via the Henry reaction and its high reactivity as a Michael acceptor provide a powerful platform for the creation of complex 3,3-disubstituted oxetanes. For drug development professionals, its utility as a bioisosteric replacement offers a strategic tool to overcome common challenges in pharmacokinetics and metabolic stability. For materials scientists, it represents a key monomer for the development of next-generation energetic materials. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety protocols, will enable researchers to fully exploit the potential of this unique chemical entity.

References

A Comprehensive Technical Guide to the Computational Determination of C-N Bond Dissociation Energy in 3-(Nitromethylene)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol for the computational determination of the C-N bond dissociation energy (BDE) of 3-(nitromethylene)oxetane, a key energetic building block. For researchers, scientists, and drug development professionals, understanding the stability of this molecule is paramount for predicting its behavior and designing safer, more effective energetic materials and pharmaceuticals. This document outlines the theoretical underpinnings of BDE calculations, provides a validated step-by-step computational workflow using Density Functional Theory (DFT), and discusses the implications of the resulting C-N bond strength. By integrating established theoretical methods with practical, field-proven insights, this guide serves as an authoritative resource for the computational analysis of energetic molecules.

Introduction: The Significance of this compound and its C-N Bond Strength

This compound has emerged as a highly versatile and promising precursor in the synthesis of advanced energetic materials and novel pharmaceutical scaffolds.[1][2] Its unique structure, combining a strained oxetane ring with an explosophoric nitromethylene group, makes it a valuable component for creating high-energy, high-density materials.[1][2] The oxetane moiety is of particular interest in medicinal chemistry, where it can serve as a polar motif to improve the physicochemical properties of drug candidates.[3]

The thermal stability of this compound and its derivatives is a critical factor in their handling, storage, and performance. The weakest bond in the molecule often dictates its decomposition pathway and sensitivity to stimuli such as heat, impact, and friction. In the case of this compound, the C-N bond connecting the nitromethylene group to the oxetane ring is a prime candidate for the "trigger linkage"—the initial site of decomposition.

The Bond Dissociation Energy (BDE) is the standard measure of the strength of a chemical bond and is defined as the enthalpy change required to break a specific bond homolytically in the gas phase.[4] A precise understanding of the C-N BDE in this compound is therefore essential for:

  • Predicting Thermal Stability: A lower BDE suggests that the molecule may decompose at lower temperatures, impacting its viability in certain applications.

  • Modeling Decomposition Mechanisms: Knowledge of the weakest bond provides a starting point for computational simulations of decomposition pathways.

  • Designing Safer Energetic Materials: By understanding the factors that influence BDE, researchers can modify the molecular structure to enhance stability.

This guide provides a robust computational framework for accurately calculating this critical parameter.

Theoretical Foundations: Homolytic Cleavage and Computational Approaches

Homolytic vs. Heterolytic Bond Cleavage

Chemical bonds can break in two primary ways:

  • Homolytic Cleavage (Homolysis): The two electrons in the covalent bond are distributed equally between the two resulting fragments. This process forms two radicals, which are species with an unpaired electron.[5][6] BDE specifically refers to the enthalpy change of this process.[4]

  • Heterolytic Cleavage (Heterolysis): One of the atoms retains both electrons from the bond, resulting in the formation of a cation and an anion.[5][6]

For the C-N bond in this compound, homolytic cleavage is the relevant process for determining the BDE, as it represents the initial unimolecular decomposition step in the absence of polar solvents or catalysts.

Computational Methods for BDE Calculation

Calculating BDEs computationally involves determining the energies of the parent molecule and its resulting radical fragments. The BDE is then calculated using the following equation:

BDE = [E(Radical 1) + E(Radical 2)] - E(Parent Molecule)

Where E represents the total electronic energy, including zero-point vibrational energy (ZPVE) corrections.

Several computational methods can be employed, with Density Functional Theory (DFT) offering a favorable balance of accuracy and computational cost for molecules of this size.[7] The choice of the DFT functional and basis set is critical for obtaining reliable results. Based on extensive benchmark studies for C-N and other bond types, several functionals have demonstrated high accuracy for BDE calculations, including:

  • M06-2X: A hybrid meta-GGA functional that performs well for thermochemistry and non-covalent interactions.[7][8]

  • ωB97X-D: A range-separated hybrid functional with empirical dispersion corrections, known for its accuracy in thermochemical calculations.[9]

  • PBE0: A hybrid functional that often provides reliable BDE values for C-NO2 bonds.[10]

  • B3LYP: A widely used hybrid functional, though it may be less accurate for BDEs than more modern functionals, it can be a good starting point.[11][12]

High-accuracy composite methods like CBS-QB3 can also be used to obtain benchmark values, as has been done for derivatives of this compound.

Experimental Protocol: A Step-by-Step Guide to BDE Calculation

This section details a validated protocol for calculating the C-N BDE of this compound using DFT.

Software and Hardware
  • Software: Gaussian 16 or a comparable quantum chemistry software package.

  • Hardware: A high-performance computing cluster is recommended for these calculations.

Computational Workflow

The following workflow outlines the necessary steps for an accurate BDE calculation.

BDE_Workflow cluster_parent Parent Molecule: this compound cluster_radicals Radical Fragments cluster_calc BDE Calculation P_Input 1. Build Initial Structure P_Opt 2. Geometry Optimization (M06-2X/6-311++G(d,p)) P_Input->P_Opt P_Freq 3. Frequency Calculation (Confirm Minimum, Obtain ZPVE) P_Opt->P_Freq P_Energy 4. Final Energy (Parent) P_Freq->P_Energy BDE_Calc 5. BDE = [E(R1) + E(R2)] - E(Parent) P_Energy->BDE_Calc R1_Input 1a. Build Oxetanylmethyl Radical R1_Opt 2a. Geometry Optimization R1_Input->R1_Opt R1_Freq 3a. Frequency Calculation R1_Opt->R1_Freq R1_Energy 4a. Final Energy (Radical 1) R1_Freq->R1_Energy R1_Energy->BDE_Calc R2_Input 1b. Build Nitrogen Dioxide Radical R2_Opt 2b. Geometry Optimization R2_Input->R2_Opt R2_Freq 3b. Frequency Calculation R2_Opt->R2_Freq R2_Energy 4b. Final Energy (Radical 2) R2_Freq->R2_Energy R2_Energy->BDE_Calc

Caption: Computational workflow for BDE calculation.

Detailed Steps
  • Structure Preparation:

    • Construct the 3D structure of this compound.

    • Create the structures of the two radical fragments resulting from C-N homolytic cleavage: the 3-(methylene)oxetane radical and the nitrogen dioxide radical (•NO₂).

  • Geometry Optimization:

    • Perform a full geometry optimization for the parent molecule and both radical fragments.

    • Rationale: This step locates the minimum energy conformation for each species on the potential energy surface.

    • Recommended Level of Theory: M06-2X/6-311++G(d,p) . The M06-2X functional is chosen for its high accuracy in thermochemical calculations.[7] The 6-311++G(d,p) basis set provides a good balance of flexibility and computational cost, with diffuse functions (++) important for accurately describing radicals and anions.[9]

    • Multiplicity: Set the multiplicity to singlet (1) for the parent molecule and doublet (2) for the radical fragments.

  • Frequency Calculation:

    • Perform a frequency calculation for each optimized structure at the same level of theory.

    • Self-Validation: Confirm that the optimization has found a true minimum on the potential energy surface by ensuring there are no imaginary frequencies.

    • Data Extraction: Obtain the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to enthalpy from these calculations.

  • Energy Calculation and BDE Determination:

    • Extract the total electronic energies, including the ZPVE correction, for the parent molecule (E_parent) and the two radicals (E_rad1 and E_rad2).

    • Calculate the BDE at 0 K using the formula: BDE (0 K) = (E_rad1 + E_rad2) - E_parent

    • To obtain the bond dissociation enthalpy at 298.15 K, use the calculated thermal corrections to enthalpy (H) for each species: BDE (298.15 K) = (H_rad1 + H_rad2) - H_parent

Data Presentation and Interpretation

The calculated energies and the resulting BDE should be compiled into a clear and concise table for easy interpretation.

SpeciesLevel of TheoryElectronic Energy + ZPVE (Hartree)Enthalpy (298.15 K) (Hartree)
This compoundM06-2X/6-311++G(d,p)Calculated ValueCalculated Value
3-(Methylene)oxetane RadicalM06-2X/6-311++G(d,p)Calculated ValueCalculated Value
Nitrogen Dioxide Radical (•NO₂)M06-2X/6-311++G(d,p)Calculated ValueCalculated Value
Calculated BDE BDE (0 K) (kcal/mol) BDE (298.15 K) (kcal/mol)
Calculated ValueCalculated Value

Interpretation of Results:

The calculated C-N BDE provides a quantitative measure of the bond's strength. For comparison, the C-N bond in nitromethane is approximately 60 kcal/mol. A significantly lower value for this compound would suggest increased sensitivity and a lower decomposition temperature, likely due to the electronic effects of the double bond and the ring strain of the oxetane moiety. This information is invaluable for risk assessment and for the rational design of more stable energetic polymers or pharmaceutical compounds.

Conclusion

This technical guide has provided a comprehensive and scientifically grounded protocol for the computational determination of the C-N bond dissociation energy in this compound. By leveraging the power of Density Functional Theory and adhering to a rigorous, self-validating workflow, researchers can obtain reliable data on the stability of this important molecule. The insights gained from these calculations are crucial for advancing the fields of energetic materials and medicinal chemistry, enabling the design of next-generation molecules with tailored properties and enhanced safety profiles.

References

3-(Nitromethylene)oxetane: A Versatile and Reactive Building Block for Modern Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Nitromethylene)oxetane is a highly versatile and reactive four-membered heterocyclic compound that has emerged as a powerful building block in both medicinal chemistry and materials science. Characterized by a strained oxetane ring fused to an electron-deficient nitroalkene, this molecule exhibits exceptional reactivity as a Michael acceptor. This unique electronic and structural profile allows for the facile construction of densely functionalized 3,3-disubstituted oxetanes, which are prized motifs in drug discovery for their ability to act as polar and metabolically stable bioisosteres for gem-dimethyl and carbonyl groups. This guide provides a comprehensive overview of the synthesis, physicochemical properties, core reactivity, and diverse applications of this compound, complete with detailed experimental protocols and mechanistic insights to empower its strategic use in advanced chemical synthesis.

The Ascendancy of the Oxetane Motif in Chemical Science

In recent years, the oxetane ring has transitioned from a synthetic curiosity to a staple in the medicinal chemist's toolbox.[1] Driven by the need to design drug candidates with improved physicochemical properties, the incorporation of sp³-rich, polar, and low-molecular-weight fragments has become a paramount strategy.[2] The oxetane motif excels in this role, offering a unique combination of features:

  • Improved Solubility: The polar nature of the ether linkage enhances aqueous solubility, a critical parameter for drug bioavailability.[3]

  • Metabolic Stability: Oxetanes can serve as metabolically robust replacements for vulnerable groups like gem-dimethyl moieties, which are prone to oxidative metabolism.[2][4]

  • Bioisosteric Replacement: The oxetane unit can function as a bioisostere for carbonyl groups, mimicking their hydrogen bond accepting capabilities and spatial arrangement, while offering greater metabolic stability.[4] It also serves as a polar surrogate for the gem-dimethyl group, occupying a similar volume but with reduced lipophilicity.[2][4]

  • Conformational Constraint: The rigid four-membered ring can impart favorable conformational pre-organization in molecules, aiding in binding to biological targets.

The value of this motif has fueled the development of synthetic methods to access functionalized oxetanes, with this compound standing out as a particularly powerful and versatile starting material.

Physicochemical and Structural Properties

This compound is a crystalline solid at room temperature.[5] Its key properties are summarized below. The molecule's high reactivity stems from the potent electron-withdrawing effect of the nitro group, which polarizes the exocyclic double bond, and the inherent ring strain of the oxetane core (approx. 106 kJ·mol⁻¹).[3]

PropertyValueReference
CAS Number 922500-95-6[6]
Molecular Formula C₄H₅NO₃[6]
Molecular Weight 115.09 g/mol [6]
Melting Point 41-43 °C / 52 °C[5][6]
Density ~1.524 - 1.550 g/cm³[6][7]
Appearance Colorless solid/liquid[6]

X-ray diffraction studies reveal that the oxetane ring in this compound is puckered, with bond angles deviating significantly from ideal tetrahedral geometry, contributing to its ring strain.[5]

Synthesis of the Building Block

The most common and efficient synthesis of this compound is through a Henry (nitro-aldol) condensation reaction between commercially available oxetan-3-one and nitromethane.[8]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Oxetanone Oxetan-3-one Reaction Henry Condensation (Base Catalyst, e.g., Et3N) Oxetanone->Reaction Nitromethane Nitromethane Nitromethane->Reaction Product This compound Reaction->Product

Synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound[9]

  • Reagents & Setup: To a solution of oxetan-3-one (1.0 eq) in nitromethane (used as both reagent and solvent), add a catalytic amount of triethylamine (Et₃N, e.g., 6 drops for a 2.6 mmol scale) at room temperature.

  • Reaction: Stir the mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction typically proceeds to completion within a few hours.

  • Work-up & Purification: Upon completion, the excess nitromethane is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel (e.g., using a cyclohexane/ethyl acetate eluent system) to afford pure this compound.

Causality: The use of a base catalyst like triethylamine is crucial to deprotonate nitromethane, forming the nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of oxetan-3-one. The subsequent elimination of water from the nitro-aldol adduct yields the final product. Using nitromethane as the solvent ensures a high concentration of the reagent, driving the reaction forward.

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by its behavior as a potent electrophile in conjugate addition reactions.

The Michael Acceptor Manifold: Conjugate Addition Reactions

This compound is an excellent Michael acceptor, readily reacting with a wide range of soft nucleophiles.[5] This reactivity is the cornerstone of its use as a building block to generate 3,3-disubstituted oxetanes. The reaction proceeds with high 1,4-selectivity, where the nucleophile adds to the carbon adjacent to the oxetane ring.

G NMO This compound (Michael Acceptor) Intermediate Nitronate Intermediate NMO->Intermediate 1. Conjugate Addition Nu Nucleophile (Nu-H) (e.g., R-NH₂, R-SH, R₂CH-CO₂Et) Nu->Intermediate Product 3,3-Disubstituted Oxetane (Adduct) Intermediate->Product 2. Protonation

General mechanism of conjugate addition.

This reaction is compatible with a broad scope of nucleophiles, including:

  • N-Nucleophiles: Primary and secondary amines, amino esters, and nitrogen-rich heterocyles like tetrazoles.[5][9]

  • C-Nucleophiles: Malonates and other stabilized carbanions.

  • S-Nucleophiles: Thiols.

Detailed Experimental Protocol: Aza-Michael Addition with an Amino Ester[10]

This protocol exemplifies the synthesis of an oxetane-modified peptide backbone precursor.

  • Reagents & Setup: Dissolve the desired α-amino ester hydrochloride salt (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or methanol.

  • Base Addition: Cool the solution to 0 °C and add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.2 eq), dropwise. The base neutralizes the hydrochloride salt and facilitates the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up & Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the 3-((amino-ester)methyl)-3-(nitromethyl)oxetane adduct.

Trustworthiness: This protocol is self-validating. The subsequent step involves the reduction of the nitro group to an amine, which can then be coupled with another amino acid.[9] The successful formation of the dipeptide validates the initial conjugate addition. This two-step sequence (conjugate addition followed by nitro reduction) is a robust method for incorporating the oxetane motif into peptide chains.[9]

Base-Mediated Rearrangement to Isoxazoles

In a distinct mode of reactivity, treatment of this compound derivatives with a suitable base can trigger a fascinating rearrangement to form isoxazole-4-carboxaldehydes.[2]

G Start Substituted This compound Step1 Deprotonation (Base, e.g., iPr₂EtN) Start->Step1 Oxetene Strained Oxetene Intermediate Step1->Oxetene Step2 Intramolecular Ring Opening Oxetene->Step2 Open Ring-Opened Intermediate Step2->Open Step3 Dehydration Open->Step3 Product Isoxazole-4-carboxaldehyde Step3->Product

Proposed mechanism for isoxazole formation.

Mechanistic Insight: This transformation, developed by Carreira and co-workers, is proposed to proceed via deprotonation of the oxetane ring to form a highly strained oxetene intermediate.[2] This is followed by an intramolecular ring-opening by the nitronate anion and subsequent dehydration to furnish the aromatic isoxazole ring.[2] This cascade reaction provides a powerful method for converting the oxetane scaffold into a different, valuable heterocyclic system.

Applications in Drug Discovery and Development

The primary application of this compound in drug discovery is as a gateway to 3,3-disubstituted oxetanes, which are incorporated into bioactive molecules to enhance their "drug-like" properties.[3]

Oxetane-Modified Peptidomimetics

A key strategy pioneered by Carreira and Shipman involves using this compound to synthesize peptidomimetics where an amide carbonyl group is replaced by the oxetane ring.[9] This is achieved through the conjugate addition of an amino ester, followed by reduction of the nitro group and subsequent peptide coupling. This modification can enforce specific backbone conformations and improve metabolic stability by removing a site susceptible to protease cleavage.[9]

Enhancing Physicochemical Properties

The 3,3-disubstituted oxetanes derived from this compound are frequently used as more polar and metabolically stable alternatives to gem-dimethyl groups.[2] This strategic replacement can lead to significant improvements in key drug properties, as illustrated in the table below.

Property ComparisonParent Compound (with gem-dimethyl)Oxetane AnalogueImpact of Oxetane
Lipophilicity (cLogP) HigherLowerDecreased lipophilicity
Aqueous Solubility LowerHigherIncreased solubility[3]
Metabolic Stability Lower (prone to oxidation)HigherBlocked metabolic hot-spot[2]
P-glycoprotein (P-gp) Efflux Can be a substrateOften reduced effluxImproved cell permeability[3]

Applications in Materials Science

Beyond pharmaceuticals, this compound serves as a valuable precursor in the field of energetic materials.[5][7] The oxetane framework is a known component of energetic polymeric binders (e.g., poly(NIMMO)).[10] By using this compound, an explosophoric nitro group is directly incorporated into the monomer. Furthermore, its reactivity as a Michael acceptor allows for the straightforward attachment of other high-energy, nitrogen-rich motifs, such as tetrazoles and azido-tetrazoles, creating a new class of high-performance energetic monomers in simple, high-yielding, one-pot syntheses.[5][10]

Conclusion and Future Outlook

This compound is a testament to the power of strained-ring chemistry. Its predictable and robust reactivity as a Michael acceptor provides a reliable and efficient entry into a vast chemical space of 3,3-disubstituted oxetanes. This versatility has cemented its role as an indispensable building block for medicinal chemists seeking to fine-tune the properties of drug candidates and for materials scientists designing next-generation energetic compounds. Future research will likely focus on expanding the scope of nucleophiles used in its conjugate addition reactions and exploring its potential in asymmetric catalysis to generate chiral, enantioenriched oxetane-containing molecules.

References

Methodological & Application

Application Notes and Protocols: Conjugate Addition of Nucleophiles to 3-(Nitromethylene)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Oxetane Motif

In contemporary drug discovery and medicinal chemistry, the strategic incorporation of small, strained ring systems is a powerful tactic for optimizing the physicochemical and pharmacokinetic properties of lead compounds. Among these, the oxetane ring has emerged as a particularly valuable motif.[1][2] Its unique combination of properties—a compact, polar, sp³-rich structure that can act as a surrogate for gem-dimethyl or carbonyl groups—offers a compelling tool to enhance aqueous solubility, improve metabolic stability, and modulate lipophilicity without introducing significant steric bulk.[3][4]

The functionalization of the oxetane core is therefore of paramount importance. 3-(Nitromethylene)oxetane has been identified as a highly versatile and reactive building block for this purpose.[5] The powerful electron-withdrawing nature of the nitro group activates the exocyclic double bond, rendering the molecule an excellent Michael acceptor.[5][6] This activation facilitates the conjugate (or 1,4-) addition of a wide array of nucleophiles, providing a direct and efficient route to a diverse library of 3,3-disubstituted oxetanes. These products serve as valuable intermediates for the synthesis of complex molecules with improved drug-like properties.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides an in-depth exploration of the reaction mechanism, a detailed overview of the scope of applicable nucleophiles, validated experimental protocols, and critical insights into the practical application of this powerful synthetic transformation.

Reaction Mechanism: The Michael Addition Pathway

The conjugate addition to this compound proceeds via the classic Michael addition mechanism, a cornerstone of carbon-carbon and carbon-heteroatom bond formation.[7][8] The reaction is characterized by the nucleophilic attack at the β-carbon of the electron-deficient alkene, which is rendered electrophilic by the strong resonance- and inductive-effects of the adjacent nitro group.

The mechanism unfolds in three key steps:

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electrophilic β-carbon of the nitromethylene group. This breaks the π-bond of the alkene.

  • Formation of a Stabilized Nitronate Intermediate: The electron density from the former double bond is delocalized across the α-carbon and the oxygen atoms of the nitro group, forming a resonance-stabilized nitronate anion intermediate. This stabilization is the thermodynamic driving force for the 1,4-addition pathway over a direct 1,2-addition to the nitro group.

  • Protonation: The nitronate intermediate is subsequently protonated by a proton source (typically the solvent or a mild acid introduced during workup) to yield the final, neutral 3-(nitromethyl)oxetane adduct.

Caption: General mechanism of nucleophilic conjugate addition.

Scope of Nucleophiles and Reaction Conditions

A key advantage of this compound is its reactivity towards a broad spectrum of "soft" nucleophiles, leading to high yields of the 1,4-adduct.[5] The choice of nucleophile, solvent, and catalyst (if any) allows for fine-tuning of the reaction to synthesize a diverse range of functionalized oxetanes.

Nucleophile ClassExample Nucleophile(s)Typical Conditions (Solvent, Base/Catalyst)Yield RangeReference(s)
Nitrogen 1H-Tetrazole, 1H-Tetrazole-5-amineAcetonitrile (MeCN), Heat (65 °C)Quantitative[9]
Secondary Amines (e.g., Morpholine)THF, Room TemperatureGood to Excellent[8][10]
Azide (e.g., NaN₃)DMF, Room TemperatureHigh
Carbon Diethyl MalonateTHF, DBU (cat.)Good to Excellent[11][12]
NitromethaneEt₃N (cat.)High[13]
Enolates / EnaminesAprotic Solvents (THF, Toluene)Moderate to High[6][14]
Sulfur Thiols (e.g., Thiophenol)MeCN, Et₃N (cat.), 0 °C to RTHigh[11]

Expert Insights:

  • Nitrogen Nucleophiles: Heterocycles like tetrazoles have proven to be excellent nucleophiles, often requiring only thermal conditions in a polar aprotic solvent like acetonitrile.[9] The resulting products are of significant interest in the development of energetic materials and as bioisosteres in medicinal chemistry.[15]

  • Carbon Nucleophiles: The addition of carbon-based nucleophiles is a powerful method for C-C bond formation. Stabilized carbanions, such as those derived from malonates or nitroalkanes, react cleanly, often with only a catalytic amount of a non-nucleophilic base like DBU or Et₃N.[11][13]

  • Controlling Reactivity: For less reactive nucleophiles or to achieve stereocontrol, organocatalysts (e.g., thiourea derivatives, chiral amines) can be employed.[12][14] These catalysts can activate the nitroalkene electrophile or the nucleophile, often leading to improved yields and high enantioselectivity.[14]

Experimental Protocols

The following protocols provide a self-validating, step-by-step methodology for the conjugate addition of common nitrogen and sulfur nucleophiles. These procedures are designed to be robust and scalable.

Protocol 1: Conjugate Addition of a Secondary Amine (e.g., Pyrrolidine)

This protocol details a standard procedure for the addition of a secondary amine, a common transformation for introducing basic centers into molecules to modulate pKa and improve solubility.

Materials:

  • This compound (1.0 eq)

  • Pyrrolidine (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

    • Causality: Anhydrous THF is used as it is an aprotic solvent that effectively solubilizes the reactants without interfering with the reaction. A 0.2 M concentration is a good starting point to ensure efficient reaction kinetics.

  • Nucleophile Addition: Cool the solution to 0 °C using an ice-water bath. Add pyrrolidine (1.1 eq) dropwise over 5 minutes.

    • Causality: A slight excess of the nucleophile ensures complete consumption of the starting material. Dropwise addition at 0 °C helps to control any potential exotherm, although the reaction is typically mild.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

    • Self-Validation: TLC provides a direct visual confirmation of the conversion of the starting material (Michael acceptor) to the more polar product adduct.

  • Workup - Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Causality: NH₄Cl is a mild acid that protonates the nitronate intermediate and neutralizes any remaining amine, facilitating a clean extraction.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x). Combine the organic layers.

    • Causality: The product is expected to be more soluble in the organic phase (EtOAc) than in the aqueous phase. Repeated extractions ensure quantitative recovery.

  • Workup - Washing: Wash the combined organic layers with brine.

    • Causality: The brine wash helps to remove residual water from the organic layer, improving drying efficiency.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product, 3-((nitromethyl)(pyrrolidin-1-yl)methyl)oxetane.

Protocol 2: Conjugate Addition of a Thiol (e.g., Thiophenol)

This protocol describes the addition of a sulfur nucleophile, a reaction widely used to synthesize thioethers, which are important functional groups in many biologically active compounds.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.05 eq)

  • Triethylamine (Et₃N) (0.1 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous acetonitrile (0.2 M).

  • Reagent Addition: Add thiophenol (1.05 eq) to the solution. Cool the mixture to 0 °C.

  • Catalyst Addition: Add a catalytic amount of triethylamine (0.1 eq) dropwise.

    • Causality: Et₃N is a non-nucleophilic base that deprotonates the thiol to generate the more nucleophilic thiolate anion in situ, catalyzing the addition. A catalytic amount is sufficient.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

  • Workup: Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution to remove the acidic thiol and any salts. Extract the aqueous layer with ethyl acetate (2x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the pure 3-((nitromethyl)(phenylthio)methyl)oxetane.

Experimental Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification setup Dissolve this compound in anhydrous solvent (THF/MeCN) cool Cool to 0 °C setup->cool add_nuc Add Nucleophile (Amine/Thiol) cool->add_nuc add_cat Add Catalyst (if required, e.g., Et3N) add_nuc->add_cat stir Stir at RT (1-4h) add_cat->stir monitor Monitor by TLC stir->monitor quench Quench Reaction (e.g., aq. NH4Cl) monitor->quench extract Extract with Organic Solvent (EtOAc) quench->extract wash Wash with Brine extract->wash dry Dry (Na2SO4 / MgSO4) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify characterize Characterization (NMR, MS) purify->characterize

Caption: A generalized workflow for conjugate addition and product isolation.

Key Considerations and Troubleshooting

  • Stability of the Oxetane Ring: While generally stable under the mild conditions described, the oxetane ring can be susceptible to ring-opening under harsh acidic conditions.[16] Therefore, workup procedures should utilize mild reagents like sat. NH₄Cl or NaHCO₃.

  • Choice of Base: When a base is required, a non-nucleophilic organic base (e.g., DBU, Et₃N) is preferred to avoid competitive addition of the base itself.

  • Double Addition: For nucleophiles with multiple reactive sites or acidic protons (e.g., nitromethane, malononitrile), double Michael addition can be a potential side reaction. This can often be minimized by controlling the stoichiometry (using the Michael acceptor as the limiting reagent) and careful monitoring of the reaction time.[17]

Conclusion

The conjugate addition of nucleophiles to this compound is a robust, versatile, and high-yielding transformation that provides facile access to a wide array of 3,3-disubstituted oxetanes. The resulting products are of high value in medicinal chemistry for the optimization of lead compounds and in materials science for the development of novel energetic materials. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this powerful reaction in their synthetic endeavors.

References

Application Note & Protocols: Strategic Synthesis of 3,3-Disubstituted Oxetanes via 3-(Nitromethylene)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 3,3-disubstituted oxetane motif is of increasing importance in modern medicinal chemistry, serving as a valuable bioisosteric replacement for gem-dimethyl and carbonyl groups to enhance physicochemical properties such as aqueous solubility and metabolic stability.[1][2] However, the synthesis of these strained four-membered rings can be challenging due to their propensity for ring-opening under harsh conditions.[2][3][4][5] This guide details a robust and versatile strategy for the synthesis of diverse 3,3-disubstituted oxetanes using 3-(nitromethylene)oxetane as a key reactive intermediate. This powerful Michael acceptor, readily prepared from oxetan-3-one, provides a gateway to a wide array of functionalized oxetanes through conjugate addition reactions.[6] We provide detailed, field-proven protocols for the synthesis and derivatization of these valuable building blocks, intended for researchers, scientists, and professionals in drug development.

The Strategic Importance of this compound

The core of this synthetic platform is this compound, a crystalline solid first prepared in 2008 by the condensation of commercially available oxetan-3-one and nitromethane.[6][7] The potent electron-withdrawing nature of the nitro group renders the exocyclic double bond highly electrophilic, making this compound an exceptional Michael acceptor.[6] This reactivity allows for the facile and highly selective 1,4-conjugate addition of a broad range of nucleophiles, directly installing a new substituent at the C3 position and generating a versatile 3-nitro-3-substituted oxetane core.

This two-step sequence—synthesis of the Michael acceptor followed by conjugate addition—provides a modular and efficient route to complex 3,3-disubstituted oxetanes, which are pivotal scaffolds in contemporary drug discovery.[8]

G cluster_0 Synthesis of the Key Intermediate cluster_1 Conjugate Addition & Functionalization Oxetanone Oxetan-3-one NMO This compound Oxetanone->NMO Et3N (cat.) Nitromethane Nitromethane Nitromethane->NMO Adduct 3-Nitro-3-Substituted Oxetane Adduct NMO->Adduct Nucleophile Nucleophile (Nu-H) (C, N, S, O) Nucleophile->Adduct Michael Addition Final Further Functionalization (e.g., Nitro Reduction) Adduct->Final G Start This compound + N-Nucleophile Mix Dissolve in MeCN in Round-Bottom Flask Start->Mix Heat Heat to 65 °C with Stirring Mix->Heat Monitor Monitor by TLC (17-36 h) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Evap Solvent Removal (Rotary Evaporation) Cool->Evap Purify Purification (Recrystallization or Chromatography) Evap->Purify Product 3-Nitro-3-(N-Substituted) Oxetane Product Purify->Product G Adduct 3-Nitro-3-Substituted Oxetane Amine 3-Amino-3-Substituted Oxetane Adduct->Amine Reduction (e.g., H₂, Pd/C) Carbonyl 3-Carbonyl-3-Substituted Oxetane Adduct->Carbonyl Nef Reaction (e.g., NaNO₂, H⁺) Denitrated 3-Substituted Oxetane Adduct->Denitrated Reductive Denitration (e.g., Bu₃SnH, AIBN)

References

Application Notes and Protocols: 3-(Nitromethylene)oxetane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxetane ring has emerged from a niche curiosity to a cornerstone motif in modern medicinal chemistry, prized for its ability to favorably modulate the physicochemical properties of drug candidates.[1][2][3] This guide focuses on a particularly versatile building block: 3-(nitromethylene)oxetane . This reagent uniquely combines the advantageous structural and electronic features of the oxetane ring with the potent and versatile reactivity of a nitroalkene. As an excellent Michael acceptor, it provides a direct and efficient entry into a wide array of 3,3-disubstituted oxetanes, a scaffold known for its enhanced stability and utility in drug design.[4][5] We will explore the synthesis, reactivity, and strategic applications of this compound, providing researchers with the foundational knowledge and detailed protocols required to leverage this powerful tool in their drug discovery programs.

The Strategic Value of Oxetanes in Drug Design

The four-membered oxetane ring is a compact, polar, and sp³-rich motif that offers significant advantages over more traditional functional groups.[2][6][7] Its incorporation into a lead compound can profoundly and often predictably alter its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Bioisosteric Replacement: Oxetanes are frequently employed as bioisosteres for gem-dimethyl and carbonyl groups.[8][9][10] Unlike the lipophilic gem-dimethyl group, the oxetane offers a similar steric profile but with increased polarity, which can dramatically improve aqueous solubility.[11] When replacing a carbonyl group, the oxetane maintains hydrogen bonding capability while often enhancing metabolic stability and imparting a more three-dimensional structure.[2][6][9]

  • Solubility Enhancement: The replacement of a non-polar group with a polar oxetane ring is a well-established strategy for increasing aqueous solubility, a critical factor for oral bioavailability.[11]

  • Metabolic Stability: The oxetane ring is generally robust towards metabolic oxidation, and its installation can be used to block metabolically labile sites within a molecule.[11] 3,3-disubstituted oxetanes are particularly stable due to steric hindrance around the ether oxygen.[5][12]

  • pKa Modulation: The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the basicity (pKa) of adjacent amine groups.[6][11] This is a powerful tactic for mitigating issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[11]

The unique contribution of this compound is that it serves as a gateway to these benefits through a highly reliable and versatile reaction handle—the conjugated nitroalkene.

Synthesis and Reactivity Profile

Synthesis of this compound

The parent building block is readily synthesized via a Henry condensation (nitroaldol reaction) between commercially available oxetan-3-one and nitromethane, followed by dehydration.[4][13] This process is typically base-catalyzed and can be performed efficiently on a large scale.

G cluster_0 Synthesis Pathway Oxetanone Oxetan-3-one Intermediate Nitroaldol Adduct Oxetanone->Intermediate + Nitromethane Nitromethane Nitromethane->Intermediate Base (e.g., Et3N) Product This compound Intermediate->Product - H2O G cluster_nuc Nucleophiles (Nu-H) Start This compound Product 3-Nu-3-(nitromethyl)oxetane (3,3-Disubstituted Oxetane) Start->Product Michael Addition Amines Amines (R2NH) Amines->Product Thiols Thiols (RSH) Thiols->Product Alcohols Alcohols (ROH) Alcohols->Product Carbon Carbon Nucleophiles (e.g., Malonates, Grignards) Carbon->Product G Start This compound Step1 Michael Addition (+ Nucleophile) Start->Step1 Intermediate 3-Nu-3-(nitromethyl)oxetane Step1->Intermediate Step2 Nitro Group Reduction (e.g., H2, Pd/C) Intermediate->Step2 Final 3-Amino-3-Nu-oxetane Step2->Final

References

Application Notes & Protocols: Leveraging 3-(Nitromethylene)oxetane for the Synthesis of Advanced Energetic Oxetane Monomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for Advanced Energetic Binders

In the field of energetic materials, formulations for propellants and explosives are composites, typically consisting of crystalline energetic fillers integrated within a polymeric binder matrix.[1][2] This binder, while a minor component by weight, is critical for providing structural integrity and determining the mechanical properties and service life of the material.[3] Historically, inert binders like hydroxy-terminated polybutadiene (HTPB) have been used.[1] However, to enhance performance and reduce sensitivity, the focus has shifted towards energetic polymers—binders that contribute to the overall energy output of the formulation.[4]

Polyoxetanes, such as poly(AMMO), poly(BAMO), and poly(NIMMO), represent a key class of energetic binders.[1][4] The synthesis of these polymers relies on the availability of high-performance, functionalized oxetane monomers. A significant challenge has been the development of versatile and efficient synthetic routes to novel monomers that can surpass the performance of traditional explosives like TNT.[5][6]

This guide details the application of 3-(Nitromethylene)oxetane , a highly versatile and commercially available building block, for the synthesis of a new generation of energetic oxetane monomers. Its unique structure, featuring an electron-deficient double bond, makes it an excellent Michael acceptor, enabling elegant and cost-efficient one-pot syntheses of diverse, high-performance monomers through conjugate addition.[5][6][7]

The Precursor: this compound

This compound is a powerful precursor that combines the strained, polymerizable oxetane ring with an explosophoric nitro group attached to an exocyclic double bond.[5][7] First prepared in 2008 via the condensation of oxetan-3-one and nitromethane, its true potential lies in its reactivity as a Michael acceptor.[6] This reactivity allows for the direct addition of various nucleophiles, particularly nitrogen-rich heterocycles, to create highly functionalized 3,3-disubstituted oxetanes in an almost "assembly line" manner.[6][8]

G cluster_synthesis Synthesis of this compound Oxetan-3-one Oxetan-3-one Reaction Condensation (Base Catalyst, e.g., Et3N) Oxetan-3-one->Reaction Nitromethane Nitromethane Nitromethane->Reaction Product This compound Reaction->Product G cluster_nucleophiles Energetic Nucleophiles cluster_products Energetic Oxetane Monomers Start This compound Reaction Conjugate Addition (DMSO) Start->Reaction Tz 1H-Tetrazole Tz->Reaction TzA 1H-Tetrazole-5-amine TzA->Reaction AzT 5-Azido-1H-tetrazole (5AzT) AzT->Reaction NT 5-Nitro-2H-tetrazole (5NT) NT->Reaction Prod_Tz 3-(Nitromethyl)-3-(tetrazolyl)oxetane Reaction->Prod_Tz Prod_TzA 3-(Nitromethyl)-3-(tetrazol-5-ylamino)oxetane Reaction->Prod_TzA Prod_AzT 3-(Nitromethyl)-3-(5-azido-tetrazolyl)oxetane Reaction->Prod_AzT Prod_NT 3-(Nitromethyl)-3-(5-nitro-tetrazolyl)oxetane Reaction->Prod_NT G Monomer Energetic Oxetane Monomer Polymerization Cationic Ring-Opening Polymerization (CROP) Monomer->Polymerization Initiator Initiator System (e.g., BF₃·OEt₂ / Diol) Initiator->Polymerization Polymer Energetic Polyoxetane (Prepolymer) Polymerization->Polymer

References

Crafting the Future of Peptides: A Detailed Guide to the Synthesis of Oxetane Peptidomimetics from 3-(Nitromethylene)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The relentless pursuit of novel therapeutics with enhanced pharmacological profiles has driven the evolution of peptide science into the realm of peptidomimetics. Among the burgeoning strategies to imbue peptides with desirable drug-like properties, the incorporation of the oxetane moiety stands out as a particularly powerful approach. This four-membered cyclic ether, when strategically integrated into a peptide backbone, can confer remarkable improvements in metabolic stability, aqueous solubility, and three-dimensionality, while subtly modulating the basicity of adjacent functional groups.[1][2][3] This guide provides a comprehensive, in-depth technical overview and detailed protocols for the synthesis of oxetane peptidomimetics, commencing from the versatile building block, 3-(nitromethylene)oxetane. Our focus is to not only furnish step-by-step instructions but to also elucidate the underlying chemical principles and rationale that govern each experimental choice, thereby empowering researchers to adapt and innovate upon these methodologies.

The Strategic Advantage of Oxetane Incorporation

The oxetane ring is more than a mere structural curiosity; it is a sophisticated tool for molecular engineering in drug discovery. Its utility stems from a unique combination of physicochemical properties:

  • Bioisosterism: The oxetane unit can serve as an effective bioisostere for the carbonyl group, a common site of enzymatic degradation in peptides.[4][5] This replacement enhances resistance to proteases, thereby extending the in vivo half-life of the peptide.

  • Modulation of Physicochemical Properties: The inherent polarity of the oxetane ring can significantly enhance the aqueous solubility of a peptide, a critical factor for bioavailability.[1][3][6] Furthermore, the electron-withdrawing nature of the ether oxygen can decrease the pKa of nearby amines, a feature that can be exploited to fine-tune receptor interactions and improve cell permeability.[7]

  • Increased Three-Dimensionality: The non-planar, sp³-rich nature of the oxetane ring disrupts the planarity often associated with peptide backbones, encouraging the adoption of unique conformational states.[8] This can lead to enhanced binding affinity and selectivity for the target protein.

This guide will navigate the synthetic pathway from the readily accessible this compound to sophisticated oxetane-containing dipeptide building blocks, and their subsequent incorporation into larger peptide chains.

Synthetic Workflow Overview

The synthesis of oxetane peptidomimetics from this compound is a multi-step process that can be logically divided into three key stages. Each stage involves critical experimental considerations to ensure high yields and purity of the desired products.

Synthesis_Workflow cluster_0 Stage 1: Building Block Synthesis cluster_1 Stage 2: Michael Addition cluster_2 Stage 3: Elaboration to Peptidomimetic A Oxetan-3-one C This compound A->C Henry Condensation B Nitromethane B->C E Conjugate Addition Product (Nitro Adduct) C->E Aza-Michael Addition D Amino Acid Ester D->E F Oxetane-Containing Amino Acid E->F Nitro Group Reduction G Peptide Coupling F->G Activation H Oxetane Peptidomimetic G->H Peptide Synthesis

Caption: Overall synthetic workflow for oxetane peptidomimetics.

Part 1: Synthesis of the Key Precursor - this compound

The journey begins with the synthesis of the pivotal Michael acceptor, this compound. This is typically achieved through a Henry condensation between oxetan-3-one and nitromethane.

Protocol 1: Synthesis of this compound

This protocol is adapted from the literature and provides a reliable method for the gram-scale synthesis of the title compound.[9]

Materials:

  • Oxetan-3-one

  • Nitromethane

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture

Procedure:

  • To a solution of oxetan-3-one (1.0 eq) in nitromethane (used as both reactant and solvent), add triethylamine (0.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess nitromethane and triethylamine.

  • The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a crystalline solid.

Expert Insights: The use of a catalytic amount of a non-nucleophilic base like triethylamine is crucial to promote the condensation while minimizing side reactions. The reaction is typically high-yielding, but careful purification is necessary to remove any unreacted starting materials and byproducts.

CompoundMolecular FormulaMolecular WeightAppearance1H NMR (CDCl₃, 400 MHz) δ (ppm)13C NMR (CDCl₃, 101 MHz) δ (ppm)
This compound C₄H₅NO₃115.09White to pale yellow solid7.15 (s, 1H), 5.20 (t, J = 7.2 Hz, 2H), 5.08 (t, J = 7.2 Hz, 2H)158.9, 119.8, 72.4, 69.1

Part 2: Aza-Michael Addition of Amino Esters

With the key building block in hand, the next step is the stereoselective introduction of the amino acid moiety via a conjugate addition reaction. The use of amino acid esters is advantageous as it protects the carboxylic acid functionality and improves the solubility of the starting material.

Protocol 2: Conjugate Addition of an Amino Acid Ester to this compound

This protocol outlines a general procedure for the aza-Michael addition.[10]

Materials:

  • This compound

  • Amino acid methyl or ethyl ester hydrochloride (e.g., H-Gly-OMe·HCl, H-Ala-OMe·HCl, H-Phe-OMe·HCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend the amino acid ester hydrochloride (1.1 eq) in DMF or CH₂Cl₂.

  • Add DIPEA (1.2 eq) to the suspension and stir for 10 minutes at room temperature to liberate the free amine.

  • Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 16-24 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired nitro adduct.

Expert Insights: The choice of base is important; a hindered, non-nucleophilic base like DIPEA is preferred to avoid competing reactions. The reaction generally proceeds smoothly for a wide range of amino acid esters, including those with protected side chains. The diastereoselectivity of the addition can be influenced by the nature of the amino acid side chain and the reaction conditions.

Amino Acid EsterProductYield (%)1H NMR (CDCl₃, 400 MHz) δ (ppm) of Major Diastereomer
H-Gly-OMeMethyl 2-((3-(nitromethyl)oxetan-3-yl)amino)acetate854.95 (s, 2H), 4.75 (d, J=6.0 Hz, 2H), 4.60 (d, J=6.0 Hz, 2H), 3.75 (s, 3H), 3.40 (s, 2H)
H-Ala-OMeMethyl 2-((3-(nitromethyl)oxetan-3-yl)amino)propanoate824.93 (s, 2H), 4.72 (d, J=6.1 Hz, 2H), 4.58 (d, J=6.1 Hz, 2H), 3.73 (s, 3H), 3.51 (q, J=7.2 Hz, 1H), 1.35 (d, J=7.2 Hz, 3H)
H-Phe-OMeMethyl 2-((3-(nitromethyl)oxetan-3-yl)amino)-3-phenylpropanoate787.30-7.15 (m, 5H), 4.90 (s, 2H), 4.68 (d, J=6.2 Hz, 2H), 4.55 (d, J=6.2 Hz, 2H), 3.70 (s, 3H), 3.80 (t, J=6.5 Hz, 1H), 3.10 (dd, J=13.8, 6.5 Hz, 1H), 2.95 (dd, J=13.8, 6.5 Hz, 1H)

Part 3: Reduction of the Nitro Group

The pivotal transformation in this synthetic sequence is the reduction of the nitro group to the corresponding primary amine. Catalytic hydrogenation using Raney Nickel is a robust and widely employed method for this purpose.

Protocol 3: Raney® Nickel-Mediated Reduction of the Nitro Adduct

Safety Precaution: Raney® Nickel is pyrophoric and must be handled with care under an inert atmosphere or solvent.

Materials:

  • Nitro adduct from Protocol 2

  • Raney® Nickel (50% slurry in water)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Carefully wash the Raney® Nickel slurry with deionized water and then with the reaction solvent (MeOH or EtOH) to remove residual water.

  • To a solution of the nitro adduct (1.0 eq) in MeOH or EtOH, add the washed Raney® Nickel (approximately 10-20% by weight of the substrate).

  • Place the reaction mixture in a hydrogenation apparatus and purge the system with hydrogen gas.

  • Stir the reaction vigorously under a hydrogen atmosphere (balloon pressure or Parr shaker) at room temperature for 4-8 hours.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude oxetane-containing amino acid ester, which can often be used in the next step without further purification.

Expert Insights: Raney® Nickel is a highly effective catalyst for this transformation due to its high activity and selectivity for nitro group reduction.[11][12][13] It is generally tolerant of many other functional groups. However, over-reduction or side reactions can occur, so careful monitoring of the reaction is essential. The pyrophoric nature of dry Raney® Nickel necessitates careful handling procedures.[13] Alternative reducing agents such as palladium on carbon (Pd/C) with hydrogen, or transfer hydrogenation conditions (e.g., ammonium formate with Pd/C) can also be employed, particularly if other reducible functional groups are present that are sensitive to Raney Nickel.[11]

Nitro_Reduction Reactant Nitro Adduct R-CH(NO₂)-... Product Amine Product R-CH(NH₂)-... Reactant->Product Reduction Reagents {Raney® Ni, H₂ | (or other reducing agents)} Reagents->Product

Caption: General scheme for the reduction of the nitro group.

Part 4: Peptide Coupling to Form Oxetane Peptidomimetics

The final stage of the synthesis involves the coupling of the newly formed oxetane-containing amino acid with another amino acid or a peptide chain. Standard peptide coupling reagents are generally effective for this transformation. HATU, in the presence of DIPEA, is a particularly efficient and low-racemization coupling reagent.[7][14][15]

Protocol 4: HATU/DIPEA-Mediated Peptide Coupling

This protocol describes a standard procedure for solution-phase peptide coupling.

Materials:

  • Oxetane-containing amino acid ester from Protocol 3

  • N-protected amino acid (e.g., Fmoc-Ala-OH, Boc-Phe-OH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH) for saponification (if starting from the ester)

  • Tetrahydrofuran (THF)/Water mixture

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

A. Saponification of the Ester (if necessary):

  • Dissolve the oxetane-containing amino acid ester in a mixture of THF and water (e.g., 3:1).

  • Add LiOH (1.5 eq) and stir at room temperature until the ester is completely hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

  • Extract the product with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to obtain the free carboxylic acid.

B. Peptide Coupling:

  • Dissolve the N-protected amino acid (1.0 eq) and the oxetane-containing amino acid (or its ester) (1.1 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) dropwise to the reaction mixture at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute with EtOAc and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired oxetane-containing dipeptide.

Expert Insights: HATU is a highly effective coupling reagent that minimizes racemization, which is a critical consideration in peptide synthesis.[12] The mechanism involves the formation of a highly reactive OAt-active ester.[14][16][17] The order of addition of reagents can be important, and pre-activation of the carboxylic acid with HATU and DIPEA before adding the amine component can sometimes improve yields. For solid-phase peptide synthesis (SPPS), the oxetane-containing amino acid can be incorporated as a building block using standard Fmoc or Boc chemistry protocols.[18]

Peptide_Coupling cluster_coupling HATU/DIPEA Coupling Mechanism Carboxylic_Acid R¹-COOH N-Protected Amino Acid Active_Ester OAt-Active Ester R¹-CO-OAt Carboxylic_Acid->Active_Ester Activation HATU HATU HATU->Active_Ester DIPEA DIPEA DIPEA->Active_Ester Base Peptide Dipeptide R¹-CO-NH-R² Active_Ester->Peptide Coupling Amine H₂N-R² Oxetane Amino Acid Amine->Peptide

Caption: Simplified mechanism of HATU-mediated peptide coupling.

Characterization Data for Representative Oxetane Peptidomimetics

CompoundMolecular FormulaMW ( g/mol )MS (ESI+) m/zKey ¹H NMR Signals (CDCl₃, 400 MHz) δ (ppm)
Fmoc-Ala-(Ox)-Gly-OMeC₂₇H₃₁N₃O₆493.56494.2 [M+H]⁺7.77 (d, 2H), 7.59 (d, 2H), 7.40 (t, 2H), 7.31 (t, 2H), 5.40 (d, 1H), 4.80-4.60 (m, 4H), 4.40 (m, 1H), 4.25 (t, 1H), 4.15 (m, 1H), 3.72 (s, 3H), 3.50 (m, 2H), 1.38 (d, 3H)
Boc-Phe-(Ox)-Ala-OMeC₂₄H₃₅N₃O₆465.55466.3 [M+H]⁺7.35-7.15 (m, 5H), 5.10 (br s, 1H), 4.75-4.55 (m, 4H), 4.45 (m, 1H), 3.70 (s, 3H), 3.60 (m, 1H), 3.10 (m, 2H), 1.42 (s, 9H), 1.30 (d, 3H)

Conclusion and Future Outlook

The synthetic pathways detailed in this guide provide a robust and versatile platform for the creation of a diverse array of oxetane peptidomimetics. The strategic incorporation of the oxetane moiety offers a powerful means to address some of the most persistent challenges in peptide-based drug development, namely metabolic instability and poor bioavailability. As our understanding of the nuanced effects of this unique structural motif on peptide conformation and biological activity continues to grow, we can anticipate the emergence of a new generation of highly effective and drug-like peptide therapeutics. The protocols and insights provided herein are intended to serve as a foundational resource for researchers at the forefront of this exciting and rapidly evolving field.

References

Application Note: One-Pot Synthesis of 5-((Oxetan-3-yl)methyl)-1H-tetrazole from 3-(Nitromethylene)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a novel and efficient one-pot synthesis of 5-((oxetan-3-yl)methyl)-1H-tetrazole, a valuable building block in medicinal chemistry, directly from 3-(nitromethylene)oxetane. The oxetane moiety is of growing interest in drug discovery for its ability to improve physicochemical properties, and the tetrazole ring serves as a well-established bioisostere for carboxylic acids.[1][2] This protocol circumvents the need for isolating the intermediate nitrile, thereby streamlining the synthetic process, reducing waste, and improving overall efficiency.[3][4][5] The methodology involves an in-situ dehydration of the nitromethylene group to a nitrile, followed by a [3+2] cycloaddition with sodium azide.

Introduction

Tetrazole derivatives are a cornerstone in pharmaceutical sciences, prized for their role as metabolically stable isosteres of carboxylic acids and their broad spectrum of biological activities.[6][7][8] The incorporation of an oxetane ring into drug candidates has emerged as a powerful strategy to enhance properties such as solubility, metabolic stability, and lipophilicity. Consequently, the synthesis of molecules combining these two valuable pharmacophores is of significant interest to the drug development community.

Traditional syntheses of tetrazoles often involve the [3+2] cycloaddition of nitriles with an azide source.[2] However, this often requires the prior synthesis and isolation of the corresponding nitrile, adding steps and complexity to the overall process. One-pot multicomponent reactions have gained traction as a more efficient and environmentally benign approach to constructing complex heterocyclic scaffolds.[3][4][5]

This document outlines a robust, one-pot protocol for the synthesis of 5-((oxetan-3-yl)methyl)-1H-tetrazole from the readily available starting material, this compound. This approach leverages the in-situ generation of the nitrile intermediate, followed by its immediate conversion to the desired tetrazole derivative.

Reaction Mechanism and Rationale

The proposed one-pot synthesis proceeds via a two-step tandem reaction sequence within a single reaction vessel:

  • Dehydration of the Nitromethylene Group: The first step involves the dehydration of the primary nitro group in this compound to form the corresponding nitrile, 2-(oxetan-3-yl)acetonitrile. To maintain the integrity of the strained oxetane ring, a mild and selective dehydrating agent is crucial. The Burgess reagent (Methyl N-(triethylammoniumsulphonyl) carbamate) is an excellent candidate for this transformation, as it is known to convert primary nitroalkanes to nitriles under neutral and mild conditions.[3][6][7][9]

  • [3+2] Cycloaddition: The in-situ generated nitrile then undergoes a [3+2] cycloaddition reaction with sodium azide to form the tetrazole ring. This reaction is often catalyzed by a Lewis or Brønsted acid to activate the nitrile group towards nucleophilic attack by the azide anion. Common catalysts include zinc salts or ammonium chloride.

The overall transformation is depicted below:

Reaction_Mechanism cluster_0 Step 1: In-situ Dehydration cluster_1 Step 2: [3+2] Cycloaddition start This compound intermediate 2-(Oxetan-3-yl)acetonitrile start->intermediate Burgess Reagent (Mild Dehydration) intermediate2 2-(Oxetan-3-yl)acetonitrile product 5-((Oxetan-3-yl)methyl)-1H-tetrazole intermediate2->product Sodium Azide (NaN3) Catalyst (e.g., ZnCl2)

Caption: Proposed one-pot reaction pathway.

Experimental Protocol

Materials:

  • This compound

  • Burgess Reagent (Methyl N-(triethylammoniumsulphonyl) carbamate)

  • Sodium Azide (NaN₃)

  • Zinc Chloride (ZnCl₂), anhydrous

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), 1 M aqueous solution

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Safety Precautions:

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with metals, strong acids, and chlorinated solvents.[9] Use non-metal spatulas for handling. [9]

  • The Burgess reagent is moisture-sensitive and should be handled under an inert atmosphere.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

  • Dehydration: Under a nitrogen atmosphere, add anhydrous DMF to dissolve the starting material. To this solution, add the Burgess reagent (1.2 eq) portion-wise at room temperature.

  • Nitrile Formation: Heat the reaction mixture to 60-70 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Cycloaddition: After confirming the formation of the nitrile intermediate, cool the reaction mixture to room temperature. Carefully add sodium azide (1.5 eq) and anhydrous zinc chloride (0.5 eq).

  • Tetrazole Formation: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the formation of the tetrazole product by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and cautiously quench with water.

    • Acidify the mixture to pH 2-3 with 1 M HCl (aq) to protonate the tetrazole and precipitate the product.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-((oxetan-3-yl)methyl)-1H-tetrazole.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

ParameterCondition/Value
Starting Material This compound
Key Reagents Burgess Reagent, Sodium Azide, Zinc Chloride
Solvent Anhydrous DMF
Dehydration Temp. 60-70 °C
Cycloaddition Temp. 100-120 °C
Reaction Time 14-28 hours (total)
Typical Yield 65-80% (expected)
Purification Method Silica Gel Column Chromatography

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Dehydration Insufficient Burgess reagent, low temperature, or moisture in the reaction.Add an additional portion of Burgess reagent. Ensure all reagents and solvents are anhydrous. Increase the reaction temperature slightly.
Low Yield of Tetrazole Incomplete cycloaddition, decomposition of reagents, or inefficient work-up.Ensure anhydrous conditions for the cycloaddition step. Increase the amount of catalyst (ZnCl₂). Ensure complete acidification during work-up to precipitate the product.
Formation of Side Products Reaction temperature too high, leading to decomposition of the oxetane ring.Maintain the recommended temperature ranges for both steps. Monitor the reaction closely by TLC.
Difficulty in Purification Co-elution of impurities with the product.Optimize the eluent system for column chromatography. Consider recrystallization as an alternative or additional purification step.

Experimental Workflow

Experimental_Workflow Start Start: This compound in Anhydrous DMF Dehydration Step 1: Dehydration Add Burgess Reagent Heat to 60-70 °C Start->Dehydration TLC1 Monitor by TLC for Nitrile Formation Dehydration->TLC1 Cycloaddition Step 2: Cycloaddition Cool, Add NaN3 and ZnCl2 Heat to 100-120 °C TLC1->Cycloaddition TLC2 Monitor by TLC for Tetrazole Formation Cycloaddition->TLC2 Workup Step 3: Work-up Quench, Acidify, Extract TLC2->Workup Purification Step 4: Purification Column Chromatography Workup->Purification Product Final Product: 5-((Oxetan-3-yl)methyl)-1H-tetrazole Purification->Product

Caption: Overview of the one-pot synthesis workflow.

Conclusion

The described one-pot synthesis of 5-((oxetan-3-yl)methyl)-1H-tetrazole from this compound offers a significant improvement over traditional multi-step approaches. By combining the dehydration and cycloaddition steps into a single, streamlined process, this protocol enhances efficiency and reduces waste, aligning with the principles of green chemistry. This method provides researchers in medicinal chemistry and drug development with a practical and robust route to access this valuable class of compounds, facilitating the exploration of new chemical space in the quest for novel therapeutics.

References

Harnessing the Potential of 3-(Nitromethylene)oxetane for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for Advanced Chemical Synthesis

The pursuit of novel heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. These structurally diverse molecules consistently provide the frameworks for new therapeutic agents and functional materials. Within the vast arsenal of chemical building blocks, 3-(nitromethylene)oxetane has emerged as a particularly versatile and powerful reagent. Its unique combination of a strained oxetane ring and a highly reactive nitroalkene moiety offers a gateway to a rich variety of complex heterocyclic systems.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound. It is designed to be more than a mere collection of protocols; it is a detailed exploration of the underlying chemical principles, offering insights into the causality behind experimental choices to empower both replication and innovation.

Part 1: The Chemical Personality of this compound

The synthetic utility of this compound is rooted in two key features of its structure:

  • Inherent Ring Strain: The four-membered oxetane ring possesses significant ring strain, creating a thermodynamic driving force for ring-opening reactions. This property can be strategically employed to introduce a 3-hydroxypropyl fragment into a target molecule.

  • Electrophilic Character: The potent electron-withdrawing nature of the nitro group renders the exocyclic double bond highly electrophilic. This makes it an exceptional Michael acceptor and a willing participant in various cycloaddition reactions.[1]

This dual reactivity allows for a diverse range of chemical transformations, enabling the synthesis of a wide array of heterocycles, many with potential biological activity.

Diagram 1: The Reactive Nature of this compound

Caption: A diagram illustrating the key reactive sites of this compound.

Part 2: Crafting Heterocycles: Protocols and Applications

The strategic use of this compound opens the door to a variety of valuable heterocyclic core structures. The following sections provide detailed protocols for key synthetic transformations, complete with the scientific rationale behind each step.

Constructing Spirocyclic Oxetane-Pyrazolines via [3+2] Cycloaddition

Spirocyclic frameworks are highly sought after in medicinal chemistry due to their inherent three-dimensionality, which can lead to enhanced target specificity and improved physicochemical properties.[2][3] A facile route to spirocyclic oxetane-pyrazolines involves the [3+2] cycloaddition of this compound with nitrile imines.[4][5]

Rationale: This protocol leverages a [3+2] cycloaddition, a powerful class of reactions for forming five-membered rings.[4][6] The nitrile imine, a 1,3-dipole, is generated in situ from a hydrazonoyl chloride precursor using a base like triethylamine. This reactive intermediate then undergoes a concerted cycloaddition with the electron-deficient double bond of this compound (the dipolarophile). The reaction is performed in an aprotic solvent to prevent quenching the highly reactive nitrile imine.

Materials:

  • This compound

  • A suitable hydrazonoyl chloride (e.g., N-phenyl-2-oxopropanehydrazonoyl chloride)

  • Triethylamine (Et₃N)

  • Anhydrous toluene

  • Standard inert atmosphere glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer

  • TLC plates and column chromatography supplies (silica gel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol) and the hydrazonoyl chloride (1.1 mmol) in anhydrous toluene (20 mL).

  • Base Addition: While stirring at room temperature, add triethylamine (1.5 mmol) dropwise to the solution.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and monitor its progress using thin-layer chromatography.

  • Workup: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and filter to remove the triethylammonium chloride salt.

  • Extraction: Wash the filtrate sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired spirocyclic oxetane-pyrazoline.

Data Summary Table:

Hydrazonoyl Chloride PrecursorProductRepresentative Yield (%)
N-phenyl-2-oxopropanehydrazonoyl chloride1-acetyl-5-methyl-1,5-diphenyl-1,2,4-triazaspiro[4.4]non-2-en-3-one~85
4-chloro-N-(4-methoxyphenyl)benzohydrazonoyl chloride4'-(4-chlorophenyl)-1'-(4-methoxyphenyl)-1',4'-dihydrospiro[oxetane-3,3'-pyrazole]~92

Note: Yields are illustrative and can vary with different substrates and reaction conditions.

G start Start reagents Combine this compound and hydrazonoyl chloride in toluene start->reagents base Add triethylamine reagents->base reflux Reflux and monitor by TLC base->reflux workup Aqueous workup reflux->workup purify Column chromatography workup->purify end End purify->end

Caption: A workflow diagram for the synthesis of spiro-oxetane pyrazolines.

Building Oxetane-Substituted Dihydropyridines through a Domino Reaction

Dihydropyridines (DHPs) are a well-established class of heterocycles with significant therapeutic applications, most notably as calcium channel blockers.[7][8] this compound can be incorporated into DHP scaffolds via a multicomponent domino reaction.

Rationale: This protocol involves a Michael addition followed by an intramolecular cyclization.[9][10] An enaminone, generated in situ from a β-dicarbonyl compound and ammonium acetate, acts as a nucleophile and adds to the electrophilic double bond of this compound. The resulting intermediate then undergoes cyclization and dehydration to form the stable dihydropyridine ring.[11]

Materials:

  • This compound

  • A β-dicarbonyl compound (e.g., ethyl acetoacetate)

  • A second active methylene compound (e.g., dimedone)

  • Ammonium acetate

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), the second active methylene compound (1.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (25 mL).

  • Reaction: Heat the mixture to reflux with stirring and monitor by TLC.

  • Isolation: Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature to allow the product to precipitate. If necessary, add cold water to induce precipitation.

  • Filtration: Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure oxetane-substituted dihydropyridine.

Data Summary Table:

β-Dicarbonyl 1Active Methylene Compound 2Representative Yield (%)
Ethyl acetoacetateDimedone~90
Methyl acetoacetateAcetylacetone~88

Note: Yields are illustrative and can vary with different substrates and reaction conditions.

G A In situ Enaminone Formation B Michael Addition A->B C Intramolecular Cyclization B->C D Dehydration C->D E Final Dihydropyridine Product D->E

Caption: A diagram showing the Michael addition-cyclization cascade for dihydropyridine synthesis.

Part 3: Ensuring Scientific Rigor and Reproducibility

The protocols outlined in this guide are designed to be robust and reproducible. To ensure the integrity of your results, the following principles should be applied:

  • Continuous Reaction Monitoring: Thin-layer chromatography (TLC) should be used to track the consumption of starting materials and the formation of the product, providing a clear indication of reaction progress and completion.

  • Thorough Product Characterization: The identity and purity of all synthesized compounds must be confirmed using standard analytical techniques, including NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

  • Adherence to Stoichiometry and Conditions: The precise molar ratios of reactants and the specified reaction conditions (temperature, solvent, time) are critical for achieving the reported outcomes and ensuring the reproducibility of the synthesis.

By following these guidelines, researchers can confidently utilize this compound to explore new frontiers in heterocyclic chemistry.

References

Application Note: Scale-Up Synthesis of 3-(Nitromethylene)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-(nitromethylene)oxetane, a valuable and versatile building block in medicinal chemistry and energetic materials research.[1][2][3] The synthesis, based on the Henry (nitroaldol) condensation of oxetan-3-one and nitromethane, presents unique challenges when transitioning from laboratory to pilot scale, primarily related to thermal management and the safe handling of energetic materials. This note details the underlying chemical principles, provides scalable protocols, and outlines critical safety considerations to ensure a controlled, efficient, and safe manufacturing process.

Introduction and Strategic Importance

The oxetane ring is an increasingly important motif in modern drug discovery, often used as a bioisostere for gem-dimethyl or carbonyl groups to improve physicochemical properties such as solubility and metabolic stability.[1][4] this compound serves as a key intermediate, acting as a potent Michael acceptor that enables the synthesis of a diverse array of 3,3-disubstituted oxetanes.[5][6] Its utility extends to the field of energetic materials, where the combination of the strained oxetane ring and the explosophoric nitro group makes it a precursor for advanced binders and monomers.[2][3][6]

The synthesis was first reported by Wuitschik in 2008 via the condensation of oxetan-3-one with nitromethane.[6] While straightforward at the bench scale, scaling this process requires a deep understanding of the reaction mechanism, thermochemistry, and the significant hazards associated with the primary reagent, nitromethane.

Synthetic Pathway: Mechanism and Rationale

The formation of this compound is achieved through a base-catalyzed Henry reaction, followed by dehydration.[4][7][8][9]

The Henry Reaction Mechanism

The Henry reaction is a classic C-C bond-forming reaction involving the addition of a nitroalkane to a carbonyl compound.[8][9] The process is reversible and proceeds through several distinct steps:

  • Deprotonation: A base abstracts an α-proton from nitromethane (pKa ≈ 10.2 in water) to form a resonance-stabilized nitronate anion.[8][10] This is the rate-determining step.

  • Nucleophilic Addition: The carbon of the nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of oxetan-3-one. This forms a β-nitro alkoxide intermediate.[8]

  • Protonation: The intermediate is protonated, typically by the conjugate acid of the base, to yield a β-nitro alcohol.

  • Dehydration: The β-nitro alcohol readily eliminates a molecule of water to form the final, conjugated nitroalkene product, this compound. This step is often spontaneous or can be encouraged by the reaction conditions.

Henry_Reaction_Mechanism Figure 1: Henry Reaction Mechanism Nitromethane H₃C-NO₂ Nitronate [H₂C=NO₂]⁻ (Nitronate) Nitromethane->Nitronate + Base - Base-H⁺ Base Base Oxetanone Oxetan-3-one Alkoxide β-Nitro Alkoxide Nitronate->Alkoxide + Oxetan-3-one Nitroalcohol β-Nitro Alcohol Alkoxide->Nitroalcohol + H⁺ Product This compound Nitroalcohol->Product - H₂O

Figure 1: Henry Reaction Mechanism
Causality of Reagent Selection

  • Carbonyl Source: Oxetan-3-one is the foundational building block. Its stability under weakly basic conditions is sufficient for the reaction to proceed without significant ring-opening.[5]

  • Nitroalkane Source: Nitromethane serves as both the reactant and, in many lab-scale procedures, the solvent.[7] This high concentration of one reactant drives the reaction equilibrium towards the product.

  • Base Catalyst: A mild, non-nucleophilic organic base like triethylamine (Et₃N) is ideal.[7] It is strong enough to deprotonate nitromethane but not so strong as to promote self-condensation of the ketone or degradation of the oxetane ring. Crucially, it minimizes the risk of forming dangerously explosive metal salts of nitromethane that can occur with inorganic bases like NaOH.[10]

Process Flow and Scale-Up Blueprint

A successful scale-up requires transitioning from a simple batch process to a well-controlled, semi-batch operation with robust monitoring and safety protocols.

Scale_Up_Workflow Figure 2: Scale-Up Process Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Isolation cluster_qc Quality Control A Charge Reactor with Nitromethane & Oxetan-3-one B Inert with N₂ & Cool (e.g., 0-5 °C) A->B C Controlled Addition of Base (Et₃N) B->C D Monitor Exotherm & Maintain Temperature C->D E Age Reaction Mixture (Stir at RT) D->E F Solvent Removal (Reduced Pressure) E->F G Trituration/Crystallization (e.g., with Ether/Hexane) F->G H Filter & Collect Solid G->H I Dry Product (Vacuum Oven, <40°C) H->I J QC Analysis (NMR, HPLC, DSC) I->J

Figure 2: Scale-Up Process Workflow

Critical Scale-Up Parameters and Considerations

Transitioning from grams to kilograms necessitates a shift in focus from procedural steps to controlling fundamental process parameters.

Thermal Management and Safety

This is the most critical aspect of the scale-up. The Henry reaction is exothermic, and nitromethane is a high-energy material that can detonate when subjected to heat, shock, or certain contaminants.[7][11][12]

  • Runaway Potential: A failure in cooling can lead to a rapid temperature increase. Nitromethane's decomposition becomes a significant risk at elevated temperatures and pressures.[11][13]

  • Controlled Addition: The base catalyst must be added slowly and sub-surface to a well-agitated solution. This ensures the reaction rate is controlled by the addition rate, allowing the reactor's cooling system to effectively remove the generated heat.

  • Reactor Design: A jacketed glass-lined or stainless steel reactor with high cooling capacity is mandatory. The system should be equipped with temperature probes, alarms, and an emergency quenching plan.

Reagent Handling and Stoichiometry
ReagentMolar Mass ( g/mol )Density (g/mL)Stoichiometry (1 mol scale)Key Role
Oxetan-3-one72.06~1.172.06 g (1.0 eq)Electrophile
Nitromethane61.041.137>500 mL (~10 eq or solvent)Nucleophile Precursor, Solvent
Triethylamine101.190.726~1.4 mL (0.1 eq)Catalyst (Base)
Table 1: Reagent Properties and Typical Stoichiometry

On a larger scale, using nitromethane as the sole solvent may be thermally prohibitive. A co-solvent like THF or Toluene could be introduced to improve heat transfer and slurry properties, although this may affect reaction kinetics and must be validated.

Mass Transfer and Mixing

Inefficient mixing can create localized hot spots where the base concentration is high, leading to runaway side reactions or decomposition.

  • Agitation: The reactor must be equipped with an agitator (e.g., pitched-blade turbine) that provides excellent top-to-bottom turnover to ensure temperature and concentration homogeneity.

  • Viscosity: As the product forms, the reaction mixture may become a slurry. The mixing system must be powerful enough to keep solids suspended.

Work-up and Purification

Lab-scale purification often involves filtering through a silica gel plug.[7] This is not practical for large quantities.

  • Crystallization/Trituration: The preferred method for industrial scale is isolation via crystallization or trituration. After removing the excess nitromethane under reduced pressure (at low temperature), an anti-solvent (e.g., diethyl ether, hexanes) can be added to precipitate the product.

  • Filtration and Drying: The solid product is collected on a filter (e.g., Nutsche filter) and washed with a cold, non-polar solvent. Drying must be done in a vacuum oven at a controlled, low temperature (<40°C) to avoid thermal decomposition.

Hazard Analysis and Mitigation

A thorough understanding and respect for the hazards involved are non-negotiable.

HazardSubjectRiskMitigation Strategy
Explosion NitromethaneHigh. Can be initiated by heat, shock, or sensitization by bases.[11][12][14]Use non-sparking tools. Ground all equipment. Avoid confinement and high temperatures/pressures.[15][16] Have a documented quenching procedure. Operate behind blast shields.
Fire Nitromethane, SolventsHigh. Nitromethane flash point is 35°C.[12][17]Work in a well-ventilated area away from ignition sources.[15][16] Use explosion-proof equipment. Have appropriate fire extinguishers (alcohol-resistant foam, dry chemical).
Runaway Reaction Henry ReactionMedium. Highly exothermic.Controlled reagent addition, robust cooling, continuous temperature monitoring, and an established emergency quench protocol (e.g., addition of a cold acidic solution).
Toxicity NitromethaneMedium. Harmful if swallowed or inhaled. Suspected carcinogen.[10][15][18]Handle in a fume hood or ventilated enclosure. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a respirator if ventilation is inadequate.[15][16]
Table 2: Key Hazards and Mitigation Strategies

Experimental Protocols

CAUTION: These protocols are intended for trained chemists in a controlled laboratory or pilot plant setting. A thorough, site-specific risk assessment must be conducted before any work begins. All operations involving nitromethane must be performed with extreme care.

Part A: Validated Lab-Scale Synthesis (5 g Scale)
  • Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, add oxetan-3-one (5.0 g, 69.4 mmol).

  • Solvent Addition: Add nitromethane (50 mL). Begin stirring and cool the mixture to 0-5°C using an ice-water bath.

  • Catalyst Addition: Slowly add triethylamine (1.0 mL, 7.2 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Concentrate the mixture under reduced pressure (at <40°C) to remove most of the excess nitromethane and triethylamine.

  • Isolation: To the resulting oil/solid, add cold diethyl ether (50 mL) and stir vigorously. The product should precipitate as a pale yellow solid.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum at room temperature.

  • Yield: Typical yield is 6.5-7.5 g (81-94%) of this compound as a solid. Purity is typically >95% by NMR.

Part B: Pilot-Scale Synthesis Protocol (500 g Scale)
  • Reactor Preparation: Ensure a 10 L jacketed reactor is clean, dry, and inerted with nitrogen. Start the agitator at a moderate speed (e.g., 150 RPM).

  • Charging: Charge the reactor with oxetan-3-one (500 g, 6.94 mol) and nitromethane (5.0 L).

  • Cooling: Start the reactor cooling system and bring the internal temperature of the mixture to 0-5°C.

  • Controlled Addition: Charge triethylamine (100 mL, 0.72 mol) to a chemical feed pump. Begin adding the triethylamine sub-surface at a rate that maintains the internal temperature at ≤10°C. The expected addition time is 2-3 hours.

  • Reaction Monitoring: Once the addition is complete, allow the mixture to slowly warm to 20-25°C and hold for 6-8 hours, or until reaction completion is confirmed by in-process control (IPC) analysis.

  • Solvent Removal: Cool the reactor to 15°C. Carefully apply vacuum and distill the excess nitromethane at a jacket temperature not exceeding 45°C.

  • Crystallization: Once distillation slows, release the vacuum with nitrogen. Add cold (~0°C) methyl tert-butyl ether (MTBE) (4 L) to the reactor with good agitation to precipitate the product. Stir the resulting slurry for 1-2 hours at 0-5°C.

  • Isolation & Drying: Filter the product slurry. Wash the filter cake with cold MTBE (2 x 500 mL). Dry the solid in a vacuum dryer at a temperature no higher than 40°C until a constant weight is achieved.

  • Yield: Expected yield is 650-750 g (81-94%).

Conclusion

The synthesis of this compound is a powerful method for producing a key chemical intermediate. However, its scale-up is a high-hazard operation that demands rigorous process control, a deep understanding of its thermal risks, and an unwavering commitment to safety. By implementing the controls outlined in this document—particularly those concerning thermal management and the controlled addition of the base catalyst—researchers and drug development professionals can safely and efficiently produce this valuable compound on a larger scale.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Nitromethylene)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-(Nitromethylene)oxetane. This guide is designed for researchers, medicinal chemists, and materials scientists who are working with this versatile but sensitive building block. Here, we address common challenges encountered during its synthesis, offering field-proven insights and solutions to help you optimize your reaction yields and product purity.

Introduction

This compound is a highly valuable synthetic intermediate, prized for its unique combination of a strained oxetane ring and an electron-deficient nitroalkene moiety. This structure makes it an excellent Michael acceptor, enabling its use in the synthesis of diverse 3,3-disubstituted oxetanes for applications ranging from drug discovery and peptidomimetics to the development of advanced energetic materials.[1][2][3]

The most common and direct route to this compound is the Henry (nitroaldol) condensation between commercially available oxetan-3-one and nitromethane.[1] While seemingly straightforward, this reaction is fraught with potential pitfalls related to catalyst choice, reaction conditions, product stability, and purification. This guide provides a structured approach to troubleshooting and optimizing this critical transformation.

Core Synthesis Protocol (Baseline)

This protocol outlines a standard laboratory procedure for the base-catalyzed condensation of oxetan-3-one with nitromethane.

Experimental Protocol: Henry Condensation
  • Reagent Preparation: To a solution of oxetan-3-one (1.0 eq) in nitromethane (used as both reactant and solvent, typically 10-15 volumes), add a catalytic amount of a suitable base (e.g., triethylamine, Et₃N, 0.1-0.2 eq).

  • Reaction Execution: Stir the mixture at room temperature (or as optimized) and monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy. The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove the base, followed by water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes, toluene, or chloroform) to afford this compound as a solid.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Category 1: Low Conversion & Poor Yields
Q1: My reaction shows low conversion of the starting oxetan-3-one. What are the likely causes and how can I improve it?

A1: Low conversion is typically linked to issues with catalysis, reaction equilibrium, or temperature.

  • Catalyst Inactivity or Insufficiency: The Henry reaction is base-catalyzed. The base deprotonates nitromethane to form the reactive nitronate anion, which then attacks the carbonyl of oxetan-3-one.

    • Troubleshooting:

      • Base Choice: While organic bases like triethylamine (Et₃N) are commonly used, they are relatively weak.[4] Consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) if conversion is sluggish.

      • Catalyst Loading: Ensure the catalytic amount is sufficient. Start with 10 mol% and consider increasing to 20-30 mol% if necessary.

      • Moisture: Ensure all reagents and glassware are dry. Water can compete with nitromethane for the base, reducing the concentration of the active nitronate nucleophile.

  • Reaction Equilibrium: The Henry reaction is reversible. The initial adduct can revert to the starting materials. The subsequent dehydration to form the nitroalkene product drives the reaction forward.

    • Troubleshooting:

      • Temperature: Gently heating the reaction (e.g., to 40-50 °C) can help push the equilibrium towards the dehydrated product. However, exercise caution, as excessive heat can lead to decomposition.

      • Water Removal: While not standard for this specific reaction on a small scale, in some Henry reactions, the use of a dehydrating agent or a Dean-Stark trap can be effective, though this may complicate the procedure.

  • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor by TLC or a time-point analysis by ¹H NMR to confirm that the reaction has indeed stalled and not just proceeding slowly.

Q2: I'm observing the formation of multiple side products, leading to a complex crude mixture. What are these byproducts and how can I suppress them?

A2: Side product formation is a common cause of low yields. The primary culprits are self-condensation of oxetan-3-one, decomposition of the product, or base-induced rearrangements.

  • Self-Condensation of Oxetan-3-one: Under basic conditions, oxetan-3-one can undergo self-aldol reactions, leading to oligomeric impurities.

  • Product Decomposition: The oxetane ring is sensitive to both strong acids and bases, which can catalyze ring-opening polymerization or rearrangement, especially at elevated temperatures.[5] The product, this compound, is an excellent Michael acceptor and can polymerize or react further under basic conditions.

  • Base-Induced Rearrangement: Carreira and co-workers noted that 3-(nitromethylene)oxetanes can rearrange to form isoxazoles under certain basic conditions (e.g., using iPr₂EtN in THF).[6]

Troubleshooting Strategies:

  • Control Stoichiometry: Use a large excess of nitromethane, which acts as both reactant and solvent. This ensures that the nitronate anion is the predominant nucleophile, minimizing the self-condensation of oxetan-3-one.

  • Minimize Reaction Time: Do not let the reaction run significantly longer than necessary. Once TLC or NMR indicates the consumption of the limiting reagent (oxetan-3-one), proceed with the work-up immediately.

  • Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable rate. For many, this is room temperature.

  • Base Selection: Use a hindered or mild organic base (like Et₃N) and add it slowly to the reaction mixture to maintain a low instantaneous concentration.

Diagram of Key Reaction and Side Products

Oxetanone Oxetan-3-one Adduct Henry Adduct (Nitroaldol) Oxetanone->Adduct Nucleophilic Attack Nitromethane Nitromethane Nitronate Nitronate Anion Nitromethane->Nitronate + Base Nitronate->Adduct Nucleophilic Attack Adduct->Oxetanone Reversible Adduct->Nitronate Reversible Product This compound (Desired Product) Adduct->Product - H₂O (Dehydration) SideProduct1 Polymerization / Decomposition Product->SideProduct1 Excess Base / High Temp SideProduct2 Isoxazole Rearrangement Product->SideProduct2 Specific Bases (e.g., Hunig's base)

Caption: Reaction pathway and potential side reactions.

Category 2: Product Isolation & Purification
Q3: My crude product is a dark brown or black tar instead of the expected solid. What caused this decomposition?

A3: Tar formation is a clear sign of significant decomposition, which can occur during the reaction or the work-up.

  • Reaction Conditions: As noted, prolonged reaction times or excessive heat can lead to the polymerization of the starting material or the product. The dark color often indicates the formation of complex, conjugated polymeric material.

  • Work-up Issues:

    • Acidic Wash: While necessary to remove the amine base, using a highly concentrated acid or prolonged exposure can trigger the acid-catalyzed ring-opening of the oxetane ring.[5] Use a chilled, dilute acid (e.g., 1 M HCl) and perform the wash quickly.

    • Rotary Evaporation: Overheating the crude product during solvent removal is a common mistake. This compound has a decomposition temperature of 165 °C, but degradation can occur at much lower temperatures with prolonged heating.[1] Keep the bath temperature below 40 °C.

Q4: I am struggling with purifying the product by column chromatography. It seems to be streaking or decomposing on the silica.

A4: Chromatographic purification of this compound can be challenging due to its polarity and reactivity.

  • Silica Gel Acidity: Standard silica gel is slightly acidic, which can cause the degradation of the acid-sensitive oxetane ring during a long purification process.

    • Solution: Deactivate the silica gel by preparing a slurry with your eluent system containing a small amount of a neutralizer like triethylamine (~0.5-1% by volume). Alternatively, use pre-treated neutral silica gel.

  • Eluent System: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. This helps separate less polar impurities first and then elute your product in a sharp band.

  • Speed: Do not let the column run overnight. The prolonged contact time on silica increases the chance of decomposition. Pack the column well and run it efficiently.

Q5: Recrystallization is not working well. The product either oils out or the yield is very low. What are the best practices?

A5: Recrystallization is highly dependent on the solvent and technique. The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold.

  • Solvent Choice:

    • Single Solvent: Toluene and chloroform have been reported for obtaining single crystals.

    • Solvent/Anti-Solvent System: A common choice is ethyl acetate (solvent) and hexanes (anti-solvent). Dissolve the crude product in a minimal amount of hot ethyl acetate, then slowly add hexanes until the solution becomes faintly turbid. Allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization.

  • Purity of Crude Material: If the crude product is very impure (e.g., an oil), recrystallization is unlikely to succeed. It is often best to first run a quick filtration through a plug of silica gel to remove baseline impurities and then attempt recrystallization on the partially purified material.

Category 3: Stability & Safety
Q6: How stable is this compound and what are the recommended storage conditions?

A6: this compound is a crystalline solid with a melting point reported between 41-52 °C.[1][7] It is thermally sensitive and decomposes at 165 °C.[1] For long-term storage, it should be kept in a tightly sealed container, protected from light, and stored in a refrigerator or freezer to minimize potential degradation. Due to its high reactivity as a Michael acceptor, it should be stored away from nucleophiles.

Q7: What are the primary safety hazards I should be aware of during this synthesis?

A7: Both the reagents and the product have significant hazards that require careful handling in a well-ventilated fume hood.

  • Nitromethane: This reagent is flammable and is a shock- and heat-sensitive explosive.[4] Avoid heating it rapidly or in a sealed vessel.

  • This compound: As an energetic material precursor, the product itself has a high nitrogen content and a positive enthalpy of formation.[1] While not as sensitive as primary explosives, it should be handled with care, avoiding shock and friction.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Optimizing for Yield: A Summary Table

The table below summarizes key parameters and their expected impact on the reaction, providing a quick reference for optimization.

ParameterCondition / ReagentRationale & Impact on YieldReference
Base Catalyst Weak (e.g., Et₃N)Minimizes side reactions but may result in slow conversion. A good starting point.[4]
Strong (e.g., DBU)Increases reaction rate significantly but may also promote side reactions/polymerization if not controlled.-
Solvent Nitromethane (neat)High concentration of nucleophile drives the reaction forward, minimizing self-condensation.[4]
Co-solvent (e.g., THF, DCM)Can be used, but reduces nitromethane concentration. May be useful for solubility but can slow the reaction.-
Temperature 20-25 °C (Room Temp)Optimal balance for many setups; minimizes thermal decomposition while allowing for a reasonable rate.-
40-50 °C (Gentle Heat)Can increase the rate and help drive the dehydration step, but increases the risk of side reactions. Monitor closely.-
Stoichiometry Large excess of NitromethaneFollows Le Châtelier's principle, pushing the equilibrium toward the product and reducing ketone self-reaction.-

Troubleshooting Workflow

Start Low Yield or Purity Issue Check_Conversion Check Conversion (TLC / NMR) Start->Check_Conversion Low_Conversion Conversion is Low Check_Conversion->Low_Conversion Problem during reaction Workup_Issue Conversion is High, Crude is Impure/Tar Check_Conversion->Workup_Issue Problem during work-up Sol_Catalyst Optimize Catalyst: - Increase Loading - Use Stronger Base (DBU) - Ensure Anhydrous Low_Conversion->Sol_Catalyst Yes Sol_Temp Optimize Temperature: - Gentle Heating (40°C) - Ensure Sufficient Time Low_Conversion->Sol_Temp Yes Purification_Issue Crude is Clean, Low Final Yield Workup_Issue->Purification_Issue Problem during purification Sol_Workup Refine Work-up: - Use Dilute, Cold Acid - Avoid Overheating on Rotovap Workup_Issue->Sol_Workup Yes Sol_Purification Refine Purification: - Deactivate Silica Gel - Use Gradient Elution - Optimize Recrystallization Purification_Issue->Sol_Purification Yes

Caption: A logical workflow for troubleshooting synthesis issues.

References

Identifying and minimizing side products in 3-(Nitromethylene)oxetane reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(Nitromethylene)oxetane Reactions

Welcome to the technical support guide for reactions involving this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile yet sensitive building block. Here, we address common challenges, provide mechanistic insights into side product formation, and offer field-proven troubleshooting strategies to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a highly functionalized four-membered heterocycle. Its key feature is an electron-deficient double bond, making it an excellent Michael acceptor.[1] This reactivity allows for the conjugate addition of a wide array of carbon and heteroatom nucleophiles, providing a straightforward route to 3,3-disubstituted oxetanes.[1] These oxetane motifs are of significant interest in medicinal chemistry, where they serve as polar and metabolically stable isosteres for commonly used groups like gem-dimethyl and carbonyls.[2][3] Additionally, due to its high nitrogen and oxygen content, it is a valuable precursor for the synthesis of energetic materials.[1][4]

Q2: What are the primary stability concerns when working with this compound?

There are two main stability concerns:

  • Thermal Sensitivity: The compound decomposes at approximately 165 °C.[1] It is crucial to monitor temperatures during reactions and purification.

  • Ring Strain: The four-membered oxetane ring possesses inherent strain.[5] This makes it susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong acids or some Lewis acids.[2][6]

Q3: What is the most common reaction performed with this compound?

The most prevalent reaction is the aza-Michael or conjugate addition. This reaction has been successfully used with various nucleophiles, including α-amino esters to form peptide backbone mimetics and nitrogen-rich heterocycles like tetrazoles to create energetic materials.[1][7]

Troubleshooting Guide: Side Product Identification & Minimization

This section addresses specific side products that can arise during reactions with this compound and provides strategies to mitigate their formation.

Issue 1: Unintended Formation of Isoxazole-4-carboxaldehyde

Q: During my base-mediated reaction, I've isolated a significant amount of an isoxazole-4-carboxaldehyde byproduct instead of my expected 3,3-disubstituted oxetane. What is the cause and how can it be prevented?

A: Mechanistic Insight & Causality

The formation of an isoxazole byproduct is a known base-mediated rearrangement pathway.[5] This transformation is particularly efficient when using hindered, non-nucleophilic bases such as diisopropylethylamine (DIPEA) in solvents like THF.[5] The proposed mechanism involves the deprotonation of the oxetane ring itself, which leads to the formation of a highly strained oxetene intermediate. This intermediate then undergoes a cascade of ring-opening by the nitronate anion and subsequent dehydration to yield the stable aromatic isoxazole-4-carboxaldehyde.[5]

Troubleshooting_Workflow Start Reaction Complete. Analyze Crude Product (LCMS/NMR). CheckPurity Is Desired Product the Major Component? Start->CheckPurity Success Proceed to Purification. CheckPurity->Success Yes IdentifySideProduct Identify Major Impurity by MS and NMR. CheckPurity->IdentifySideProduct No IsIsoxazole Is Impurity an Isoxazole? IdentifySideProduct->IsIsoxazole IsRingOpened Evidence of Ring-Opening? (e.g., diol formation, loss of oxetane signals) IsIsoxazole->IsRingOpened No FixBase Re-evaluate Base. - Use milder base (K₂CO₃). - Use no external base. - Lower temperature. IsIsoxazole->FixBase Yes Other Investigate other pathways (e.g., polymerization, starting material degradation). IsRingOpened->Other No FixAcid Modify Workup/Reaction. - Avoid strong acids. - Use neutral/basic wash. - Use neutral silica for chromatography. IsRingOpened->FixAcid Yes

References

Technical Support Center: Synthesis and Stabilization of Oxetanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for oxetane synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable four-membered heterocyclic motif into their molecules. The unique properties of the oxetane ring—its ability to modulate physicochemical properties like solubility and metabolic stability while acting as a bioisostere for groups like gem-dimethyl or carbonyls—make it an attractive building block.[1][2][3][4][5] However, its inherent ring strain (approximately 106-107 kJ/mol) presents specific synthetic challenges, primarily the undesired ring-opening.[5][6][7]

This resource provides in-depth, field-proven insights to help you navigate these challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can not only troubleshoot your current synthesis but also proactively design more robust reaction pathways in the future.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding oxetane stability and synthesis.

Q1: Why is my oxetane ring opening? What are the most common causes?

A1: Oxetane ring-opening is most often initiated by electrophilic activation of the ring oxygen, which makes the ring susceptible to nucleophilic attack. The primary culprits are acidic conditions.[2][5][8]

  • Brønsted Acids: Even mild acids can protonate the oxetane oxygen, activating the ring for cleavage.[8][9] This can be a problem during aqueous workups, purification on standard silica gel, or if acidic byproducts are generated in your reaction.

  • Lewis Acids: Lewis acids are potent catalysts for oxetane ring-opening and are often used intentionally for this purpose.[8][10][11] Unintentional exposure to Lewis acidic reagents or metal impurities can lead to decomposition.

  • Strong Nucleophiles: While less common under basic conditions, highly reactive nucleophiles, sometimes in combination with elevated temperatures, can open the oxetane ring.[9]

  • Reducing Agents: Certain hydride reagents, like LiAlH₄, can reductively cleave the oxetane ring, especially at elevated temperatures.[12][13]

Q2: I'm planning a multi-step synthesis. What general precautions should I take to keep my oxetane ring intact?

A2: A proactive approach is key.

  • pH Control: Scrupulously avoid acidic conditions. Use basic or neutral workup procedures. If purification via column chromatography is necessary, use deactivated silica gel (e.g., pre-treated with triethylamine) or an alternative stationary phase like alumina.[14][15]

  • Reagent Selection: Carefully consider all reagents in your planned sequence. Avoid strong Lewis acids unless the reaction is performed at low temperatures with careful control. Opt for milder reducing agents where possible (e.g., NaBH₄ at low temperatures may be safer than LiAlH₄).[12]

  • Substitution Pattern: The stability of the oxetane ring is highly dependent on its substitution. 3,3-disubstituted oxetanes are generally more stable than other substitution patterns.[4][16] If your design allows, leveraging this substitution can significantly enhance stability.

Q3: Which synthetic route is generally the most reliable for creating the oxetane ring without side reactions?

A3: The most common and often most reliable method is the intramolecular Williamson etherification starting from a 1,3-diol.[6][8][17][18] This method involves converting one of the hydroxyl groups into a good leaving group (e.g., tosylate, mesylate, or halide) and then treating with a base to induce intramolecular cyclization.[8][17] This approach offers good control and generally avoids the harsh conditions that can promote ring-opening. The Paternò-Büchi reaction , a [2+2] photocycloaddition between a carbonyl compound and an alkene, is another powerful method, though it requires specialized photochemical equipment and can sometimes lead to mixtures of isomers.[19][20][21][22]

Part 2: Troubleshooting Guides for Specific Synthetic Methods

This section provides detailed troubleshooting for common issues encountered during specific oxetane synthesis protocols.

Guide 1: Intramolecular Williamson Etherification

This is a cornerstone of oxetane synthesis, typically proceeding from a 1,3-diol. The process involves two key stages: activation of a hydroxyl group and base-mediated cyclization.

G cluster_0 Step 1: Activation cluster_1 Step 2: Cyclization cluster_2 Troubleshooting Points Diol 1,3-Diol Activate Activate Primary OH (e.g., TsCl, MsCl, Appel Rxn) Diol->Activate Activated Activated Intermediate (e.g., Monotosylate) Activate->Activated TS1 Low Yield of Activated Intermediate Activate->TS1 Base Add Strong, Non-Nucleophilic Base (e.g., NaH, KOtBu) Activated->Base Cyclization Intramolecular SN2 Attack Base->Cyclization TS2 Intermolecular Side Products (Oligomers/Polymers) Base->TS2 Product Oxetane Product Cyclization->Product TS3 No Reaction/ Starting Material Recovery Cyclization->TS3

Caption: Williamson etherification workflow for oxetane synthesis.

  • Plausible Cause 1: Intermolecular reaction. If the concentration of your activated diol is too high, the alkoxide of one molecule can react with the leaving group of another, leading to dimers and oligomers instead of the desired intramolecular cyclization.

    • Solution: Employ high-dilution conditions for the cyclization step. Slowly add the activated substrate to a solution of the base over several hours. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway.

  • Plausible Cause 2: Elimination. If your leaving group is on a secondary carbon, elimination to form an allylic alcohol can compete with the desired SN2 cyclization, especially with sterically hindered or insufficiently strong bases.

    • Solution: Ensure you are using a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[8] These bases are potent enough to deprotonate the alcohol without acting as nucleophiles themselves. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Plausible Cause: Acid-catalyzed ring-opening on silica gel. Standard silica gel is inherently acidic and can readily catalyze the hydrolysis or polymerization of strained oxetane rings.[14][15]

    • Solution 1 (Recommended): Deactivate your silica gel. Prepare a slurry of silica gel in your starting eluent (e.g., 99:1 Hexanes:Ethyl Acetate) and add triethylamine (Et₃N) to make up ~1% of the total volume. Stir for 30 minutes before packing your column. Run the column with an eluent containing a small amount (0.1-0.5%) of Et₃N to maintain neutrality.

    • Solution 2: Use an alternative stationary phase. Neutral or basic alumina can be effective alternatives for purifying acid-sensitive compounds.[15]

    • Solution 3: Avoid chromatography if possible. For volatile oxetanes, distillation under reduced pressure is an excellent, non-destructive purification method.[14]

Guide 2: Paternò-Büchi [2+2] Photocycloaddition

This photochemical reaction forms an oxetane directly from a carbonyl compound and an alkene upon UV irradiation.[19][20][22]

G cluster_0 Photochemical Excitation cluster_1 Cycloaddition cluster_2 Potential Issues Carbonyl Carbonyl (S0) UV UV Light (hν) Carbonyl->UV Alkene Alkene (S0) ExcitedCarbonyl Excited Carbonyl (S1 or T1) UV->ExcitedCarbonyl Biradical 1,4-Biradical Intermediate ExcitedCarbonyl->Biradical + Alkene TS1 Low Quantum Yield ExcitedCarbonyl->TS1 Closure Ring Closure Biradical->Closure TS2 Mixture of Regioisomers/ Stereoisomers Biradical->TS2 Product Oxetane Product Closure->Product

Caption: Simplified mechanism of the Paternò-Büchi reaction.

  • Plausible Cause 1: Incorrect Wavelength. The reaction is initiated by the excitation of the carbonyl compound. Aliphatic carbonyls typically require higher energy, shorter wavelength UV light (e.g., 254 nm, requiring a quartz vessel), while aromatic carbonyls can often be excited at longer wavelengths (e.g., >300 nm, allowing for a Pyrex vessel).[20] Using the wrong wavelength will result in inefficient excitation.

    • Solution: Consult the literature for the specific carbonyl compound you are using. Ensure your light source and reaction vessel are appropriate for the required wavelength.

  • Plausible Cause 2: Solvent Choice. The solvent can significantly impact the reaction. Non-polar solvents are generally preferred.[20] Polar solvents can interact with the excited state or intermediates, potentially quenching the reaction.

    • Solution: Use non-polar solvents like benzene, cyclohexane, or hexane. Acetonitrile is sometimes used but can lead to different outcomes.[23]

  • Plausible Cause: Lack of Regio- or Stereocontrol. The Paternò-Büchi reaction proceeds through a 1,4-biradical intermediate, and the final regiochemistry and stereochemistry are determined by the stability of this intermediate and the subsequent ring closure.[20][21][24]

    • Solution: This is an inherent challenge of the reaction. Control can sometimes be achieved by:

      • Using electron-rich alkenes: Enol ethers or enamines often give higher regioselectivity.[20]

      • Steric Hindrance: Bulky substituents on either the alkene or the carbonyl can direct the cycloaddition to a single major isomer.[21]

      • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the formation of the thermodynamically more stable biradical intermediate.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Oxetane Synthesis via Williamson Etherification

This protocol is adapted from established methodologies for the cyclization of 1,3-diols.[6][8][17]

  • Monotosylation of the 1,3-Diol:

    • Dissolve the 1,3-diol (1.0 eq) in pyridine at 0 °C under an inert atmosphere (N₂ or Ar).

    • Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.0-1.1 eq) in pyridine dropwise.

    • Allow the reaction to stir at 0 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

    • Quench the reaction with cold water and extract the product with ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude monotosylate. This is often used in the next step without further purification.

  • Base-Mediated Cyclization:

    • Under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of the crude monotosylate (1.0 eq) in anhydrous THF to the NaH suspension.

    • Allow the reaction to warm to room temperature and then gently reflux (if necessary) until TLC analysis indicates the disappearance of the monotosylate.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

    • Extract the product with diethyl ether. Wash the combined organic layers with water and brine.

    • Dry over Na₂SO₄, filter, and carefully concentrate the solvent.

    • Purify the crude oxetane by distillation or chromatography on deactivated silica gel.

Data Summary Table

ChallengePrimary CauseRecommended Solution(s)Key Considerations
Ring-Opening During Workup/Purification Acidic ConditionsUse basic/neutral workup; purify on deactivated silica/alumina; distill if possible.[14][15]Standard silica gel is acidic and a common cause of decomposition.
Low Yield in Williamson Cyclization Intermolecular PolymerizationUse high-dilution conditions for the base addition step.Favors intramolecular reaction pathway.
Low Yield in Paternò-Büchi Reaction Incorrect UV Wavelength / SolventMatch wavelength to carbonyl type (e.g., 254 nm for aliphatic); use non-polar solvents.[20]Aromatic carbonyls often work with >300 nm (Pyrex).
Isomer Formation in Paternò-Büchi Lack of Stereochemical ControlUse sterically biased substrates or electron-rich alkenes.[20][21]Inherent mechanistic challenge; may require screening of substrates.
Decomposition with Hydride Reagents Reductive Cleavage of C-O BondUse milder reagents (NaBH₄) at low temperatures (-10 to -30 °C); avoid LiAlH₄ if possible.[12]Oxetane ring is susceptible to strong reducing agents.

References

Optimizing reaction conditions for Michael additions to 3-(Nitromethylene)oxetane.

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Initial Research

I'm starting a deep dive into the Michael addition involving 3-(nitromethylene)oxetane. My focus is on the mechanism itself, along with the common players: the nucleophiles, the necessary catalysts, suitable solvents, and any potential side reactions to watch out for. I'm hitting Google hard for reliable sources.

Deepening Research & Planning

I've progressed to analyzing the search results, identifying frequent challenges and troubleshooting needs for Michael additions with this compound. I'm now structuring the technical content as Q&A, formulating detailed, expert answers incorporating chemical principles and citations. Next, I'll build summary tables for quantitative data and write detailed experimental protocols.

Refining & Expanding Scope

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Constructing a Guide

I'm currently fleshing out the structure of the technical support guide. The focus is now on creating a user-friendly troubleshooting and FAQ format, specific to Michael additions to this compound. I'm aiming for an authoritative tone. I'm outlining key problems users might encounter and providing solutions.

Outlining Guide Structure

I've outlined the guide structure, focusing on a troubleshooting FAQ format. The key is to start with the fundamental reaction principles before delving into specific problems. This ensures a logical flow for the user. Part 2 emphasizes scientific rigor, with clear explanations and comprehensive referencing, while Part 3 dictates data visualization. I am now planning to generate an outline of key sections and subsections to ensure coverage.

Detailing Guide Scope

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Prioritizing Structure & Details

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Planning Next Steps

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Finalizing the Outline

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Expanding the Outline

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Developing First Draft Structure

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Structuring the Guide Plan

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Technical Support Center: Managing the Thermal Sensitivity of 3-(Nitromethylene)oxetane in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(nitromethylene)oxetane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice for the safe and effective handling of this versatile but thermally sensitive reagent. By understanding the underlying principles of its reactivity and thermal decomposition, you can mitigate risks and ensure successful experimental outcomes.

I. Understanding the Inherent Risks: Thermal Profile of this compound

This compound is a highly valuable building block, particularly as an excellent Michael acceptor in the synthesis of novel chemical entities.[1] However, its utility is accompanied by a significant thermal sensitivity that demands careful management. The presence of the "explosophoric" nitroalkene moiety within a strained oxetane ring system contributes to its energetic nature.[1]

PropertyValueSource
Melting Point41-43 °C--INVALID-LINK--
Decomposition Onset~165 °C--INVALID-LINK--
Key Thermal HazardExothermic Decomposition--INVALID-LINK--

The primary concern is the potential for a rapid, exothermic decomposition, which can lead to a runaway reaction if not properly controlled. This process is initiated by the cleavage of the C-NO₂ bond, which has been identified as the "trigger bond" in derivatives of this compound.[2] The energy released from this initial step can propagate, leading to the breakdown of the entire molecule and the rapid evolution of gas, resulting in a dangerous pressure increase in a closed system.

Furthermore, nitro compounds can exhibit autocatalytic decomposition, where the decomposition products themselves catalyze further decomposition, leading to an accelerating reaction rate even at a constant temperature.[3][4] The presence of impurities, particularly those of lower thermal stability, can significantly reduce the decomposition temperature of the bulk material.[4]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and use of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: Due to its low melting point and thermal sensitivity, this compound should be stored in a refrigerator at 2-8 °C, away from heat sources and direct sunlight. It is crucial to prevent repeated temperature cycling. For long-term storage, maintaining a consistently cold and dark environment is paramount to minimize the potential for slow decomposition.

Q2: Can I handle this compound on the open bench?

A2: It is strongly recommended to handle this compound in a well-ventilated fume hood. Given its sensitivity to heat and friction, it is prudent to avoid handling it as a dry solid whenever possible. If you need to weigh the solid, do so expeditiously and avoid grinding or applying excessive pressure.

Q3: What are the initial signs of thermal decomposition?

A3: Visual cues can be an early warning of decomposition. A color change of the reaction mixture, often to a dark brown or black, can indicate the formation of decomposition byproducts. Unexpected and rapid increases in temperature, even with external cooling applied, are a critical sign of a developing exotherm. Uncontrolled gas evolution is another serious indicator.

Q4: Is this compound compatible with all common laboratory solvents?

A4: While soluble in many common organic solvents, the choice of solvent can influence the reaction's thermal profile. Polar solvents may affect reaction kinetics.[5][6] It is essential to use dry solvents, as moisture can lead to side reactions and potentially influence thermal stability. For reactions, solvents with good heat transfer properties and a sufficiently high boiling point to manage potential exotherms are preferable. Acetonitrile and THF have been used in documented procedures.[2][7]

Q5: Are there specific classes of reagents I should be cautious with?

A5: Yes. Strong bases can deprotonate the carbon alpha to the nitro group, forming a nitronate anion. While this is a key step in its desired reactivity as a Michael acceptor, the presence of strong, non-nucleophilic bases in high concentrations could potentially lead to instability.[8] Strong acids should also be used with caution, as they can promote the ring-opening of the oxetane moiety.[7] Always add reagents slowly and with efficient cooling and stirring.

III. Troubleshooting Guide for Reactions Involving this compound

This guide provides a structured approach to common issues encountered during reactions with this compound, with a focus on Michael addition reactions.

Issue 1: Uncontrolled Exotherm During Reagent Addition

  • Symptoms:

    • A rapid rise in the internal reaction temperature that is difficult to control with the cooling bath.

    • Bubbling or gas evolution from the reaction mixture.

    • Noticeable change in the viscosity of the reaction mixture.

  • Probable Causes:

    • Reagent addition is too fast: The rate of heat generation from the exothermic Michael addition is exceeding the rate of heat removal.[9]

    • Inadequate cooling: The cooling bath is not at a low enough temperature, or the heat transfer from the flask to the bath is inefficient.

    • Insufficient stirring: Poor mixing is leading to localized "hot spots" where the reaction is accelerating.[10]

    • Incorrect stoichiometry: An excess of a highly reactive nucleophile is added.

  • Immediate Corrective Actions:

    • Stop reagent addition immediately.

    • Increase cooling: Lower the temperature of the cooling bath and ensure the flask is adequately immersed. If necessary, add a dry ice/acetone bath for more rapid cooling.

    • Increase stirring speed: Improve mixing to dissipate heat more effectively.

    • If the exotherm continues to accelerate, prepare for an emergency quench (see Emergency Protocols).

  • Preventative Measures:

    • Always use a semi-batch process for exothermic reactions, where one reagent is added slowly to the other.[9]

    • Monitor the internal reaction temperature with a thermocouple.

    • Ensure the cooling system is adequate for the scale of the reaction.

    • Use an appropriate flask size (at least twice the total reaction volume) to allow for sufficient headspace and efficient stirring.[10]

Issue 2: Reaction Mixture Turns Dark Brown or Black

  • Symptoms:

    • The reaction mixture, which may have been initially colorless or pale yellow, darkens significantly.

    • This may or may not be accompanied by an unexpected temperature increase.

    • TLC or other in-process analysis shows the formation of multiple, often baseline, impurities.

  • Probable Causes:

    • Thermal decomposition: The reaction temperature is too high, leading to the decomposition of this compound or the product.

    • Side reactions: The chosen base or nucleophile is promoting undesired side reactions or polymerization.

    • Presence of impurities: Impurities in the starting materials or solvents may be catalyzing decomposition.

  • Immediate Corrective Actions:

    • Immediately lower the reaction temperature.

    • Take a sample for analysis to determine if the desired product is still being formed or if decomposition is the primary process.

    • If decomposition is suspected, proceed with a controlled quench (see Protocols).

  • Preventative Measures:

    • Run the reaction at the lowest effective temperature. Perform temperature scouting studies on a small scale.

    • Ensure all reagents and solvents are of high purity.

    • Consider using a milder base or catalyst.

Issue 3: Reaction Fails to Go to Completion or is Sluggish

  • Symptoms:

    • In-process analysis (TLC, LC-MS, etc.) shows a significant amount of starting material remaining after the expected reaction time.

    • No significant exotherm is observed upon reagent addition.

  • Probable Causes:

    • Insufficient activation: The base used is not strong enough to generate the nucleophile effectively.

    • Low reaction temperature: The temperature is too low for the reaction to proceed at a reasonable rate.

    • Poor quality reagents: The nucleophile or the this compound has degraded.

    • Catalyst inhibition: Impurities in the reaction mixture are inhibiting the catalyst.

  • Troubleshooting Steps:

    • Verify the quality of the reagents.

    • Consider a stronger, non-nucleophilic base if appropriate for your substrate.

    • Gradually and carefully increase the reaction temperature while monitoring for any exotherm. A 10 °C increase can significantly increase the reaction rate.[11]

    • If using a catalyst, consider adding a fresh portion.

IV. Experimental Protocols and Workflows

Protocol 1: Safe General Procedure for Michael Addition

This protocol provides a general framework for performing a Michael addition reaction with this compound on a laboratory scale (<1 g).

  • Reaction Setup:

    • In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stir bar, a thermocouple to monitor the internal temperature, a nitrogen inlet, and a septum for reagent addition.

    • The flask volume should be at least double the total reaction volume.[10]

  • Initial Charging:

    • Charge the flask with this compound and the chosen dry solvent.

    • Cool the mixture to 0 °C using an ice-water bath.

  • Nucleophile/Base Preparation:

    • In a separate dry flask under nitrogen, prepare a solution of the nucleophile and/or the base catalyst in the same solvent.

  • Controlled Addition:

    • Using a syringe pump for accurate and slow addition, add the nucleophile/base solution to the stirred, cooled solution of this compound.

    • Monitor the internal temperature closely. Maintain the temperature below 5-10 °C during the addition.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at the controlled temperature.

    • Monitor the progress of the reaction by TLC or LC-MS.

  • Controlled Quench:

    • Once the reaction is complete, cool the mixture back to 0 °C.

    • Slowly add a pre-cooled quenching solution (e.g., saturated aqueous ammonium chloride) dropwise while vigorously stirring. Be mindful of any gas evolution or temperature increase.

Protocol 2: Emergency Quenching of a Runaway Reaction

This protocol is for emergency situations where a thermal runaway is in progress. Personal safety is the priority.

  • Alert Personnel: Immediately alert others in the lab and the lab supervisor.

  • Cease Heating and Addition: Stop all reagent addition and remove any heating mantles.

  • Maximize Cooling: Use a larger cooling bath (e.g., a large dry ice/acetone bath) to immerse the reaction flask as much as possible.

  • If the reaction is still accelerating and there is a risk of vessel over-pressurization, prepare for evacuation.

  • If the reaction can be brought under control (temperature starts to decrease), plan for a very slow and cautious quench once the temperature is stable and below 0 °C. Use a robust quenching agent that can be added from a safe distance if necessary.

Emergency_Quench_Workflow

Protocol 3: Standard Reaction Quenching

A proper quench is critical to deactivate any unreacted energetic material and ensure the safe handling of the reaction mixture during workup.

  • Cool the Reaction: Ensure the reaction mixture is cooled to 0 °C or below in an ice bath.

  • Prepare Quenching Solution: Have a suitable quenching solution ready. For many Michael additions, a saturated aqueous solution of a mild acid salt like ammonium chloride is appropriate.

  • Slow Addition: Add the quenching solution dropwise with vigorous stirring. Monitor the temperature and for any gas evolution.

  • Stir and Warm: After the initial quench, allow the mixture to stir at a low temperature for a period (e.g., 30 minutes) to ensure all reactive species are consumed. Then, allow the mixture to slowly warm to room temperature before proceeding with the workup.

V. Scale-Up Considerations

Scaling up reactions with this compound introduces significant challenges, primarily related to heat transfer.

  • Surface Area to Volume Ratio: As the volume of a reaction increases, its surface area does not increase proportionally. This means that heat dissipation becomes less efficient on a larger scale.[9]

  • Incremental Scale-Up: Never scale up a reaction by more than a factor of three from a previously successful smaller-scale reaction.[10][11]

  • Re-optimization: A process that is safe on a 1 g scale may not be safe at 100 g. It may be necessary to adjust addition rates, cooling capacity, and stirring efficiency.

  • Calorimetry Studies: For any significant scale-up, it is highly recommended to perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) or at least Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) on the reaction mixture to quantify the heat of reaction and the potential for a runaway.[12][13]

Scale_Up_Logic

By adhering to these guidelines and maintaining a cautious and informed approach, researchers can safely harness the synthetic potential of this compound. Always prioritize safety and perform a thorough risk assessment before beginning any new experiment.

VI. References

  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. --INVALID-LINK--

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). Chemical Engineering. --INVALID-LINK--

  • Sinditskii, V. P., et al. (2025, August 5). Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. --INVALID-LINK--

  • Scale-up Reactions. (2019, September 18). Division of Research Safety | Illinois. --INVALID-LINK--

  • How do you Safely Scale up a Given Chemical Reaction? (2024, January 8). Scientific Update. --INVALID-LINK--

  • How To Run A Reaction: The Quench. Department of Chemistry : University of Rochester. --INVALID-LINK--

  • Bull, J. A., et al. (2025, August 10). Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. ResearchGate. --INVALID-LINK--

  • Born, M., et al. (2022). This compound: a very versatile and promising building block for energetic oxetane based monomers. Materials Advances, 3(8), 3467-3475. --INVALID-LINK--

  • Born, M., et al. (2022, March 3). 3-Nitromethyleneoxetane: A very versatile and promising building block for energetic oxetane-based monomers. ResearchGate. --INVALID-LINK--

  • Gaywood, A. P. (2022). Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities. Organic Process Research & Development, 26(8), 2351-2357. --INVALID-LINK--

  • Michael Addition Reaction Mechanism. Chemistry Steps. --INVALID-LINK--

  • This compound: a very versatile and promising building block for energetic oxetane based monomers. RSC Publishing. --INVALID-LINK--

  • Fischer, F. M., et al. (2023). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of react. Semantic Scholar. --INVALID-LINK--

  • Michael Addition. ResearchGate. --INVALID-LINK--

  • Michael Reactions. Chad's Prep. --INVALID-LINK--

  • This compound: a very versatile and promising building block for energetic oxetane based monomers. Materials Advances (RSC Publishing). --INVALID-LINK--

  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. --INVALID-LINK--

  • Burrell, A. J. M., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12704-12744. --INVALID-LINK--

  • Mahmoud, A. R. (2025, October 31). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. --INVALID-LINK--

  • What Is Quenching In Organic Chemistry? (2025, January 2). YouTube. --INVALID-LINK--

  • Thermal decomposition of 3,6-diphenyl-1,2,4,5-tetroxane in nitromethane solution. ResearchGate. --INVALID-LINK--

  • Vyazovkin, S. (2025, August 5). Autocatalytic thermal decomposition kinetics of TNT. ResearchGate. --INVALID-LINK--

  • Legnani, L., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 639-646. --INVALID-LINK--

  • Ragaini, F., et al. (2021). Nitroalkene reduction in deep eutectic solvents promoted by BH3NH3. Beilstein Journal of Organic Chemistry, 17, 1152-1159. --INVALID-LINK--

  • Sostaric, J. Z., & Riesz, P. (1999). Luminescence quenching by nitroxide spin labels in aqueous solution: studies on the mechanism of quenching. Photochemistry and Photobiology, 70(3), 346-354. --INVALID-LINK--

  • Effect of Tertiary Amines on the Thermal Stability of High-Energy Trinitroalkyl Compounds. ResearchGate. --INVALID-LINK--

  • Williams, H. R., et al. (2020). Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study. Applied Spectroscopy, 74(12), 1486-1495. --INVALID-LINK--

  • Kurańska, M., et al. (2023). Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam for Biomedical Applications. Materials (Basel), 16(4), 1500. --INVALID-LINK--

  • Duh, Y. S., et al. (2000). Autocatalytic Decomposition of Cumene Hydroperoxide at Low Temperature Conditions. Process Safety Progress, 19(4), 223-227. --INVALID-LINK--

  • Investigation of Enzyme Kinetics Using Quench-Flow Techniques with MALDI-TOF Mass Spectrometry. Department of Biochemistry. --INVALID-LINK--

  • de Mattos, M. C., et al. (2009). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. Journal of the Brazilian Chemical Society, 20(9), 1641-1647. --INVALID-LINK--

  • Study in the Solvent Polarity Effects on Solvatochromic Behaviour of Pomiferin. Journal of Solution Chemistry, 48(8), 1147-1159. --INVALID-LINK--

  • Thermal stability and thermal decomposition study of hindered amine light stabilizers. ResearchGate. --INVALID-LINK--

  • Schroeder, M. A. (1981). Critical Analysis of Nitramine Decomposition Data: Product Distributions from HMX and RDX Decomposition. DTIC. --INVALID-LINK--

  • Quenching mechanisms in oligonucleotide probes. LGC Biosearch Technologies. --INVALID-LINK--

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  • Evacuation Procedure. FIU Environmental Health and Safety. --INVALID-LINK--

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  • What to do if your engine fails in flight | Emergency Procedures. (2024, October 18). YouTube. --INVALID-LINK--

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  • Ghorai, P., et al. (2014). Taming 3-Oxetanyllithium Using Continuous Flow Technology. Organic Letters, 16(7), 1852-1855. --INVALID-LINK--

  • Zhang, J., et al. (2025, August 6). Thermal Decomposition and Safety Assessment of N-Nitrodihydroxyethyl Dinitrate by DSC and ARC. ResearchGate. --INVALID-LINK--

  • Oxetane, 3,3-dimethyl-. NIST WebBook. --INVALID-LINK--

References

Troubleshooting low conversion rates in 3-(Nitromethylene)oxetane functionalization.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting reactions involving 3-(nitromethylene)oxetane. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in the functionalization of this versatile building block. As a highly reactive Michael acceptor, this compound is prized for its ability to introduce the valuable oxetane motif into a wide range of molecules.[1][2][3][4] However, its reactivity profile, which includes a strained ring system and an electron-deficient alkene, can present unique challenges. This guide provides in-depth, cause-and-effect troubleshooting in a practical question-and-answer format.

Section 1: Core Troubleshooting for Low Conversion & Yield

This section addresses the most common and overarching issues faced during the functionalization of this compound.

Q1: My conjugate addition reaction has stalled, showing a low conversion rate with significant unreacted starting material. What are the primary factors to investigate?

A1: When a reaction with this compound stalls, the issue typically stems from one of four areas: Nucleophile Reactivity, Reaction Conditions, Substrate Stability, or Reagent Quality. A systematic approach is crucial for diagnosis.

1. Nucleophile Reactivity: The inherent reactivity of your nucleophile is the most common variable.

  • Causality: this compound is an excellent Michael acceptor, but the rate of reaction is still fundamentally dependent on the nucleophilicity of the attacking species.[1][2] Factors that decrease nucleophilicity, such as steric hindrance, delocalization of the nucleophilic lone pair through resonance, or high electronegativity, will slow the reaction.[5]

  • Troubleshooting Steps:

    • Assess Nucleophile Strength: Is your nucleophile inherently weak (e.g., a neutral amine with electron-withdrawing groups, a hindered secondary amine)?

    • Consider a Stronger Base: If your nucleophile requires deprotonation (e.g., thiols, malonates, azoles), the base used may be too weak to generate a sufficient concentration of the active nucleophile at equilibrium.

    • Evaluate Steric Hindrance: Large, bulky groups near the nucleophilic center can physically impede its approach to the electrophilic carbon of the nitroalkene.[6]

2. Reaction Conditions: The environment in which the reaction occurs is critical.

  • Causality: Solvent, temperature, and concentration directly influence reaction kinetics. The solvent must be able to dissolve the reactants and stabilize the transition state. Temperature provides the necessary activation energy, while concentration affects the collision frequency of reactant molecules.

  • Troubleshooting Steps:

    • Temperature: The reaction may simply be too slow at room temperature. Many conjugate additions, especially with weaker nucleophiles like tetrazoles, require elevated temperatures (e.g., 65 °C) to achieve a reasonable rate.[1]

    • Solvent Choice: An inappropriate solvent can hinder the reaction. Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are often effective as they can solvate the charged intermediates of the Michael addition without interfering with the nucleophile.[1]

    • Concentration: While high dilution can be used to favor intramolecular reactions, Michael additions are intermolecular and may benefit from higher concentrations to increase the reaction rate.[7] However, excessively high concentrations can lead to solubility issues or side reactions.

3. Substrate Stability: While generally stable, the substrate can degrade under certain conditions.

  • Causality: The oxetane ring possesses significant ring strain (~25.5 kcal/mol), making it susceptible to ring-opening under harsh conditions, particularly strong acids.[8][9] The this compound starting material itself has a decomposition temperature of 165 °C.[1]

  • Troubleshooting Steps:

    • Check pH: Ensure the reaction medium is not strongly acidic, as this can catalyze the cleavage of the oxetane ring.[10][11][12]

    • Monitor for Byproducts: Use TLC or LC-MS to check for the appearance of unexpected, more polar spots that could indicate ring-opened products or other rearrangements.

4. Reagent Quality: Never overlook the purity of your starting materials.

  • Causality: Impurities in the nucleophile, solvent, or base can inhibit the reaction. Water, for example, can quench strong bases and anionic nucleophiles.

  • Troubleshooting Steps:

    • Verify Purity: Confirm the purity of this compound and the nucleophile by NMR or other appropriate methods.

    • Use Anhydrous Conditions: If using a strong base (e.g., NaH, n-BuLi) or moisture-sensitive reagents, ensure your solvent is dry and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[1]

Troubleshooting Workflow: Diagnosing Low Conversion

Below is a logical workflow to systematically address low conversion rates.

G start Low Conversion Observed check_reagents Q: Are all reagents pure and dry? start->check_reagents purify Action: Purify/dry reagents. Re-run reaction. check_reagents->purify No check_conditions Q: Are reaction conditions (temp, solvent, conc.) optimal? check_reagents->check_conditions Yes purify->start optimize_conditions Action: Screen temperature and solvents. (See Protocol 2) check_conditions->optimize_conditions No check_nucleophile Q: Is the nucleophile sufficiently reactive and non-hindered? check_conditions->check_nucleophile Yes optimize_conditions->start modify_nucleophile Action: Use stronger base. Consider less hindered analogue. check_nucleophile->modify_nucleophile No check_side_reactions Q: Is there evidence of substrate degradation or byproducts? check_nucleophile->check_side_reactions Yes modify_nucleophile->start analyze_byproducts Action: Characterize byproducts (LC-MS). Consider milder conditions. check_side_reactions->analyze_byproducts Yes success Problem Resolved check_side_reactions->success No analyze_byproducts->start

Caption: A step-by-step decision tree for troubleshooting low conversion.

Section 2: Specific Issues & Advanced Troubleshooting

Q2: My reaction is clean but extremely slow, even at elevated temperatures. How can I accelerate it?

A2: A clean but slow reaction points directly to a high activation energy barrier, most often due to a weak nucleophile or suboptimal catalysis.

  • Causality & Explanation: Michael additions are reversible. While this compound is a potent acceptor, a weak nucleophile may result in a slow forward reaction and a competitive reverse reaction. Catalysis can play a key role in accelerating these processes.

  • Troubleshooting Strategies:

    • Switch to a More Polar Aprotic Solvent: Moving from a solvent like THF to ACN or DMF can accelerate the reaction by better stabilizing the charged transition state.

    • Employ a Stronger, Non-Nucleophilic Base: For nucleophiles requiring deprotonation, switching from a mild base like K₂CO₃ to a stronger one like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) will generate a higher concentration of the active anionic nucleophile.[7]

    • Consider Lewis Acid Catalysis: For certain nucleophiles, a mild Lewis acid can coordinate to the nitro group, further increasing the electrophilicity of the double bond and accelerating nucleophilic attack. Screen mild Lewis acids like MgCl₂ or Sc(OTf)₃ in catalytic amounts. Caution: Strong Lewis acids may promote oxetane ring-opening.[11]

Parameter Condition A (Slow Reaction) Condition B (Optimized for Speed) Rationale
Solvent Tetrahydrofuran (THF)Acetonitrile (ACN) or DMFIncreased polarity stabilizes charged intermediates.[1]
Base (if needed) K₂CO₃ (Potassium Carbonate)NaH (Sodium Hydride)Stronger base increases concentration of active nucleophile.[7]
Temperature 25 °C65-80 °CProvides sufficient activation energy for the reaction.[1]
Additive NoneMgCl₂ (0.1 equiv)Lewis acid can activate the Michael acceptor.

Table 1: Comparison of reaction parameters for accelerating a slow conjugate addition.

Q3: I am observing significant byproduct formation. What are the likely side reactions and how can I suppress them?

A3: Byproduct formation indicates that alternative reaction pathways are competitive with the desired conjugate addition. With this compound, the primary side reactions are base-mediated rearrangement and acid-catalyzed ring-opening.

  • Pathway 1: Base-Mediated Rearrangement to Isoxazole

    • Mechanism: Certain non-nucleophilic, hindered bases (e.g., DBU, iPr₂EtN) can deprotonate the oxetane ring itself. This can lead to a strained oxetene intermediate, which undergoes intramolecular ring-opening by the nitronate anion to form an isoxazole-4-carboxaldehyde after dehydration.[13]

    • Suppression: Avoid using overly hindered or strong non-nucleophilic bases if they are not required for deprotonating your primary nucleophile. If a base is necessary, use a metallic base like NaH or a milder carbonate base that is less likely to promote this pathway.

  • Pathway 2: Ring-Opening of the Oxetane

    • Mechanism: The oxetane ring is susceptible to cleavage under acidic conditions.[9] Protonation of the oxetane oxygen makes the ring highly electrophilic, allowing even weak nucleophiles (including the solvent or counter-ions) to attack a ring carbon, leading to cleavage.[10][11] This is a common issue during acidic workups or if the reaction generates acidic byproducts.

    • Suppression:

      • Maintain neutral or basic reaction conditions.

      • Use a buffered or basic aqueous solution (e.g., saturated NaHCO₃) for the reaction workup.

      • If purification by silica gel chromatography is required, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1% Et₃N).

G sub This compound product Desired Product (Conjugate Addition) sub->product isoxazole Side Product (Isoxazole) sub->isoxazole ring_open Side Product (Ring-Opened Species) sub->ring_open nuc Nucleophile (NuH) nuc->product base Base base->product Deprotonates NuH acid Acid (H+) acid->ring_open Ring-Opening base_rearrange Hindered Base (e.g., DBU) base_rearrange->isoxazole Rearrangement

Caption: Competing reaction pathways for this compound.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Aza-Michael Addition

This protocol provides a robust starting point for the conjugate addition of an amine-based nucleophile to this compound, based on successful literature procedures.[1][14]

Materials:

  • This compound (1.0 equiv)

  • Amine Nucleophile (1.1 equiv)

  • Anhydrous Acetonitrile (ACN)

  • Round-bottom flask with stir bar

  • Condenser and inert gas line (Argon or N₂)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add this compound (e.g., 115 mg, 1.0 mmol).

  • Add anhydrous acetonitrile to achieve a concentration of approximately 0.1 M (e.g., 10 mL for 1.0 mmol).

  • Add the amine nucleophile (1.1 mmol, 1.1 equiv) to the stirring solution.

  • Heat the reaction mixture to 65 °C using an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 4-6 hours. The starting material is UV active and will stain with permanganate.

  • Upon consumption of the starting material (typically 12-36 hours), cool the reaction to room temperature.[1]

  • Remove the solvent by rotary evaporation.

  • The crude product can then be purified by silica gel chromatography or recrystallization as appropriate.

Protocol 2: Screening Reaction Conditions for a Stubborn Reaction

Use this protocol when the general procedure yields low conversion. It employs a parallel screening approach in small vials.

Setup:

  • Prepare a stock solution of this compound in a suitable dry solvent (e.g., 1.15 g in 100 mL of ACN for a 0.1 M solution).

  • Prepare a stock solution of your nucleophile (e.g., 1.1 Molar equivalents relative to the oxetane).

  • Use 4 mL vials with screw caps and stir fleas.

Procedure:

  • Vial 1 (Baseline): Add 1 mL of oxetane stock solution and 1 mL of nucleophile stock solution. Solvent: ACN. Temp: 65 °C.

  • Vial 2 (Higher Temp): Add 1 mL of oxetane stock solution and 1 mL of nucleophile stock solution. Solvent: ACN. Temp: 80 °C.

  • Vial 3 (Solvent Change): Add 1 mL of oxetane stock solution and 1 mL of nucleophile stock solution. Evaporate ACN and replace with 2 mL of dry DMF. Temp: 65 °C.

  • Vial 4 (Base Addition): If your nucleophile can be deprotonated, add 1 mL of oxetane stock solution and 1 mL of nucleophile stock solution. Add a mild base (e.g., K₂CO₃, 1.5 equiv). Solvent: ACN. Temp: 65 °C.

  • Vial 5 (Lewis Acid): Add 1 mL of oxetane stock solution and 1 mL of nucleophile stock solution. Add a catalytic amount of a Lewis acid (e.g., MgCl₂, 0.1 equiv). Solvent: ACN. Temp: 65 °C.

  • Stir all vials at their designated temperatures for 24 hours.

  • Analyze a small aliquot from each vial by LC-MS to determine the relative conversion and byproduct profile, allowing for rapid identification of improved conditions.

References

Technical Support Center: Solvent Selection for Reactions with 3-(Nitromethylene)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists working with 3-(nitromethylene)oxetane. This guide is designed to provide you with in-depth insights and practical advice on solvent selection to ensure the success of your reactions. As a strained, electrophilic building block, the choice of solvent is critical not only for reaction efficiency but also for maintaining the integrity of the valuable oxetane ring.

Understanding the Unique Reactivity of this compound

This compound is a versatile reagent characterized by two key reactive features: a highly electrophilic nitroalkene moiety and a strained four-membered oxetane ring.[1] This duality in its structure dictates its reactivity, making it an excellent Michael acceptor for a wide range of nucleophiles.[1][2] However, the inherent ring strain of approximately 25.5 kcal/mol makes the oxetane susceptible to ring-opening, particularly under acidic conditions.[3][4] Therefore, solvent selection must balance the requirements for efficient reaction with the need to preserve the oxetane core.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and troubleshooting scenarios encountered during reactions with this compound.

Q1: My Michael addition reaction is sluggish or not going to completion. What solvent adjustments can I make?

Answer: A slow Michael addition can often be attributed to poor solubility of reactants or suboptimal nucleophile reactivity in the chosen solvent.

  • Solubility: this compound is a solid with a melting point of 52 °C.[1] While it has good solubility in many common organic solvents, ensuring all reactants are fully dissolved is crucial. If you observe poor solubility, consider switching to a more polar aprotic solvent like acetonitrile (MeCN) , dimethylformamide (DMF) , or dimethyl sulfoxide (DMSO) . In one study, DMSO was shown to be a superior solvent for a Michael addition to a nitroalkene compared to other common solvents.[5]

  • Nucleophile Reactivity: The strength of your nucleophile can be significantly influenced by the solvent.

    • Polar Aprotic Solvents (Recommended for most Michael additions): Solvents like MeCN, DMF, and acetone are generally the best choice for reactions with anionic nucleophiles. These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "bare" and highly reactive.[6][7]

    • Polar Protic Solvents (Use with Caution): Solvents like water, methanol, or ethanol can hydrogen-bond with and "cage" the nucleophile, reducing its reactivity and slowing down the reaction.[8][9] This effect is more pronounced for smaller, harder nucleophiles.

  • Troubleshooting Steps:

    • Increase Polarity: If using a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF), consider switching to acetonitrile. Acetonitrile was successfully used in the synthesis of energetic materials derived from this compound.[1]

    • Consider a Co-solvent: If your nucleophile has poor solubility in aprotic solvents, a mixture of solvents might be necessary. However, be mindful that introducing a protic co-solvent could decrease the reaction rate.

    • Solvent-Free Conditions: For some Michael additions to nitroalkenes, solvent-free grinding methods have proven to be highly efficient.[5][10] This could be an option if solubility is a persistent issue.

Q2: I am observing significant formation of a ring-opened byproduct. How can I prevent this?

Answer: Ring-opening of the oxetane is a common side reaction, especially in the presence of acidic species.[3][4][11]

  • Avoid Acidic Conditions: The oxetane ring is particularly labile under acidic conditions. Even trace amounts of acid can catalyze ring-opening.

    • Ensure your reagents and solvents are free of acidic impurities.

    • If your reaction generates an acidic byproduct, consider adding a non-nucleophilic base to neutralize it as it forms.

    • For reactions requiring a base, use non-nucleophilic bases like diisopropylethylamine (DIPEA) or 2,6-lutidine. Stronger, more nucleophilic bases could potentially attack the oxetane ring.

  • Solvent Choice to Minimize Ring Opening:

    • Aprotic Solvents are Generally Safer: Aprotic solvents are less likely to participate in or facilitate proton transfer that could lead to ring opening. Dry acetonitrile is a good starting point.[1]

    • Be Wary of Protic Solvents: Protic solvents can facilitate protonation of the oxetane oxygen, activating it towards nucleophilic attack and ring-opening.

  • Troubleshooting Steps:

    • Use Dry Solvents: Ensure your solvents are anhydrous to minimize the presence of water, which can act as a proton source or a nucleophile in ring-opening.

    • Buffer the Reaction: If unavoidable, use a buffered system to maintain a neutral or slightly basic pH.

    • Lower the Reaction Temperature: Ring-opening reactions often have a higher activation energy than the desired Michael addition. Running the reaction at a lower temperature can favor the desired pathway.

Q3: I am attempting a [4+2] cycloaddition with this compound, but the reaction is not proceeding as expected. What role does the solvent play?

Answer: For cycloaddition reactions, solvent polarity can significantly influence the reaction rate and even the mechanism.

  • Solvent Polarity and Mechanism:

    • Non-polar Solvents: Diels-Alder reactions often proceed faster in non-polar solvents due to the hydrophobic effect, which encourages the association of the diene and dienophile. Solvents like toluene or hexane could be beneficial.

    • Polar Solvents: In some cases, particularly with polar reactants like this compound, a stepwise, zwitterionic mechanism may be favored in polar solvents. This can sometimes lead to side reactions or a loss of stereoselectivity.[12]

  • Lewis Acid Catalysis: Many cycloadditions with nitroalkenes are catalyzed by Lewis acids.[13] The choice of solvent in these cases is critical as it must be compatible with the Lewis acid. Ethereal solvents like THF can coordinate with Lewis acids, potentially deactivating them. Chlorinated solvents like DCM are often a good choice for Lewis acid-catalyzed reactions.

  • Troubleshooting Steps:

    • Start with a Non-polar Solvent: For a thermal cycloaddition, begin with a non-polar solvent like toluene and heat the reaction.

    • Screen Lewis Acid/Solvent Combinations: If a catalyzed reaction is desired, screen different Lewis acids in a compatible solvent like DCM.

    • Consider Solvent-Free Conditions: Heating the neat reactants (if thermally stable) can sometimes promote cycloaddition.

Summary of Recommended Solvents

SolventTypeDielectric ConstantKey Considerations for this compound Reactions
Acetonitrile (MeCN) Polar Aprotic36.6Excellent choice for Michael additions; good solubility for the starting material; facilitates easy workup.[1][14]
Tetrahydrofuran (THF) Polar Aprotic7.5A common solvent for a variety of organic reactions; may be less effective at solvating ionic nucleophiles compared to more polar aprotics.[14]
Dichloromethane (DCM) Polar Aprotic9.1Good for reactions sensitive to more polar solvents and often used with Lewis acids; ensure it is dry and free of acidic impurities.[14]
Dimethylformamide (DMF) Polar Aprotic36.7Highly polar, can enhance the rate of reactions with anionic nucleophiles; higher boiling point may require more rigorous removal.[14]
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7Very high polarity, excellent for dissolving a wide range of reactants; can be difficult to remove and may require specific workup procedures.[14]
Toluene Non-polar2.4Recommended for thermal cycloaddition reactions; good for reactions where a non-polar environment is beneficial.[14]
Methanol (MeOH) / Ethanol (EtOH) Polar Protic32.7 / 24.6Use with caution. Can slow down Michael additions by solvating the nucleophile and may promote oxetane ring-opening.[14]

Solvent Selection Workflow

The following diagram outlines a general workflow for selecting an appropriate solvent for your reaction with this compound.

SolventSelection start Start: Define Reaction Type reaction_type Michael Addition or Cycloaddition? start->reaction_type michael Michael Addition reaction_type->michael Michael Addition cyclo Cycloaddition reaction_type->cyclo Cycloaddition nucleophile_type Nucleophile Type? michael->nucleophile_type cyclo_conditions Thermal or Catalyzed? cyclo->cyclo_conditions anionic_nuc Anionic Nucleophile (e.g., enolates, thiolates) nucleophile_type->anionic_nuc Anionic neutral_nuc Neutral Nucleophile (e.g., amines, phosphines) nucleophile_type->neutral_nuc Neutral solvent_anionic Use Polar Aprotic Solvent (MeCN, DMF, DMSO) anionic_nuc->solvent_anionic solvent_neutral Polar Aprotic or Less Polar (MeCN, THF, DCM) neutral_nuc->solvent_neutral troubleshoot Troubleshooting solvent_anionic->troubleshoot solvent_neutral->troubleshoot thermal_cyclo Thermal cyclo_conditions->thermal_cyclo Thermal catalyzed_cyclo Lewis Acid Catalyzed cyclo_conditions->catalyzed_cyclo Catalyzed solvent_thermal Use Non-polar Solvent (Toluene) thermal_cyclo->solvent_thermal solvent_catalyzed Use Compatible Aprotic (DCM) catalyzed_cyclo->solvent_catalyzed solvent_thermal->troubleshoot solvent_catalyzed->troubleshoot slow_rxn Slow Reaction? Increase solvent polarity or consider co-solvent troubleshoot->slow_rxn ring_opening Ring Opening? Use dry, aprotic solvent. Avoid acids. Lower temp. troubleshoot->ring_opening

Solvent selection decision tree for this compound.

References

Technical Support Center: Catalyst Optimization for C-H Arylation of Oxetane Rings

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for C-H arylation of oxetane rings. This guide is designed for researchers, medicinal chemists, and process scientists who are leveraging this powerful transformation to incorporate the valuable oxetane motif into complex molecules. The direct functionalization of an sp³ C-H bond on a saturated heterocycle is a formidable challenge, often accompanied by issues of reactivity, selectivity, and catalyst stability.[1][2] This document synthesizes field-proven insights and troubleshooting strategies to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the high-level questions frequently encountered during the initial phases of experimental design and execution.

Question 1: I'm observing low to no conversion in my initial screening. What is the most common culprit?

Answer: Low conversion is the most frequent issue and typically points to an inefficient C-H activation step, which is often the rate-limiting part of the catalytic cycle.[3] The palladium catalyst must coordinate to the substrate and facilitate the cleavage of a specific C-H bond to form a palladacycle intermediate.[4]

  • Catalyst/Ligand Mismatch: The electronic and steric properties of your ligand may not be suitable for activating the C-H bond of the oxetane. Electron-deficient ligands, for instance, can often enhance the electrophilicity of the Pd(II) center, promoting C-H cleavage.[5][6]

  • Incorrect Base: The base plays a crucial role in the C-H activation step, often participating in a concerted metalation-deprotonation (CMD) mechanism where it acts as a proton shuttle.[7][8] A base that is too weak may not facilitate this step, while one that is too strong or bulky could lead to side reactions.

  • Catalyst Precursor State: Ensure your palladium source (e.g., Pd(OAc)₂) is active and has been stored correctly. Contamination or degradation can render it ineffective.

Question 2: Which catalyst system should I start with for the C-H arylation of an unsubstituted oxetane?

Answer: For a robust starting point, a Palladium(II)-based system is highly recommended due to the extensive literature and predictable reactivity. A typical, well-vetted starting system would be:

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Ligand: A mono-N-protected amino acid (MPAA) or a pyridone-type ligand (10-30 mol%). These have been shown to stabilize the key palladacycle intermediates.[9][10]

  • Base: K₂CO₃ or Cs₂CO₃ (1.5-2.0 equivalents)

  • Solvent: A high-boiling point, non-polar solvent like toluene or a polar aprotic solvent like DMF, depending on substrate solubility.

  • Additive: Often, an acidic additive like pivalic acid (30 mol%) is beneficial, as it can assist in the CMD pathway.[8]

Alternatively, nickel/photocatalysis systems using an inexpensive photoexcited hydrogen-atom transfer (HAT) catalyst can be a milder and more sustainable option.[11][12]

Question 3: My reaction is producing a mixture of C2 and C4-arylated oxetanes. How can I improve regioselectivity?

Answer: Regioselectivity in the C-H arylation of symmetric rings like oxetane is dictated by the subtle interplay between sterics and electronics. Arylation typically occurs at the C2/C4 positions, adjacent to the oxygen atom.

  • Steric Hindrance: If your aryl partner is sterically bulky, it can favor arylation at the less hindered C-H bond.

  • Directing Groups: If your oxetane substrate has a substituent, this group can direct the arylation. For C-H functionalization, directing groups are instrumental in controlling regioselectivity.[3]

  • Ligand Control: The size and shape of the ligand coordinated to the metal center can create a sterically demanding environment that favors approach to one C-H bond over another. Screening a panel of ligands with varying steric bulk (e.g., comparing a simple pyridine ligand to a bulky 2,6-disubstituted pyridine) is a key optimization strategy.[10]

Question 4: I suspect my catalyst is deactivating over the course of the reaction. What are the signs and solutions?

Answer: Catalyst deactivation often manifests as a reaction that starts well but stalls before reaching completion. A common visual cue is the formation of palladium black (Pd(0) precipitate).

  • Cause: This typically happens if the reductive elimination step (forming the C-C bond and regenerating the Pd(II) catalyst) is slow relative to off-cycle pathways, or if the Pd(0) species generated after reductive elimination fails to be re-oxidized to Pd(II) efficiently.[4]

  • Solution:

    • Add an Oxidant: In some protocols, an external oxidant is used to ensure the catalyst remains in the active Pd(II) state.

    • Modify the Ligand: The ligand influences the stability of all intermediates in the cycle. A ligand that better stabilizes the Pd(0) intermediate can prevent aggregation into palladium black and facilitate oxidative addition to restart the cycle.

    • Check Atmosphere: Ensure your reaction is under an inert atmosphere (Nitrogen or Argon). Oxygen can interfere with the catalytic cycle and lead to catalyst decomposition.

Question 5: Are there any known stability issues with oxetane substrates or products?

Answer: Yes. While the oxetane ring is generally more stable than an epoxide, it is still a strained four-membered ring.[13][14]

  • Ring-Opening: Under strongly acidic or Lewis acidic conditions, the oxetane ring can be susceptible to opening.[15] This is a key consideration when choosing additives or if your aryl partner contains acidic functional groups.

  • Substrate Isomerization: Certain substituted oxetanes, particularly oxetane-carboxylic acids, have been shown to be unstable and can isomerize into lactones, especially upon heating.[12][16] If you are using such substrates, it is critical to keep reaction temperatures as low as possible and be mindful of purification conditions.

Section 2: In-Depth Troubleshooting Guide

This guide provides a structured approach to solving specific experimental failures.

Problem 1: Low to No Product Conversion
Potential Cause Scientific Rationale & Explanation Recommended Solution & Protocol
A. Inefficient C-H Activation The C(sp³)–H bond is strong and unreactive. The C-H activation step, often via a Concerted Metalation-Deprotonation (CMD) pathway, has a high activation barrier.[8] The ligand and base must work in concert to deprotonate the C-H bond while it is coordinated to the palladium center.1. Screen Ligands: Test a panel of ligands with different electronic properties. Start with a standard mono-N-protected amino acid (e.g., Ac-L-Ile-OH), then try an electron-deficient pyridone ligand.[5][6]2. Vary the Base: Switch from a carbonate (e.g., K₂CO₃) to a phosphate (e.g., K₃PO₄)[14][17] or a carboxylate base. The pKa and steric profile of the base are critical.3. Increase Temperature: Incrementally increase the reaction temperature by 10-20 °C to help overcome the activation barrier. Monitor closely for byproduct formation.
B. Poor Substrate/Catalyst Solubility If the catalyst or substrate is not fully dissolved at the reaction temperature, the reaction becomes heterogeneous and rates will plummet. This can lead to inconsistent results.1. Change Solvent: If using a non-polar solvent like toluene, try a polar aprotic solvent like DMF, DMSO, or NMP.[18]2. Solubilizing Ligands: Some ligands can improve the solubility of the palladium species. Ensure your ligand is also soluble in the chosen solvent.3. Sonication: Briefly sonicate the reaction mixture before heating to ensure all components are well-dispersed.
C. Presence of Reaction Inhibitors Water, oxygen, or impurities in the starting materials (e.g., excess halide from a previous step) can coordinate to the palladium center more strongly than the substrate or ligand, effectively poisoning the catalyst.1. Ensure Anhydrous Conditions: Dry solvents using standard procedures (e.g., molecular sieves, distillation). Dry glassware in an oven overnight.2. Degas the Solvent: Purge the solvent with argon or nitrogen for 15-30 minutes before use to remove dissolved oxygen.3. Purify Starting Materials: Re-purify your oxetane and aryl halide via column chromatography or recrystallization to remove potential inhibitors.
Problem 2: Formation of Side Products
Potential Cause Scientific Rationale & Explanation Recommended Solution & Protocol
A. Homocoupling of Aryl Halide This occurs when two molecules of the aryl halide couple to form a biaryl byproduct. It is a competing pathway that becomes significant when the C-H activation/arylation pathway is slow. It often involves a Pd(0)/Pd(II) cycle.1. Lower Catalyst Loading: High concentrations of Pd(0) can favor homocoupling. Reduce the catalyst loading to 2-5 mol%.2. Adjust Stoichiometry: Use a slight excess of the oxetane (1.2-1.5 equivalents) relative to the aryl halide to favor the cross-coupling pathway.3. Add a Pd(0) Scavenger: In some cases, a ligand that selectively binds Pd(0) can suppress this side reaction, but this must be carefully optimized.
B. Oxetane Ring-Opening The strained oxetane ring can be opened by nucleophiles or activated by Lewis acids.[15] This is more likely at high temperatures or if the reaction generates acidic byproducts (e.g., HBr from an aryl bromide).1. Lower the Temperature: This is the most effective way to minimize ring-opening. Find the lowest temperature at which the desired reaction still proceeds at an acceptable rate.2. Use a Milder Base: A highly nucleophilic base can directly attack the oxetane. Use a non-nucleophilic, hindered base if possible, or a weaker carbonate/phosphate base.3. Buffer the Reaction: If acidic byproducts are suspected, ensure you have sufficient base (at least 2.0 equivalents) to neutralize them.
C. Arylation at Other Positions If your substrate has other potentially reactive C-H bonds (e.g., benzylic C-H bonds), you may see arylation at these sites. Palladium catalysis is selective, but not always perfectly so.1. Leverage a Directing Group: If not already present, installing a directing group is the most powerful strategy to enforce regioselectivity.[3]2. Steric Shielding: Modify the substrate to sterically block the undesired C-H positions, making the target C-H bond on the oxetane the most accessible for the catalyst.

Section 3: Visualized Workflows & Protocols

General Catalytic Cycle for Pd-Catalyzed C-H Arylation

The diagram below illustrates the generally accepted mechanism for palladium-catalyzed C-H arylation, which typically proceeds via a Pd(II)/Pd(IV) or Pd(II)/Pd(0) cycle. The C-H activation step is often the most challenging and is highlighted as the entry point into the cycle.

Catalytic_Cycle_CH_Arylation pd_ii Pd(II) Catalyst coordination Coordination with Oxetane pd_ii->coordination + Oxetane cmd C-H Activation (CMD) Forms Palladacycle coordination->cmd + Base, -BH⁺ palladacycle Pd(II) Palladacycle cmd->palladacycle ox_add Oxidative Addition of Ar-X palladacycle->ox_add pd_iv Pd(IV) Intermediate ox_add->pd_iv red_elim Reductive Elimination Forms C-Ar Bond pd_iv->red_elim red_elim->pd_ii Catalyst Regeneration product Arylated Oxetane red_elim->product

Caption: Generalized catalytic cycle for Pd-catalyzed C-H arylation of oxetanes.

Troubleshooting Workflow: Diagnosing Low Product Yield

When faced with low product yield, a systematic approach is essential. The following decision tree provides a logical workflow to diagnose and solve the problem.

Troubleshooting_Low_Yield start Problem: Low Product Yield cause1 Is the Catalyst Active? start->cause1 cause2 Is C-H Activation Inefficient? start->cause2 cause3 Are there Side Reactions? start->cause3 cause4 Are Conditions Optimal? start->cause4 sol1a Action: Verify Catalyst Source & Run Positive Control cause1->sol1a sol2a Action: Screen Ligands (e.g., MPAA, Pyridone) cause2->sol2a sol2b Action: Screen Bases (e.g., K₂CO₃, K₃PO₄) cause2->sol2b sol2c Action: Increase Temperature cause2->sol2c sol3a Action: Analyze Crude by LCMS/NMR for Homocoupling, Ring-Opening cause3->sol3a sol4a Action: Screen Solvents (Toluene, DMF, etc.) cause4->sol4a sol4b Action: Check for Water/Oxygen (Use Dry/Degassed Reagents) cause4->sol4b

Caption: Decision tree for troubleshooting low yield in C-H arylation experiments.

Section 4: Key Experimental Protocols

Protocol 1: A Standard Procedure for Palladium-Catalyzed C-H Arylation of Oxetane

This protocol provides a reliable starting point for the arylation of unsubstituted oxetane with an aryl iodide.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 3-(Trifluoromethyl)-5-nitropyridin-2-ol (Pyridone Ligand)

  • 3-Amino-3-methylbutanoic acid (Transient Directing Group, if needed for aldehydes)[9]

  • Potassium Carbonate (K₂CO₃), finely ground and dried

  • Oxetane (1.5 equiv.)

  • Aryl Iodide (1.0 equiv.)

  • Anhydrous Toluene

  • Schlenk tube or microwave vial with a magnetic stir bar

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.05 mmol, 5 mol%), the pyridone ligand (0.15 mmol, 15 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add the aryl iodide (1.0 mmol) followed by anhydrous toluene (5 mL) via syringe.

  • Add oxetane (1.5 mmol) via syringe.

  • Seal the tube tightly and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove inorganic salts and palladium black.

  • Wash the filtrate with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryloxetane.[3]

References

Technical Support Center: Method Refinement for the Selective Reduction of the Nitromethylene Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective reduction of the nitromethylene group. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into this critical transformation. As Senior Application Scientists, we have structured this resource to move beyond simple protocols, focusing on the causality behind experimental choices to empower you to troubleshoot and refine your methodologies effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge in selectively reducing a nitromethylene group?

The primary challenge lies in the high reactivity of the nitro group, which requires powerful reducing agents. However, these potent conditions can inadvertently reduce other sensitive functional groups within a complex molecule. The goal is to find a reagent and protocol that possess high chemoselectivity, targeting only the nitro group while preserving functionalities like esters, ketones, halogens, and alkenes.[1]

Q2: What is the general mechanistic pathway for the reduction of a nitro group to an amine?

The reduction of a nitro group (R-NO₂) to a primary amine (R-NH₂) is a six-electron process. While reaction conditions can alter the precise mechanism, the transformation typically proceeds through a series of two-electron intermediates.[2][3] The most commonly accepted "direct hydrogenation" pathway is as follows:

  • Nitro (R-NO₂) to Nitroso (R-N=O): The initial two-electron reduction.

  • Nitroso (R-N=O) to Hydroxylamine (R-NHOH): A further two-electron reduction. This intermediate can sometimes be isolated but is often reactive.

  • Hydroxylamine (R-NHOH) to Amine (R-NH₂): The final two-electron reduction yields the desired product.[3][4][5]

Understanding this pathway is crucial for troubleshooting, as the accumulation of intermediates like hydroxylamines can lead to side reactions and impurities.[6]

Reduction_Pathway Nitro Nitromethylene (R-CH₂NO₂) Nitroso Nitroso (R-CH₂N=O) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Hydroxylamine (R-CH₂NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Aminomethylene (R-CH₂NH₂) Hydroxylamine->Amine +2e⁻, +2H⁺

Caption: General mechanistic pathway for nitro group reduction.

Troubleshooting Guide: Reagent Selection for Chemoselective Reduction

The choice of reducing agent is the most critical parameter for achieving selectivity. This section provides a problem-solving approach based on the functional groups present in your starting material.

Problem: My molecule contains other reducible functional groups. How do I choose the right reagent?

Use the following decision-making workflow to select an appropriate method.

Reagent_Selection cluster_0 Identify Other Functional Groups cluster_1 Decision Pathways cluster_2 Recommended Reagents Start Identify sensitive groups in your molecule Halogen Aryl Halogen (Cl, Br, I)? Start->Halogen Carbonyl Ketone/Aldehyde? Halogen->Carbonyl No SnCl2_Fe Use SnCl₂ or Fe/HCl. Avoids dehalogenation. Halogen->SnCl2_Fe Yes Alkene Alkene/Alkyne? Carbonyl->Alkene No SnCl2_mild Use SnCl₂•2H₂O. Mild and highly selective over carbonyls. Carbonyl->SnCl2_mild Yes Ester Ester/Amide? Alkene->Ester No CTH Catalytic Transfer Hydrogenation (e.g., Hantzsch ester). Can preserve C=C bonds. Alkene->CTH Yes Fe_NH4Cl Use Fe/NH₄Cl. Classic, robust method that spares esters and amides. Ester->Fe_NH4Cl Yes PdC Standard H₂/Pd-C. Generally efficient if no other sensitive groups. Ester->PdC No RaneyNi Consider H₂/Raney Ni. Less prone to dehalogenation than Pd/C.

Caption: Decision tree for selecting a chemoselective reducing agent.

Q3: How do I avoid dehalogenation when reducing an aromatic nitro compound?

This is a frequent issue, especially with aryl iodides and bromides. Catalytic hydrogenation using palladium on carbon (Pd/C) is notorious for causing dehalogenation.[1]

  • Recommended Solution: Opt for non-catalytic methods. Tin(II) chloride (SnCl₂) in ethanol or iron powder with an acid like HCl or NH₄Cl are excellent choices as they do not typically cleave carbon-halogen bonds.[1][7]

  • Alternative Catalytic Approach: If hydrogenation is necessary, using Raney Nickel is often a safer choice than Pd/C for preserving halogens.[7] Sulfided platinum on carbon (Pt/C) has also shown high selectivity for the nitro group while leaving halogens intact.[1]

Q4: My reaction is sluggish or incomplete. What are the common causes and solutions?

Low yields or stalled reactions can be frustrating. Here are the most common culprits and how to address them.

  • Cause 1: Catalyst Inactivity (for Catalytic Hydrogenation): The catalyst (e.g., Pd/C, Raney Ni) may be poisoned or deactivated. Sulfur-containing compounds, strong coordinating ligands, or other impurities in the starting material can poison noble metal catalysts.

    • Solution: Ensure the purity of your starting material and solvents. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). If using a recycled catalyst, consider a fresh batch.[1] For certain substrates, adding a catalytic amount of vanadium can prevent the accumulation of inhibitory hydroxylamine intermediates and accelerate the reaction.[6]

  • Cause 2: Insufficient Reducing Agent (for Metal/Acid Reductions): Reactions involving metals like Fe, Zn, or Sn are stoichiometric. The metal surface can passivate (become coated with oxides or salts), halting the reaction.

    • Solution: Ensure you are using a sufficient excess of the metal (typically 3-10 equivalents). Vigorous stirring is essential to expose fresh metal surfaces. Mechanical activation of the metal (e.g., washing with dilute acid before the reaction) can also be beneficial.

  • Cause 3: Poor Solubility: If your substrate is not fully dissolved in the reaction solvent, the reaction will be slow and inefficient.

    • Solution: Select a solvent system in which the starting material is fully soluble. For catalytic hydrogenations, polar solvents like ethanol, methanol, or ethyl acetate are common. For metal reductions, co-solvents may be necessary.

Q5: I am reducing a nitroalkene. How do I selectively reduce the nitro group without reducing the C=C double bond?

This is a challenging transformation. Standard catalytic hydrogenation will typically reduce both functionalities.

  • Recommended Solution: The use of specific reagent systems is key.

    • Tri-n-butyltin hydride (Bu₃SnH) under aqueous conditions, often with microwave assistance, has been shown to chemoselectively reduce the double bond of conjugated nitroalkenes to yield nitroalkanes, leaving the nitro group intact.[8]

    • Iridium-catalyzed transfer hydrogenation using formic acid as the hydride source in water is a highly efficient and green method for reducing the C=C bond of nitroalkenes selectively.[9][10]

    • To reduce the nitro group to an amine while preserving the double bond, the reaction is more complex and often requires protecting group strategies or specialized reagents that are beyond the scope of standard reductions.

Comparative Data of Common Reduction Methods

MethodReagent & ConditionsAdvantagesDisadvantagesTolerated GroupsSensitive Groups
Catalytic Hydrogenation H₂, Pd/C or Raney Ni in EtOH/MeOHHigh efficiency, clean workup, scalable.[11]Reduces many other groups (alkenes, alkynes, some carbonyls), can cause dehalogenation (Pd/C).[7]Esters, Amides, Carboxylic AcidsAlkenes, Alkynes, Halogens (Pd/C), Nitriles
Metal in Acid Fe / HCl or NH₄Cl in EtOH/H₂OInexpensive, robust, excellent for preserving halogens and esters.[1][12]Stoichiometric, requires acidic conditions, workup can be cumbersome (iron sludge).Halogens, Esters, Amides, KetonesAcid-labile groups
Tin(II) Chloride SnCl₂·2H₂O in EtOH or EtOAcVery mild, highly selective for nitro groups over carbonyls and nitriles.[1][7]Stoichiometric, tin waste can be problematic.Ketones, Aldehydes, Nitriles, EstersHighly acid-sensitive groups
Hydride Reduction LiAlH₄ in THFPotent, reduces aliphatic nitro groups effectively.[7]Unselective, reduces most polar functional groups. Forms azo compounds with aromatic nitro groups.[7][11]AlkanesCarbonyls, Esters, Amides, Nitriles
Transfer Hydrogenation Pd/C, Ammonium formate in MeOHAvoids use of H₂ gas, generally mild and selective.[1]Can still reduce some alkenes, requires optimization.Halogens, EstersSusceptible Alkenes

Experimental Protocols

Protocol 1: General Procedure for Selective Nitro Reduction using Tin(II) Chloride

This protocol is ideal for substrates containing sensitive carbonyl groups.

Protocol_SnCl2 cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A 1. Dissolve nitro compound (1 eq.) in Ethanol or Ethyl Acetate. B 2. Add SnCl₂·2H₂O (4-5 eq.) to the solution. A->B C 3. Heat the mixture to reflux (typically 50-80 °C). B->C D 4. Monitor reaction by TLC or LC-MS until starting material is consumed. C->D E 5. Cool to room temperature and quench with saturated NaHCO₃ solution. D->E F 6. Basify carefully to pH 8-9 to precipitate tin salts. E->F G 7. Filter through Celite® to remove solids. F->G H 8. Extract aqueous layer with EtOAc or DCM. G->H I 9. Dry organic layer (Na₂SO₄), filter, and concentrate under reduced pressure. H->I J 10. Purify crude amine by column chromatography or crystallization. I->J

Caption: Experimental workflow for nitro reduction using SnCl₂.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the nitro-containing substrate (1.0 eq.) in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) to the solution.

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Adjust the pH to ~8 by adding more NaHCO₃ or a dilute NaOH solution. This will precipitate tin salts as a white solid.

  • Filter the entire mixture through a pad of Celite®, washing the filter cake thoroughly with the extraction solvent (e.g., ethyl acetate).

  • Separate the organic layer from the filtrate, and extract the aqueous layer 2-3 times with fresh solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.

  • Purify the product as necessary via column chromatography or crystallization.

Protocol 2: General Procedure for Catalytic Hydrogenation using Pd/C

This protocol is a highly efficient method for substrates that do not contain sensitive groups like alkenes or halogens.

Step-by-Step Methodology:

  • To a heavy-walled hydrogenation flask, add the nitro compound (1.0 eq.) and a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight). The flask is placed under an inert atmosphere (nitrogen or argon).[2]

  • Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas from a balloon or a Parr hydrogenator. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.

  • Stir the reaction vigorously at room temperature under a positive pressure of hydrogen (a balloon is sufficient for most lab-scale reactions).

  • Monitor the reaction by TLC or LC-MS. Hydrogen uptake can also be monitored on a Parr apparatus.

  • Upon completion, carefully vent the hydrogen and purge the flask with nitrogen or argon. Caution: The Pd/C catalyst can be pyrophoric and should not be exposed to air while dry and saturated with hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • The filtrate is concentrated under reduced pressure to yield the crude amine, which can be purified if necessary.[2]

References

Validation & Comparative

Unambiguous Structural Confirmation of 3-(Nitromethylene)oxetane Derivatives: A Comparative Guide to X-ray Diffraction Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of innovation. In the burgeoning field of medicinal chemistry and energetic materials, 3-(nitromethylene)oxetane derivatives have emerged as a class of compounds with significant potential. Their unique structural motifs, however, necessitate rigorous analytical confirmation. This guide provides an in-depth comparison of X-ray diffraction (XRD) analysis for the definitive structural elucidation of these derivatives, offering a robust alternative to other common analytical techniques.

The incorporation of the oxetane ring, a four-membered cyclic ether, can profoundly influence a molecule's physicochemical properties, including solubility, metabolic stability, and lipophilicity.[1][2] The addition of a nitromethylene group introduces further chemical functionality, making these compounds attractive for a range of applications.[3] However, the inherent ring strain and the potential for complex stereochemistry demand an analytical technique that can provide unambiguous, atom-level structural information. Single-crystal X-ray diffraction stands as the gold standard for this purpose.[4]

A Comparative Overview of Analytical Techniques

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable in chemical analysis, they provide inferential structural data. NMR offers insights into the connectivity and chemical environment of atoms, but the definitive determination of stereochemistry and the precise measurement of bond lengths and angles in a complex 3D arrangement can be challenging. MS provides information about the molecular weight and fragmentation patterns, but not the spatial arrangement of atoms.

X-ray diffraction, in contrast, directly maps the electron density within a single crystal, providing a precise and unequivocal three-dimensional model of the molecule.[5] This allows for the unambiguous determination of:

  • Absolute Stereochemistry: Crucial for understanding biological activity and reaction mechanisms.

  • Conformational Analysis: Revealing the preferred spatial arrangement of the molecule in the solid state.

  • Intermolecular Interactions: Elucidating crystal packing forces, which can influence physical properties like solubility and melting point.

  • Precise Bond Lengths and Angles: Offering fundamental data for computational modeling and understanding chemical reactivity.

The Unrivaled Power of Single-Crystal XRD: A Head-to-Head Comparison

FeatureSingle-Crystal X-ray Diffraction (XRD)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Diffraction of X-rays by a crystalline latticeAbsorption of radiofrequency waves by atomic nuclei in a magnetic field
Sample Phase Solid (single crystal)Liquid (solution) or Solid-state
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packingConnectivity, chemical environment, relative stereochemistry, dynamic processes in solution
Ambiguity Low to none for well-ordered crystalsCan be ambiguous for complex stereoisomers without extensive 2D experiments and computational support
Requirement High-quality single crystalsSoluble sample

Experimental Protocol: Single-Crystal X-ray Diffraction of this compound Derivatives

The successful application of single-crystal XRD hinges on the growth of high-quality crystals. The following protocol outlines a generalized workflow for the structural analysis of this compound derivatives.

Part 1: Crystal Growth - The Critical First Step

The primary challenge in single-crystal XRD is obtaining crystals of suitable size and quality.[5] For this compound derivatives, which are often small organic molecules, slow evaporation or slow cooling are common and effective crystallization techniques.

Step-by-Step Methodology:

  • Purification: Ensure the sample is of the highest possible purity. Impurities can inhibit crystal growth or lead to disordered structures.

  • Solvent Selection: Choose a solvent or a solvent system in which the compound has moderate solubility. Highly soluble compounds tend to precipitate rapidly, forming small or poorly ordered crystals.

  • Slow Evaporation:

    • Dissolve the compound in the chosen solvent to create a near-saturated solution.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it loosely (e.g., with parafilm pierced with a few small holes).

    • Allow the solvent to evaporate slowly and undisturbed over several days to weeks.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then further cool it in a refrigerator or freezer. The slow reduction in temperature decreases the solubility, promoting gradual crystal growth.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.

Causality Behind Experimental Choices: The key to growing large, well-ordered single crystals is to allow the molecules to self-assemble into a periodic lattice slowly and without disturbance. Rapid changes in concentration or temperature lead to rapid precipitation and the formation of either amorphous solid or a multitude of small, unusable crystals.

Part 2: Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

Step-by-Step Methodology:

  • Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of X-rays, and the diffraction pattern is recorded as the crystal is rotated. Modern diffractometers automate this process, collecting a complete dataset.

  • Structure Solution: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and angles.

  • Validation: The final structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) to ensure its quality and reliability.

Self-Validating System: The process of structure refinement is inherently self-validating. The refinement software iteratively adjusts the atomic parameters to minimize the difference between the calculated and observed diffraction intensities. A low R-factor indicates a good agreement between the model and the experimental data, providing confidence in the final structure.

Visualizing the Workflow

experimental_workflow cluster_prep Crystal Growth cluster_analysis X-ray Diffraction Analysis cluster_output Structural Confirmation Purification High Purity Sample Solvent Solvent Selection Purification->Solvent Crystallization Slow Crystallization (Evaporation/Cooling) Solvent->Crystallization Harvest Harvest Single Crystal Crystallization->Harvest Mount Mount Crystal Harvest->Mount  Transfer   DataCollection Data Collection (Diffractometer) Mount->DataCollection Solve Structure Solution DataCollection->Solve Refine Structure Refinement Solve->Refine Validation Validation (R-factor, GOF) Refine->Validation  Validate   Structure Final 3D Structure Validation->Structure

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Comparative Crystallographic Data of this compound Derivatives

The following table summarizes key crystallographic parameters for this compound and two of its derivatives, as reported in the literature. This data provides a direct comparison of their solid-state structures.

CompoundThis compound (1)[6]1-(3-(Nitromethyl)oxetan-3-yl)-1H-tetrazole (2A)[6]2-(3-(Nitromethyl)oxetan-3-yl)-2H-tetrazol-5-amine (3A)[6]
Formula C4H5NO3C5H7N5O3C5H8N6O3
Crystal System MonoclinicMonoclinicTriclinic
Space Group C2/cP21/nP-1
a (Å) 14.532(3)8.868(2)7.933(2)
b (Å) 5.2520(11)9.062(2)9.066(2)
c (Å) 13.568(3)10.380(2)12.569(3)
α (°) 909073.13(3)
β (°) 108.67(3)109.83(3)87.75(3)
γ (°) 909066.82(3)
Volume (ų) 981.1(4)785.1(3)794.2(3)
Z 844
Calculated Density (g cm⁻³) 1.5891.6211.584

Data extracted from the supplementary information of Born, M., Fessard, T. C., Göttemann, L., Karaghiosoff, K., Plank, J., & Klapötke, T. M. (2022). This compound: a very versatile and promising building block for energetic oxetane based monomers. Materials Advances, 3(8), 3479-3489.[6]

This comparative data highlights how the addition of different substituents to the this compound core influences the crystal packing and symmetry. Such information is invaluable for understanding structure-property relationships and for the rational design of new materials.

Conclusion

For the unambiguous structural confirmation of this compound derivatives, single-crystal X-ray diffraction is the most powerful and definitive analytical technique. It provides a level of detail regarding the three-dimensional atomic arrangement that is unattainable with other methods. By following a systematic experimental protocol, from meticulous crystal growth to rigorous data analysis, researchers can obtain high-quality structural data that is essential for advancing drug discovery, materials science, and other fields where a precise understanding of molecular structure is paramount.

References

A Comparative Reactivity Analysis: 3-(Nitromethylene)oxetane versus Traditional Nitroalkenes in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Profile of a Strained Nitroalkene

Nitroalkenes are a cornerstone of modern organic synthesis, prized for the powerful electron-withdrawing nature of the nitro group which activates the carbon-carbon double bond.[1][2] This activation renders them potent Michael acceptors and highly reactive dienophiles in Diels-Alder cycloadditions, opening pathways to a vast array of complex molecular architectures.[1][2] While acyclic and simple cyclic nitroalkenes like nitrostyrene and nitrocyclohexene are well-studied, 3-(nitromethylene)oxetane presents a fascinating case study. It marries the classic reactivity of a nitroalkene with the inherent ring strain of a four-membered oxetane ring, a structural feature that imparts unique chemical properties and reactivity patterns.[3][4][5]

This guide provides an in-depth comparison of the reactivity of this compound against other common nitroalkenes. We will explore how its distinct structural and electronic properties, driven by the strained oxetane moiety, influence its performance in key synthetic transformations. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage novel building blocks for the synthesis of complex molecules, including peptidomimetics and advanced energetic materials.[5][6]

The Causality of Reactivity: Electronic Activation Meets Ring Strain

The reactivity of any nitroalkene is primarily dictated by the electron-deficient character of its double bond.[1] The nitro group's strong -I (inductive) and -M (mesomeric) effects polarize the π-system, making the β-carbon highly electrophilic and susceptible to nucleophilic attack.

However, this compound introduces an additional, critical factor: ring strain . The oxetane ring possesses a significant strain energy of approximately 25.5 kcal/mol (106 kJ/mol), which is substantially higher than that of a five-membered ring like tetrahydrofuran (5.6 kcal/mol) and comparable to that of an oxirane (27.3 kcal/mol).[4][7] This strain has several consequences:

  • Altered Hybridization and Geometry: The endocyclic bond angles in the oxetane ring deviate significantly from the ideal tetrahedral angle of 109.5°, with C-C-C angles as low as 84.8°.[3][5] This distortion influences the exocyclic double bond, potentially affecting its overlap with incoming reactants.

  • Enhanced Electrophilicity: The strain can enhance the s-character of the exocyclic carbon orbitals, further increasing the electrophilicity of the Michael acceptor system.

The following diagram illustrates the key reactive sites and influencing factors on a generic nitroalkene compared to this compound.

G cluster_0 General Nitroalkene Reactivity cluster_1 This compound Specifics Nitroalkene R-CH=CH-NO₂ Michael Michael Addition (Nucleophilic Attack at β-carbon) Nitroalkene->Michael Highly Electrophilic β-carbon DielsAlder Diels-Alder Reaction (Acts as Dienophile) Nitroalkene->DielsAlder LUMO Lowered by NO₂ Oxetane This compound Strain High Ring Strain (~25.5 kcal/mol) Oxetane->Strain RingOpening Ring-Opening / Rearrangement Pathways Strain->RingOpening Thermodynamic Driving Force

Caption: Factors influencing the reactivity of nitroalkenes.

Comparative Reactivity in Key Transformations

Michael (Conjugate) Addition

The Michael addition is the archetypal reaction of nitroalkenes. This compound has proven to be an excellent Michael acceptor, readily reacting with a wide variety of carbon and heteroatom nucleophiles.[5] Reports indicate that satisfying to high yields are achievable even with poor nucleophiles, underscoring the high electrophilicity of the system.[5]

Nitroalkene Nucleophile Conditions Reaction Time Yield (%) Key Observations & Rationale
This compound 1H-TetrazoleAcetonitrile, 65°C17-36 h>95% (Quantitative)Excellent acceptor properties. The strain likely enhances electrophilicity, leading to high conversion even with weakly nucleophilic heterocycles.[5][8]
trans-β-Nitrostyrene ThiophenolCatalyst, RT< 1 h~90-98%Highly reactive due to conjugation with the phenyl ring, which stabilizes the intermediate. Generally faster than aliphatic nitroalkenes.
1-Nitropropene PiperidineEthanol, RT2-4 h~85-95%Standard reactivity for an acyclic, non-conjugated nitroalkene. Serves as a baseline for comparison.
4-Nitrocyclohex-1-ene ThiophenolCatalyst, RT> 8 h~60-75%Lower reactivity compared to acyclic analogues. The cyclic structure imposes conformational rigidity and potential steric hindrance around the double bond.[1]

Note: Data in this table is illustrative, compiled from typical outcomes reported in the literature to show general reactivity trends. Direct comparative studies under identical conditions are limited.

The data suggests that while conjugated systems like nitrostyrene react very rapidly, this compound exhibits exceptional reactivity for a non-conjugated system, likely due to the activating effect of ring strain.

Diels-Alder [4+2] Cycloaddition

In Diels-Alder reactions, the electron-withdrawing nitro group lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating cycloaddition with electron-rich dienes.[1]

Dienophile Diene Conditions Yield (%) Stereoselectivity Key Observations & Rationale
This compound CyclopentadieneToluene, 80°CModerate to GoodHigh (endo favored)Expected to be a competent dienophile. The rigid oxetane ring may influence facial selectivity.
trans-β-Nitrostyrene CyclopentadieneBenzene, RTHigh (>90%)High (endo favored)Excellent dienophile due to electronic activation and planar structure allowing for efficient orbital overlap.
1-Nitropropene CyclopentadieneSealed tube, 100°CGood (~80%)Moderate to HighRequires more forcing conditions than nitrostyrene but is still an effective dienophile.

The constrained nature of the double bond in cyclic systems can sometimes lead to slower reaction rates compared to flexible acyclic nitroalkenes.[1] However, the unique geometry of this compound may offer advantages in controlling stereochemical outcomes.

Unique Reactivity: Beyond Classical Nitroalkene Chemistry

The most significant departure in reactivity stems from the strained oxetane ring. Under specific conditions, this compound can undergo reactions that are inaccessible to its acyclic or larger-ring counterparts.

A prime example is the base-mediated rearrangement to form isoxazoles. Carreira and co-workers demonstrated that treating this compound with a non-nucleophilic base leads to a clean conversion to an isoxazole-4-carboxaldehyde.[3] This transformation is proposed to proceed via deprotonation to form a strained oxetene intermediate, followed by intramolecular ring opening by the nitronate anion.[3]

G start This compound step1 Deprotonation (iPr₂EtN) start->step1 intermediate1 Strained Oxetene Intermediate step1->intermediate1 step2 Intramolecular Ring Opening intermediate1->step2 intermediate2 Cyclic Intermediate step2->intermediate2 step3 Dehydration intermediate2->step3 product Isoxazole-4-carboxaldehyde step3->product

Caption: Proposed pathway for the rearrangement of this compound.

This unique reactivity highlights the synthetic potential of this compound as more than just a standard nitroalkene; it is a versatile building block capable of participating in cascade reactions to rapidly build heterocyclic complexity.

Experimental Protocols for Comparative Analysis

To ensure a trustworthy and objective comparison, all reactions should be run under identical conditions. The following protocols are designed as self-validating systems for this purpose.

Protocol 1: Comparative Michael Addition of Thiophenol

This protocol allows for a direct comparison of reaction rates and yields between different nitroalkenes.

G start Setup Parallel Reactions (1 for each nitroalkene) step1 To a stirred solution of Nitroalkene (1.0 mmol) in Ethanol (5 mL) at 25°C, add Triethylamine (0.05 mmol, 5 mol%). start->step1 step2 Add Thiophenol (1.0 mmol) dropwise. Start timer immediately. step1->step2 step3 Monitor reaction progress every 15 mins by Thin Layer Chromatography (TLC). step2->step3 step4 Upon completion (disappearance of starting material), quench with saturated NH₄Cl (aq). step3->step4 step5 Extract with Ethyl Acetate (3 x 10 mL). Dry organic layer over Na₂SO₄. step4->step5 step6 Concentrate in vacuo and purify by column chromatography. step5->step6 end Characterize product and calculate isolated yield. step6->end

Caption: Workflow for comparative Michael addition.

Step-by-Step Methodology:

  • Preparation: In separate, identical round-bottom flasks, dissolve each nitroalkene (this compound, trans-β-nitrostyrene, 1-nitropropene) (1.0 mmol) in absolute ethanol (5 mL).

  • Catalyst Addition: To each flask, add triethylamine (5 mol%, 0.05 mmol). Stir the solutions at room temperature (25°C) for 5 minutes.

  • Nucleophile Addition: Add thiophenol (1.0 mmol) to each flask simultaneously (if possible) or in rapid succession, starting a timer for each reaction.

  • Monitoring: At regular intervals (e.g., 15, 30, 60, 120 minutes), take an aliquot from each reaction mixture and spot on a TLC plate to monitor the consumption of the starting nitroalkene.

  • Workup: Once a reaction is complete as judged by TLC, quench it by adding 10 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography (silica gel) and determine the isolated yield. Characterize by ¹H NMR and ¹³C NMR spectroscopy.

Conclusion

This compound is a highly valuable and versatile building block that combines the established reactivity of nitroalkenes with unique features derived from its inherent ring strain.

  • Enhanced Electrophilicity: It serves as an exceptional Michael acceptor, showing reactivity that surpasses typical non-conjugated nitroalkenes.[5] This is attributed to the activating nature of the strained four-membered ring.

  • Competent Dienophile: It participates effectively in Diels-Alder cycloadditions, offering a rigid scaffold that can influence stereochemical outcomes.

  • Unique Reaction Pathways: The ring strain enables novel transformations, such as base-mediated rearrangements to isoxazoles, that are not observed in unstrained systems.[3] This opens the door to rapid construction of complex heterocyclic systems.

For researchers in drug discovery and materials science, this compound should not be viewed as a mere substitute for traditional nitroalkenes, but as a distinct tool with a unique reactivity profile that can provide novel synthetic solutions and access to previously challenging molecular architectures.

References

A comparative study of oxetane-modified peptides and their natural counterparts.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Oxetane-Modified Peptides and Their Natural Counterparts

Abstract

Natural peptides are exquisite signaling molecules, but their therapeutic potential is often thwarted by poor metabolic stability and low bioavailability. A leading strategy to overcome these hurdles is the incorporation of non-natural structural motifs into the peptide backbone. This guide provides an in-depth comparison of peptides modified with a four-membered heterocyclic ring, the oxetane, against their natural peptide counterparts. We will explore how replacing a native amide carbonyl group with an oxetane ring fundamentally alters a peptide's physicochemical properties and biological performance. Through a detailed examination of experimental data and established protocols, this guide will demonstrate that oxetane modification offers a potent strategy for enhancing proteolytic stability, modulating conformation, and improving drug-like properties, thereby unlocking new potential in peptide-based drug discovery.

Introduction: The Peptide Dilemma and a Modern Solution

Peptides represent a highly successful class of therapeutics, occupying a unique space between small molecules and large biologics.[1][2] Their high specificity and potency are often coupled with lower toxicity compared to small molecule drugs.[1] However, the progression of natural peptides from discovery to clinical application is frequently hindered by two major liabilities:

  • Metabolic Instability: The amide bonds that form the peptide backbone are readily recognized and cleaved by proteases in the stomach, intestine, and plasma, leading to short in-vivo half-lives.[1][3]

  • Poor Permeability: The high number of hydrogen bond donors and acceptors in a typical peptide backbone leads to high polarity and a large polar surface area, which impedes passive diffusion across cell membranes.[2][4]

To address these challenges, medicinal chemists have developed a vast toolkit of "peptidomimetic" strategies, which aim to retain the desirable biological activity of a peptide while engineering in drug-like properties.[5][6] These strategies include N-methylation, incorporation of D-amino acids, and cyclization.[5] A particularly innovative approach is the replacement of a scissile amide bond with a stable, non-natural isostere.[1][3] This guide focuses on one such isostere: the 3-aminooxetane unit .

By replacing a backbone carbonyl with an oxetane ring, we create an "oxetanyl peptide" or oxetane-modified peptide (OMP).[1][3] This subtle yet powerful modification creates a non-hydrolyzable linkage, directly tackles the issue of proteolytic degradation, and imparts a range of other beneficial properties that we will explore in detail.[1][3][7]

The Structural Impact of Oxetane Incorporation

The fundamental change in an OMP is the replacement of a planar sp²-hybridized carbonyl group with a three-dimensional, sp³-hybridized oxetane ring.[3] This has profound consequences for the peptide's local and global structure.

  • Conformational Constraint: Unlike the relatively free rotation around a natural amide bond, the rigid four-membered ring of the oxetane introduces a significant conformational "kink" or constraint in the peptide backbone.[3][8] Molecular dynamics simulations have shown that this can favor folded or turn-like structures by bringing the C- and N-termini of a peptide segment into closer proximity.[8][9] This pre-organization can be highly beneficial for improving receptor binding affinity and facilitating macrocyclization.[8][10]

  • Disruption of Secondary Structures: While beneficial for inducing turns, this conformational kink can be disruptive to regular secondary structures like α-helices. Studies using circular dichroism and NMR have demonstrated that introducing an oxetane into an α-helical peptide leads to a significant loss of helicity.[4][11] The oxetane disrupts the characteristic (i, i+4) hydrogen bonding pattern essential for maintaining the helical fold.[4][11]

  • Hydrogen Bonding: Crucially, the 3-aminooxetane unit preserves the ability to participate in hydrogen bonding, acting as both a hydrogen bond donor (from the N-H) and an acceptor (from the oxetane oxygen).[1][8] This mimicry of the parent amide bond's hydrogen bonding pattern is key to retaining biological activity at the target receptor.[1][12]

Below is a diagram illustrating the core hypothesis of how oxetane modification alters peptide properties.

G cluster_0 Natural Peptide cluster_1 Oxetane-Modified Peptide cluster_2 Resulting Properties a Flexible Backbone b Amide Bonds (Susceptible to Proteases) c High H-Bonding Potential process Oxetane Modification c->process Leads to... g Poor Stability & Permeability c->g d Conformationally Constrained (Turn-Inducing) e Oxetanyl-Amine Linkage (Protease Resistant) f Modulated Physicochemical Properties h Improved Stability & Drug-like Profile f->h

Caption: Comparison of Natural vs. Oxetane-Modified Peptides.

Comparative Physicochemical Properties

The introduction of an oxetane ring can significantly improve a peptide's "drug-like" qualities by modulating key physicochemical properties.[7][12][13] Oxetanes are valued in medicinal chemistry for their ability to improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability.[2][7]

PropertyNatural Peptide (e.g., -Ala-Gly-)Oxetane-Modified Peptide (e.g., -Ala-GOx-)Rationale for Change
Metabolic Stability (T½) Low (Minutes)High (Hours) The oxetanyl-amine linkage is not a substrate for proteases, preventing enzymatic cleavage.[1][3][8]
Aqueous Solubility VariableGenerally Increased The polar oxetane ring can increase the overall polarity and aqueous solubility of the molecule.[7][12][13]
Lipophilicity (LogD) High (for hydrophobic residues)Generally Decreased Oxetane is a polar surrogate, and its incorporation typically reduces the lipophilicity compared to a greasy side chain or even a gem-dimethyl group.[7][12]
Cell Permeability (Pₑ) LowPotentially Increased This is context-dependent. Permeability may increase if the oxetane stabilizes a membrane-permeable conformation, but may decrease due to increased polarity.[3][14]

Data presented is illustrative and will vary based on the specific peptide sequence and modification site.

Comparative Biological Performance: Experimental Frameworks

The true value of oxetane modification is realized in its impact on biological performance. Here, we detail the experimental protocols used to quantify these improvements.

Metabolic Stability Assay (In Vitro Plasma)

Objective: To compare the proteolytic stability of a natural peptide versus its oxetane-modified analog in a biologically relevant matrix.

Causality: Natural peptides are rapidly degraded by proteases present in plasma. By replacing a key amide bond with a non-hydrolyzable oxetanyl-amine linkage, we hypothesize that the modified peptide will exhibit a significantly longer half-life.[1][7] This experiment directly tests that hypothesis.

Experimental Protocol:

  • Preparation of Stock Solutions: Prepare 1 mM stock solutions of both the natural peptide and the OMP in DMSO.

  • Incubation: In separate microcentrifuge tubes, add 5 µL of the peptide stock solution to 495 µL of fresh human plasma (pre-warmed to 37°C) to achieve a final concentration of 10 µM.

  • Time Course Sampling: Incubate the tubes in a 37°C water bath. At designated time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot.

  • Reaction Quenching (Protein Precipitation): Immediately add the 50 µL aliquot to a new tube containing 150 µL of ice-cold acetonitrile with an internal standard. This step is critical as it stops all enzymatic activity and precipitates the plasma proteins.

  • Sample Processing: Vortex the quenched samples vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the remaining peptide concentration using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

  • Data Analysis: Plot the percentage of remaining peptide against time. Calculate the half-life (T½) for each peptide using a first-order decay model.

Self-Validation: The T=0 time point serves as the 100% control. A control peptide with known stability should be run in parallel to validate the assay conditions.

Cell Permeability via PAMPA

Objective: To assess the passive membrane permeability of the peptides.

Causality: A major barrier to oral bioavailability and intracellular targeting is a drug's ability to cross lipid membranes. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput, non-cell-based method to predict this. The effect of oxetane is complex; it increases polarity but can also induce conformations that shield hydrogen bonds, potentially improving permeability.[3][15]

Experimental Protocol:

  • Membrane Coating: Pre-coat the filter of a 96-well donor plate with a solution of lipid (e.g., 1% lecithin in dodecane).

  • Compound Preparation: Prepare 200 µM solutions of the peptides in a buffer solution at a relevant pH (e.g., pH 7.4 for intestinal permeability).

  • Assay Setup:

    • Add 300 µL of buffer to each well of a 96-well acceptor plate.

    • Add 150 µL of the peptide solutions to the donor plate wells.

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich" where the two buffer compartments are separated only by the artificial lipid membrane.

  • Incubation: Incubate the PAMPA sandwich at room temperature for a set period (e.g., 4-16 hours) with gentle shaking.

  • Quantification: After incubation, determine the concentration of the peptide in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculation: Calculate the effective permeability coefficient (Pₑ) using the known surface area of the membrane, incubation time, and the measured concentrations.

Self-Validation: High and low permeability control compounds (e.g., propranolol and furosemide) must be included to establish the dynamic range and validate the integrity of the artificial membrane.

Synthesis and Evaluation Workflow

The generation and comparison of these peptides follow a logical workflow from design to data. The synthesis of oxetane-containing building blocks is a specialized process, often involving multi-step solution-phase chemistry to create the dipeptide units, which are then incorporated into longer sequences using standard Solid-Phase Peptide Synthesis (SPPS).[16][17][18]

workflow cluster_design Design & Synthesis cluster_analysis Analysis & Comparison design 1. Peptide Design - Identify modification site - Select natural counterpart synthesis_nat 2a. Natural Peptide Synthesis (Standard SPPS) design->synthesis_nat synthesis_ox 2b. Oxetane Building Block Synthesis (Solution Phase) design->synthesis_ox physchem 3. Physicochemical Analysis - Solubility - LogD synthesis_nat->physchem incorporation 2c. OMP Synthesis (SPPS Incorporation) synthesis_ox->incorporation incorporation->physchem bio_assays 4. Biological Assays - Metabolic Stability - Permeability (PAMPA) - Receptor Binding physchem->bio_assays data_comp 5. Data Comparison & Interpretation bio_assays->data_comp

Caption: General workflow for comparing modified and natural peptides.

Conclusion and Future Outlook

Oxetane modification represents a powerful and validated strategy in modern peptidomimetics. By replacing a single carbonyl group, researchers can confer significant resistance to proteolysis, a primary failure mechanism for peptide drugs.[3][19] Furthermore, the introduction of a rigid, polar oxetane ring provides a valuable tool for modulating physicochemical properties like solubility and lipophilicity, and for constraining peptide conformation to enhance receptor affinity.[7][12]

While the synthesis of oxetane building blocks remains more complex than standard amino acids, the demonstrated benefits in stability and drug-like properties often justify the investment.[9][16] The future of this field will likely involve the development of more efficient synthetic routes and the application of this modification to a wider range of therapeutic peptides, including cyclic peptides and protein-protein interaction inhibitors, further bridging the gap between the therapeutic potency of peptides and the robust pharmacokinetics of traditional small molecules.

References

The Oxetane Advantage: A Comparative Guide to Enhancing Metabolic Stability in Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for metabolically stable drug candidates is a paramount objective.[1][2] A compound's inherent metabolic liabilities can lead to rapid clearance, poor bioavailability, and the formation of potentially toxic metabolites.[1] In recent years, the incorporation of the oxetane ring—a four-membered cyclic ether—into drug scaffolds has emerged as a highly effective strategy to mitigate these risks.[3][4] This guide provides an in-depth comparative analysis of the metabolic stability of oxetane-containing compounds versus their common structural analogues, supported by experimental data and detailed protocols.

The Strategic Value of Oxetanes in Medicinal Chemistry

The utility of the oxetane moiety stems from its unique combination of physicochemical properties. It is a small, polar, and three-dimensional structure that can profoundly influence a molecule's drug-like characteristics.[3][4][5] A key application is its use as a bioisostere , a chemical substituent that can replace another functional group while preserving or enhancing the desired biological activity.

Key Bioisosteric Replacements:

  • gem-Dimethyl Groups: The oxetane ring serves as a polar surrogate for the lipophilic gem-dimethyl group.[6][7][8] It occupies a similar steric volume but introduces polarity, which can significantly improve aqueous solubility and block metabolically vulnerable C-H bonds.[7][8]

  • Carbonyl Groups: As an isostere for carbonyls, oxetanes can improve metabolic stability while maintaining comparable hydrogen bonding ability and dipole moment.[4][5]

  • Morpholine Groups: Spirocyclic oxetanes can act as structural analogues of morpholine, often demonstrating superior stability towards oxidative metabolism.[8]

The incorporation of an oxetane can lead to dramatic improvements in a candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For instance, replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[6][7] Furthermore, the electron-withdrawing nature of the oxetane's oxygen atom can lower the basicity (pKa) of adjacent amines, a crucial tactic for mitigating issues like hERG channel inhibition.[7]

Reshaping Metabolism: The Shift Away from CYP450

One of the most significant advantages of incorporating an oxetane is the potential to direct metabolism away from the Cytochrome P450 (CYP450) enzyme system.[9][10] Since the majority of currently marketed drugs are metabolized via CYP450 pathways, this creates a high risk of drug-drug interactions (DDIs) when medications are co-administered.[9]

Research has revealed that the oxetane ring provides an alternative metabolic route: hydrolysis by microsomal epoxide hydrolase (mEH) .[4][9][11] This Phase I metabolic pathway cleaves the strained oxetane ring to form a more polar 1,3-diol, which can be readily excreted.[9][10] This represents an unusual and highly valuable non-oxidative metabolic pathway, reducing the compound's reliance on the often-overburdened CYP450 system.[9][10] By designing molecules that favor mEH-mediated clearance, medicinal chemists can proactively reduce the potential for clinically significant DDIs.[11]

cluster_0 Conventional Metabolism cluster_1 Oxetane-Directed Metabolism Drug_Analog Drug Candidate (e.g., with gem-dimethyl) CYP450 CYP450 Enzymes (Oxidation) Drug_Analog->CYP450 Primary Pathway Drug_Oxetane Oxetane-Containing Drug Candidate Metabolites_CYP Oxidized Metabolites CYP450->Metabolites_CYP DDI_Risk High Potential for Drug-Drug Interactions CYP450->DDI_Risk mEH Microsomal Epoxide Hydrolase (mEH) (Hydrolysis) Drug_Oxetane->mEH Alternative Pathway Metabolites_mEH 1,3-Diol Metabolites mEH->Metabolites_mEH Reduced_DDI Reduced DDI Potential mEH->Reduced_DDI

Caption: Metabolic fate of oxetane-containing drugs vs. conventional analogues.

Part 1: Experimental Assessment of Metabolic Stability

To quantitatively assess the metabolic stability of drug candidates, a series of standardized in vitro assays are employed.[12][13] These experiments measure the rate at which a compound is metabolized by liver enzymes, providing key data to predict its in vivo clearance and half-life.[2][14]

cluster_workflow In Vitro Metabolic Stability Workflow Start Test Compound (Oxetane & Analogue) Incubation Incubate at 37°C with: 1. Liver Microsomes + NADPH OR 2. Hepatocytes Start->Incubation Sampling Collect Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) Incubation->Sampling Quench Stop Reaction (e.g., with cold Acetonitrile) Sampling->Quench Analysis Quantify Parent Compound via LC-MS/MS Quench->Analysis Data Calculate: - Half-Life (t½) - Intrinsic Clearance (CLint) Analysis->Data

Caption: General experimental workflow for assessing metabolic stability.
Protocol 1: Liver Microsomal Stability Assay

This assay is a cost-effective method primarily used to evaluate Phase I metabolism mediated by enzymes like CYPs and mEH.[15][16][17]

Objective: To determine the in vitro intrinsic clearance (CLint) of a compound in a subcellular liver fraction.

Methodology:

  • Reagent Preparation:

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.[18]

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[19] This provides a sustained supply of the necessary cofactor for enzymatic activity.

    • Prepare stock solutions of the test compound, positive controls (e.g., testosterone, known to be rapidly metabolized), and negative controls (e.g., warfarin, a low-clearance compound) in a suitable solvent like DMSO.[19]

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, microsomal protein (typically at a final concentration of 0.5 mg/mL), and the test compound (typically 1 µM final concentration).[17][20]

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system solution.[20] For "minus cofactor" control wells, add buffer instead.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), collect an aliquot from each well.[20]

    • Immediately terminate the reaction by adding the aliquot to a separate plate containing 3-5 volumes of ice-cold acetonitrile with an internal standard (for LC-MS/MS analysis).[19]

  • Sample Processing and Analysis:

    • Centrifuge the termination plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[21][22][23]

Protocol 2: Hepatocyte Stability Assay

This assay is considered the "gold standard" for in vitro metabolism studies because intact hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors within a cellular environment.[16][24]

Objective: To determine the CLint of a compound in a system that models the integrated metabolic capacity of the liver.

Methodology:

  • Cell Preparation:

    • Rapidly thaw cryopreserved hepatocytes (e.g., human, rat) in a 37°C water bath.

    • Transfer the cells into pre-warmed incubation medium (e.g., Williams' Medium E) and perform a cell count and viability assessment (e.g., via trypan blue exclusion). Viability should be >80%.

    • Adjust the cell density to the desired concentration, typically 0.5 to 1.0 x 10^6 viable cells/mL.[25]

  • Incubation:

    • Add the hepatocyte suspension to the wells of a collagen-coated plate.

    • Prepare working solutions of the test compound (typically 1-2 µM final concentration) and controls in the incubation medium.[26]

    • Add the compound solutions to the hepatocytes and place the plate in a humidified incubator (37°C, 5% CO2) on an orbital shaker to keep the cells in suspension.[25][26]

  • Sampling and Reaction Termination:

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove aliquots from the incubation wells.[26]

    • Terminate the reaction by mixing the aliquot with ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet cell debris and precipitated proteins.

    • Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.[23][26]

Data Analysis and Interpretation

From the concentration-time data, two key parameters are derived:

  • Half-Life (t½): The natural logarithm of the percent remaining of the test compound is plotted against time. The slope of the linear regression of this plot is the elimination rate constant (k).

    • Equation: k = -slope

    • Equation: t½ = 0.693 / k[14][25]

  • Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug.[14]

    • Equation: CLint (µL/min/10^6 cells or mg protein) = (0.693 / t½) * (Incubation Volume / Number of Cells or mg Protein)[25]

A longer half-life and a lower CLint value signify greater metabolic stability.

Part 2: Comparative Data Analysis

The true value of the oxetane moiety is demonstrated through comparative studies against common, metabolically susceptible functional groups. The following data, synthesized from medicinal chemistry literature, illustrates the significant improvements achieved by incorporating an oxetane.

Table 1: Comparison of Metabolic Stability (Intrinsic Clearance) in Human Liver Microsomes (HLM)

This table highlights the reduction in metabolic clearance when an oxetane is used as a bioisostere. A lower CLint value indicates a more stable compound.

Compound PairOriginal MoietyOxetane AnalogueFold Improvement in Stability (Lower CLint)Reference
MMP-13 Inhibitors Methyl Group (Compound 35)Oxetane (Compound 36/37)Significantly Improved[3]
IDO1 Inhibitors Cyclobutane (Compound 28)Oxetane (Compound 30)Higher metabolic turnover in 28[3]
mTOR Inhibitors Non-oxetane (Compound 44)Oxetane (Compound 45)Substantially Improved Profile[3]
General Replacement gem-DimethylOxetaneGenerally Reduced Rate of Degradation[6][8]

Table 2: Impact of Oxetane Incorporation on Physicochemical Properties

Beyond metabolic stability, the oxetane ring favorably modulates other properties critical for a successful drug candidate.

Propertygem-Dimethyl AnalogueOxetane AnalogueObservationReference
Aqueous Solubility Lower4- to >4000-fold HigherDramatically improved solubility[6][7]
Lipophilicity (LogD) HigherLowerReduced lipophilicity, improving drug-like properties[7]
Amine Basicity (pKa) Higher (e.g., 8.0)Lower (e.g., 6.4)Reduced basicity by ~1.5-2.7 units[7][27]
Conclusion and Field-Proven Insights

The strategic incorporation of an oxetane moiety is a validated and powerful tactic in modern drug discovery for enhancing metabolic stability. The underlying mechanism for this improvement is twofold: the inherent stability of the ring to many common metabolic reactions and its ability to provide an alternative clearance pathway via microsomal epoxide hydrolase, thereby reducing the metabolic burden on the CYP450 system.[9][11] This shift away from CYP450-mediated metabolism can proactively de-risk a drug candidate by lowering the potential for drug-drug interactions.[9]

The experimental data consistently demonstrates that replacing metabolically labile groups like gem-dimethyl or carbonyls with an oxetane leads to compounds with lower intrinsic clearance and longer half-lives.[3][6][8] This enhancement in stability, coupled with significant improvements in aqueous solubility and the ability to fine-tune basicity, solidifies the oxetane ring as a premier tool for medicinal chemists. By employing the robust in vitro assays detailed in this guide, researchers can effectively quantify the "oxetane advantage" and guide the design of safer, more efficacious, and more developable therapeutic agents.

References

Decoding Detonations: A Comparative Guide to Hirshfeld Analysis for Understanding the Sensitivities of Energetic 3-(Nitromethylene)oxetane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of safer and more effective energetic materials, a profound understanding of the factors governing their sensitivity to external stimuli is paramount. This guide provides an in-depth comparative analysis of a series of energetic 3-(nitromethylene)oxetane derivatives, leveraging the power of Hirshfeld surface analysis to elucidate the subtle interplay of intermolecular interactions that dictate their impact and friction sensitivities. This document is intended for researchers, chemists, and materials scientists in the field of energetic materials, offering both theoretical insights and practical methodologies.

The Rise of this compound Derivatives: A New Frontier in Energetics

The field of energetic materials is continuously evolving, with a drive towards compounds that offer a superior balance of performance and safety.[1][2] this compound has emerged as a promising scaffold for the synthesis of a new generation of energetic materials.[1][3] Its strained four-membered oxetane ring and the presence of the explosophoric nitromethylene group provide a unique molecular framework for the design of novel high-energy-density compounds. However, the introduction of various functional groups to this core structure can dramatically alter its sensitivity to mechanical stimuli such as impact and friction. A deeper understanding of these structure-sensitivity relationships is crucial for the rational design of next-generation energetic materials with tailored safety profiles.

Hirshfeld Surface Analysis: A Window into Intermolecular Worlds

Hirshfeld surface analysis has become an indispensable tool for crystallographers and materials scientists to visualize and quantify the intricate network of intermolecular interactions within a crystal lattice.[4][5][6] The Hirshfeld surface of a molecule is defined as the region in space where the contribution to the electron density from that molecule is greater than or equal to the contribution from all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), electrostatic potential, and shape index, we can gain invaluable insights into the nature and relative importance of different intermolecular contacts.

The d_norm value is particularly insightful for identifying key intermolecular interactions. It is a normalized measure of the distance from the Hirshfeld surface to the nearest nucleus inside and outside the surface. Negative d_norm values, often highlighted in red, indicate contacts that are shorter than the van der Waals radii, suggesting strong interactions like hydrogen bonds. Positive d_norm values, typically colored blue, represent contacts that are longer than the van der Waals radii, indicative of weaker interactions. White regions on the d_norm surface denote contacts that are approximately at the van der Waals separation.

Another powerful tool derived from Hirshfeld analysis is the 2D fingerprint plot.[7][8] This plot provides a quantitative summary of all intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside the surface (d_e). The distribution and shape of the points on this plot offer a unique "fingerprint" of the intermolecular interactions for a given crystal structure, with different types of interactions appearing in distinct regions of the plot. This allows for the quantification of the percentage contribution of each type of contact to the overall crystal packing.

Comparative Analysis of this compound Derivatives

To illustrate the power of Hirshfeld analysis in understanding the sensitivities of energetic materials, we will compare a series of this compound derivatives synthesized and characterized by Born et al.[1][3] The key to this analysis is correlating the experimentally determined impact and friction sensitivities with the quantitative data derived from the Hirshfeld surfaces and 2D fingerprint plots.

Experimental Sensitivity Data

The sensitivity of an energetic material to mechanical stimuli is a critical safety parameter. Impact sensitivity is often reported as H₅₀, the height from which a standard weight must be dropped to cause initiation in 50% of trials. A higher H₅₀ value indicates a less sensitive material. Friction sensitivity is measured by the force required to initiate the material between two surfaces.

CompoundImpact Sensitivity (IS) [J]Friction Sensitivity (FS) [N]
2A : 2-(3-(Nitromethyl)oxetan-3-yl)-2H-tetrazole> 40> 360
3A : 2-(3-(Nitromethyl)oxetan-3-yl)-2H-tetrazol-5-amine> 40> 360
4 : 5-Azido-1-(3-(nitromethyl)oxetan-3-yl)-1H-tetrazole2-3120
5 : 5-Nitro-2-(3-(nitromethyl)oxetan-3-yl)-2H-tetrazole< 1< 5

Data sourced from Born, M., et al. (2022). Materials Advances.[1][3]

Hirshfeld Surface and Fingerprint Plot Analysis

The remarkable differences in sensitivity among these structurally related compounds can be rationalized by examining their intermolecular interaction profiles as revealed by Hirshfeld analysis. A higher proportion of strong, stabilizing interactions, such as hydrogen bonds (O···H, N···H), is generally associated with lower sensitivity. Conversely, a prevalence of weaker, destabilizing contacts, like H···H and O···N interactions, can lead to increased sensitivity.

CompoundO···H (%)N···H (%)H···H (%)N···N (%)O···N (%)
2A : 2-(3-(Nitromethyl)oxetan-3-yl)-2H-tetrazole41.724.418.56.2-
4 : 5-Azido-1-(3-(nitromethyl)oxetan-3-yl)-1H-tetrazole20.338.87.610.016.9
5 : 5-Nitro-2-(3-(nitromethyl)oxetan-3-yl)-2H-tetrazole49.47.6---

Quantitative data extracted from the 2D fingerprint plots presented in Born, M., et al. (2022). Materials Advances.[3]

Interpretation:

  • Compound 2A , which is remarkably insensitive (IS > 40 J, FS > 360 N), exhibits a very high percentage of strong, stabilizing O···H (41.7%) and N···H (24.4%) interactions.[3] These hydrogen bonding networks create a stable crystal lattice that is more resistant to mechanical stimuli. The destabilizing H···H interactions, while present at 18.5%, are shown in the 2D fingerprint plot to be mostly weak, with d_i + d_e values greater than 2.4 Å, thus contributing less to the overall sensitivity.[3]

  • In stark contrast, Compound 4 , a derivative of the highly sensitive 5-azido-1H-tetrazole, shows a significantly lower percentage of stabilizing O···H contacts (20.3%) and a notable presence of destabilizing O···N (16.9%) and N···N (10%) interactions.[3] Although the N···H interactions are high (38.8%), the presence of these other repulsive contacts likely contributes to its much higher sensitivity (IS: 2-3 J, FS: 120 N).[3]

  • Compound 5 , a derivative of the extremely sensitive 5-nitro-2H-tetrazole, presents an interesting case. It is dominated by a very high percentage of strong, stabilizing O···H interactions (49.4%).[3] However, its extreme sensitivity (IS: < 1 J, FS: < 5 N) suggests that other factors, possibly related to the intrinsic instability of the 5-nitro-2H-tetrazole moiety and the nature of the trigger linkage, play a more dominant role than the overall intermolecular interaction profile in this particular case. This highlights that while Hirshfeld analysis is a powerful explanatory tool, it is one piece of a larger puzzle in predicting explosive sensitivity.

Experimental Protocol: Performing Hirshfeld Analysis with CrystalExplorer

This section provides a step-by-step guide for performing Hirshfeld analysis on a this compound derivative using the CrystalExplorer software. A Crystallographic Information File (CIF) is required for this analysis. The CIFs for the compounds discussed in this guide are available in the supplementary information of the referenced paper by Born et al.[1]

Step 1: Importing the CIF File

  • Launch the CrystalExplorer software.

  • Go to File > Open and select the CIF file of the desired this compound derivative.

  • The crystal structure will be displayed in the main window.

Step 2: Generating the Hirshfeld Surface

  • Select a single molecule within the crystal lattice by double-clicking on one of its atoms.

  • Click on the "Hirshfeld Surface" icon in the toolbar or go to Calculate > Hirshfeld Surface.

  • In the "Surface Generation" dialog box, ensure that the "Hirshfeld" surface type is selected.

  • Under "Properties", select d_norm. You can also select other properties like d_i, d_e, shape_index, and curvedness for a more comprehensive analysis.

  • Click "OK" to generate the Hirshfeld surface.

Step 3: Visualizing and Interpreting the d_norm Surface

  • The generated Hirshfeld surface will be displayed around the selected molecule, colored according to the d_norm values.

  • Rotate and inspect the surface to identify regions of interest. Red spots indicate close contacts (potential hydrogen bonds), white regions represent van der Waals contacts, and blue areas signify longer-range interactions.

Step 4: Generating and Analyzing the 2D Fingerprint Plot

  • With the Hirshfeld surface generated, click on the "2D Fingerprint" icon in the toolbar or go to Calculate > 2D Fingerprint.

  • The 2D fingerprint plot will be displayed in a new window. This plot provides a summary of all intermolecular contacts.

  • To quantify the contribution of specific contacts, use the "Decompose Fingerprint" option.

  • Select the atom types for the internal and external atoms of the contacts you wish to analyze (e.g., O inside and H outside for O···H contacts).

  • The plot will update to show only the selected contacts, and the percentage contribution to the total Hirshfeld surface will be displayed.

  • Repeat this process for all relevant contact types (e.g., N···H, H···H, O···N, N···N) to build a quantitative profile of the intermolecular interactions.

Visualizing the Workflow and Key Interactions

To further clarify the process and the concepts discussed, the following diagrams have been generated using the DOT language.

Hirshfeld_Analysis_Workflow cluster_input Input cluster_software Software cluster_analysis Analysis Steps cluster_output Outputs cluster_interpretation Interpretation CIF Crystallographic Information File (CIF) CE CrystalExplorer CIF->CE Generate_HS Generate Hirshfeld Surface CE->Generate_HS Map_dnorm Map d_norm Property Generate_HS->Map_dnorm Generate_FP Generate 2D Fingerprint Plot Generate_HS->Generate_FP dnorm_surface d_norm Mapped Surface (Visualizes close contacts) Map_dnorm->dnorm_surface Decompose_FP Decompose Fingerprint Plot Generate_FP->Decompose_FP FP_plot Quantitative Fingerprint Plot (% contribution of contacts) Decompose_FP->FP_plot Correlation Correlate with Experimental Sensitivity Data dnorm_surface->Correlation FP_plot->Correlation

Caption: Workflow for Hirshfeld analysis of energetic materials.

Intermolecular_Interactions cluster_stabilizing Stabilizing Interactions (Lower Sensitivity) cluster_destabilizing Destabilizing Interactions (Higher Sensitivity) OH O···H NH N···H HH H···H ON O···N NN N···N Molecule Energetic Molecule Molecule->OH Molecule->NH Molecule->HH Molecule->ON Molecule->NN

Caption: Key intermolecular interactions influencing sensitivity.

Conclusion

Hirshfeld surface analysis provides a powerful and intuitive framework for understanding the complex relationship between crystal packing and the sensitivity of energetic materials. As demonstrated with the this compound derivatives, a quantitative analysis of intermolecular interactions can effectively rationalize observed differences in impact and friction sensitivity. By identifying the key stabilizing and destabilizing contacts, researchers can make more informed decisions in the design and synthesis of novel energetic materials with enhanced safety characteristics. This guide serves as a starting point for the application of this valuable analytical technique in the ongoing quest for the next generation of high-performance, low-sensitivity energetic compounds.

References

The Ascendant Oxetane: A Comparative Guide to 3-(Nitromethylene)oxetane as a Bioisostere for Gem-Dimethyl and Carbonyl Groups

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the quest for drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is a paramount challenge. Strategic molecular modifications are crucial to enhance properties such as metabolic stability, solubility, and target affinity. This guide provides an in-depth, data-driven comparison of the 3-(nitromethylene)oxetane moiety and its derivatives as a bioisosteric replacement for the commonly employed gem-dimethyl and carbonyl groups.

Bioisosterism, the interchange of functional groups with similar steric and electronic properties, is a cornerstone of rational drug design.[1][2][3] The gem-dimethyl and carbonyl groups, while foundational in many successful therapeutics, often introduce metabolic liabilities or suboptimal physicochemical characteristics. The strained, polar, and three-dimensional nature of the oxetane ring offers a compelling alternative, frequently leading to significant improvements in drug-like properties.[4][5][6] This guide will explore the causality behind this strategic replacement, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Rationale: Why Replace Gem-Dimethyl and Carbonyl Groups?

The gem-dimethyl group is often incorporated to introduce steric bulk, block metabolic oxidation of an adjacent methylene group, and favorably influence binding to target proteins through van der Waals interactions.[4] However, this modification invariably increases lipophilicity, which can negatively impact solubility and overall pharmacokinetic profiles.[4][7]

The carbonyl group , a key hydrogen bond acceptor, is integral to the pharmacophore of many drugs. Its polarity contributes to solubility, but it can also be a site of metabolic reduction or a point of instability, such as epimerization at an adjacent stereocenter.[8][9][10]

The 3,3-disubstituted oxetane, accessible from this compound, emerges as a versatile bioisostere. It mimics the steric bulk of the gem-dimethyl group while introducing polarity, thereby mitigating the associated increase in lipophilicity.[8][9] As a carbonyl surrogate, the oxetane's oxygen atom acts as a hydrogen bond acceptor with a similar vector, but the scaffold is generally more resistant to metabolic degradation.[1][5]

Synthetic Accessibility: The Gateway to Oxetane-Containing Scaffolds

The utility of any bioisostere is contingent on its synthetic accessibility. This compound has proven to be a versatile and reactive building block.[11] Its synthesis is typically achieved through the condensation of oxetan-3-one with nitromethane.[11]

Synthesis of this compound

A representative procedure for the synthesis of this compound is as follows:

  • Reaction: Oxetan-3-one is reacted with nitromethane in the presence of a catalytic amount of a base, such as triethylamine (Et3N).[12]

  • Mechanism: The reaction proceeds via a Henry (nitroaldol) reaction, followed by dehydration to yield the nitroalkene product.

  • Work-up: The reaction mixture is typically purified by filtration through a plug of silica gel to afford this compound.[12]

The real synthetic power of this compound lies in its role as an excellent Michael acceptor.[11][13] This reactivity allows for the facile introduction of a wide range of nucleophiles at the 3-position, leading to a diverse array of 3,3-disubstituted oxetanes.[13][14]

G cluster_synthesis Synthesis of 3,3-Disubstituted Oxetanes Oxetan-3-one Oxetan-3-one This compound This compound Oxetan-3-one->this compound Condensation Nitromethane Nitromethane Nitromethane->this compound 3,3-Disubstituted Oxetane 3,3-Disubstituted Oxetane This compound->3,3-Disubstituted Oxetane Michael Addition Nucleophile Nucleophile Nucleophile->3,3-Disubstituted Oxetane

Caption: Synthetic route to 3,3-disubstituted oxetanes.

Comparative Analysis: A Data-Driven Look at Physicochemical Properties

The true value of a bioisosteric replacement is quantified through direct comparison of key physicochemical properties. The following tables summarize data from matched molecular pair analyses, highlighting the advantages of the oxetane motif.

Oxetane vs. Gem-Dimethyl Group
PropertyGem-Dimethyl AnalogOxetane AnalogFold Change/DifferenceReference(s)
Aqueous Solubility LowerHigher4 to >4000-fold increase[15][16][17]
Lipophilicity (LogD) HigherLowerDecrease of 0.81 units on average[18]
Metabolic Stability (Intrinsic Clearance) Higher ClearanceLower ClearanceGenerally reduced[15][16][17]
Oxetane vs. Carbonyl Group
PropertyCarbonyl AnalogOxetane AnalogFold Change/DifferenceReference(s)
Aqueous Solubility Generally LowerGenerally HigherOften improved[18][19]
Lipophilicity (LogD) VariableVariableContext-dependent, often similar or slightly increased[18][19]
Metabolic Stability (Intrinsic Clearance) Generally Lower StabilityHigher StabilitySignificantly improved in many cases[1][9]

These data underscore a clear trend: the replacement of a gem-dimethyl group with an oxetane moiety consistently enhances aqueous solubility and metabolic stability while reducing lipophilicity. When substituting a carbonyl group, the oxetane often improves metabolic stability and can positively influence solubility, with a more context-dependent effect on lipophilicity.[18][19]

Experimental Protocols for Bioisostere Evaluation

To facilitate the direct comparison of these bioisosteres in your own research, detailed protocols for key in vitro assays are provided below.

G cluster_workflow Bioisostere Evaluation Workflow Synthesis Synthesis Physicochemical_Profiling Physicochemical_Profiling Synthesis->Physicochemical_Profiling Solubility, Lipophilicity In_Vitro_ADME In_Vitro_ADME Physicochemical_Profiling->In_Vitro_ADME Metabolic Stability Target_Engagement Target_Engagement In_Vitro_ADME->Target_Engagement Binding Affinity

Caption: A generalized workflow for the evaluation of bioisosteres.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[20]

Materials:

  • Liver microsomes (human or other species)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system

  • Acetonitrile (ACN) with an internal standard for quenching

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare the microsomal incubation medium containing phosphate buffer, MgCl2, and the NADPH regenerating system.

  • Add the test compound to the incubation medium at a final concentration of 1 µM.

  • Initiate the reaction by adding pre-warmed liver microsomes (final protein concentration of 0.5 mg/mL).

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 45 minutes), quench the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining compound against time.

  • The slope of the linear regression gives the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg protein/mL).

Kinetic Solubility Assay

This high-throughput assay determines the solubility of a compound from a DMSO stock solution.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates

  • UV-Vis plate reader or LC-MS system

Procedure:

  • Add the test compound stock solution in DMSO to the wells of a 96-well plate.

  • Add PBS to each well to achieve the desired final compound concentration and a final DMSO concentration of ≤2%.

  • Seal the plate and shake at room temperature for a specified time (e.g., 90 minutes).

  • Filter the solutions through the 96-well filter plate into a new collection plate.

  • Quantify the concentration of the dissolved compound in the filtrate using a UV-Vis plate reader or LC-MS by comparing to a standard curve.

Lipophilicity (LogD) Measurement by Shake-Flask Method

This assay determines the distribution coefficient of a compound between an organic and an aqueous phase at a specific pH.[5][21][22]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with buffer)

  • Phosphate buffer (e.g., pH 7.4, pre-saturated with n-octanol)

  • Vials

  • Shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Add a known concentration of the test compound to a vial containing equal volumes of n-octanol and buffer.

  • Shake the vial for a set period (e.g., 1 hour) to allow for partitioning.

  • Centrifuge the vial to separate the two phases.

  • Carefully collect aliquots from both the n-octanol and the aqueous layers.

  • Quantify the concentration of the compound in each phase using LC-MS/MS.

Data Analysis:

  • Calculate LogD = log10 ([Concentration in octanol] / [Concentration in aqueous buffer]).

Target Binding Affinity Assay: Radioligand Binding

This assay measures the affinity of a test compound for a target receptor by competing with a radiolabeled ligand.[3][21][22][23]

Materials:

  • Cell membranes or purified receptor

  • Radiolabeled ligand (e.g., ³H or ¹²⁵I-labeled)

  • Unlabeled test compound at various concentrations

  • Assay buffer

  • Filter plates and filtration manifold

  • Scintillation counter

Procedure:

  • In a 96-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the incubation mixture through the filter plate to separate bound from free radioligand.

  • Wash the filters with cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion: A Powerful Tool for Lead Optimization

The strategic replacement of gem-dimethyl and carbonyl groups with a 3,3-disubstituted oxetane moiety, derived from this compound, represents a powerful and validated strategy in modern medicinal chemistry. This bioisosteric switch frequently imparts significant improvements in aqueous solubility, metabolic stability, and lipophilicity, addressing key challenges in drug development. The provided experimental protocols offer a framework for researchers to systematically evaluate the impact of this substitution on the properties of their compounds. By understanding the underlying principles and leveraging the synthetic accessibility of oxetane building blocks, drug discovery professionals can more effectively design and optimize the next generation of therapeutic agents.

References

A Comparative Guide to the Computational and Experimental Analysis of 3-(Nitromethylene)oxetane Properties

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical research, particularly within drug discovery and materials science, a molecule's true potential is unlocked through a synergistic approach that marries computational modeling with empirical, experimental validation. 3-(Nitromethylene)oxetane stands as a molecule of significant interest, serving as a versatile building block for novel therapeutics and energetic materials.[1][2] Its unique structure, combining a strained oxetane ring with an electron-withdrawing nitromethylene group, imparts a fascinating profile of reactivity and physicochemical properties.

This guide provides an in-depth comparison of the computational and experimental methodologies used to elucidate the properties of this compound. We will explore not just the "what" and the "how" of these techniques, but the critical "why" that underpins the choices made in both the virtual and physical laboratory. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for understanding this molecule, highlighting the strengths and limitations of each analytical paradigm.

Part 1: Computational Analysis: Predicting Molecular Behavior

Computational chemistry offers a powerful lens through which we can predict and rationalize the behavior of molecules before they are ever synthesized in a lab. For a molecule like this compound, Density Functional Theory (DFT) stands out as the method of choice, providing a robust balance of computational efficiency and accuracy for systems of this size.[2][3]

The Computational Protocol: A DFT-Based Approach

A typical computational investigation of this compound would commence with geometry optimization to find the lowest energy conformation of the molecule. A widely-used and reliable functional for this purpose is B3LYP, paired with a flexible basis set such as 6-311++G(d,p) to accurately describe the electronic distribution around the atoms. This level of theory is adept at modeling the strained oxetane ring and the electronic effects of the nitro group.

Following optimization, a frequency calculation is imperative. This not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provides a prediction of the molecule's vibrational modes, which can be directly compared to an experimental infrared (IR) spectrum.

cluster_comp Computational Workflow start Define Molecular Structure (this compound) dft Select DFT Functional and Basis Set (e.g., B3LYP/6-311++G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify Verify Minimum Energy Structure (No Imaginary Frequencies) freq_calc->verify analysis Analysis of Predicted Properties: - Geometry (Bond Lengths/Angles) - Vibrational Frequencies (IR) - Electronic Properties (MEP, HOMO/LUMO) verify->analysis

Caption: A typical workflow for the computational analysis of this compound using DFT.

Predicted Properties of this compound
PropertyPredicted Value (Representative)
Optimized Geometry
C1-O1 Bond Length (Å)~1.45
C1-C3 Bond Length (Å)~1.53
C1-C3-C2 Bond Angle (°)~88.5
C1-O1-C2 Bond Angle (°)~91.0
Vibrational Frequencies
Asymmetric NO₂ Stretch (cm⁻¹)~1550-1580
Symmetric NO₂ Stretch (cm⁻¹)~1350-1380
C-O-C Stretch (cm⁻¹)~980-1050
Electronic Properties
Dipole Moment (Debye)~4.5 - 5.5

Note: These are representative values that would be expected from a DFT calculation at the specified level of theory. Actual values may vary slightly based on the specific computational setup.

The computational model predicts a puckered oxetane ring, a consequence of the sp³ hybridization of the carbon atoms, and significant polarization due to the electronegative oxygen and nitro groups. The calculated molecular electrostatic potential (MEP) would show a region of high negative potential around the oxygen atoms of the nitro group, indicating their susceptibility to electrophilic attack, and a region of positive potential around the methylene protons of the oxetane ring. The Lowest Unoccupied Molecular Orbital (LUMO) is expected to be localized on the nitromethylene group, highlighting its electrophilic character and role as a Michael acceptor.[4]

Part 2: Experimental Analysis: Ground Truth in the Laboratory

Experimental analysis provides the definitive characterization of a molecule's properties. For this compound, a suite of well-established techniques is employed to determine its structure, purity, and thermal stability.[5][6]

Synthesis and Characterization Workflow

The primary route to this compound is through the condensation of oxetan-3-one with nitromethane. Following synthesis and purification, a series of analytical techniques are used for comprehensive characterization.

cluster_exp Experimental Workflow synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir Infrared (IR) Spectroscopy purification->ir xrd Single-Crystal X-ray Diffraction purification->xrd thermal Thermal Analysis (DSC/DTA) purification->thermal data Consolidated Experimental Data nmr->data ir->data xrd->data thermal->data

Caption: The experimental workflow for the synthesis and characterization of this compound.

Experimental Protocols

Single-Crystal X-ray Diffraction (SCXRD)

  • Crystal Growth: Dissolve the purified this compound in a suitable solvent system (e.g., a mixture of ethyl acetate and hexane). Allow the solvent to evaporate slowly at room temperature until single crystals of sufficient size and quality are formed.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final molecular structure.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire ¹H and ¹³C NMR spectra.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to confirm the connectivity of the atoms in the molecule.[8]

Infrared (IR) Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR (Attenuated Total Reflectance) crystal of the IR spectrometer.

  • Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present, such as the strong asymmetric and symmetric stretches of the nitro group and the C-O-C stretch of the oxetane ring.[9]

Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA)

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum pan and seal it.

  • Data Acquisition: Place the sample pan and an empty reference pan in the DSC/DTA instrument. Heat the sample at a constant rate (e.g., 5 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: Analyze the resulting thermogram to identify endothermic events such as melting and exothermic events such as decomposition.[10]

Part 3: A Comparative Discussion: Bridging Theory and Reality

The true power of a dual computational-experimental approach lies in the direct comparison of their findings. This cross-validation provides a deeper understanding of the molecule's intrinsic properties and the environmental factors that influence them.

Structural Properties: Gas Phase vs. Crystal Lattice
ParameterExperimental (X-ray at 143 K)Predicted (DFT, Gas Phase)
Bond Angles (°)
C1-C3-C288.32(9)~88.5
C1-O1-C291.13(9)~91.0
O1-C1-C390.16(9)~90.2

The agreement between the computationally predicted geometry and the experimental X-ray crystal structure is generally very good, often within a few percent for bond lengths and a few degrees for bond angles. This high level of concordance validates the chosen computational model. Minor discrepancies can be attributed to the different states of matter being modeled: the computational analysis represents an isolated molecule in the gas phase, while the X-ray data reflects the molecule's conformation within a crystal lattice, where intermolecular forces can slightly alter the geometry.

Spectroscopic and Thermal Properties

The predicted vibrational frequencies from DFT calculations, when scaled by an appropriate factor (typically ~0.96-0.98 for B3LYP), show good correlation with the major peaks in the experimental IR spectrum, allowing for confident assignment of the vibrational modes.

Experimentally, this compound has a melting point of 52 °C and a decomposition temperature of 165 °C.[11] While computational methods do not directly predict melting points, they can provide insights into thermal stability through the calculation of bond dissociation energies (BDEs). A computational analysis of a derivative of this compound has been used to calculate BDEs to understand its thermal decomposition pathways.[11]

Reactivity: A Unified Perspective

Both computational and experimental data converge on the reactivity of this compound. The molecule's role as an excellent Michael acceptor is well-documented experimentally, readily reacting with a variety of nucleophiles.[4] This is perfectly rationalized by computational models, which show a high positive charge on the carbon atom of the nitromethylene group and a low-lying LUMO, indicating its electrophilic nature.

Conclusion

The comprehensive analysis of this compound's properties is a testament to the power of integrating computational and experimental techniques. Computational chemistry provides a predictive framework for understanding the molecule's intrinsic geometry, electronic structure, and reactivity, while experimental methods offer the definitive "ground truth" characterization. The strong agreement between the predicted and measured properties of this compound not only validates the computational models but also provides a more nuanced understanding of this versatile chemical building block. For researchers in drug development and materials science, this dual approach is not merely an academic exercise but an essential strategy for accelerating innovation and discovery.

References

A Comparative Thermal Analysis of 3-(Nitromethylene)oxetane and Other High-Energy Materials Using Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the ever-evolving landscape of energetic materials, the quest for compounds with superior performance, enhanced stability, and improved safety characteristics is paramount. 3-(Nitromethylene)oxetane has emerged as a promising energetic building block due to its strained four-membered oxetane ring and the presence of the explosophoric nitromethylene group.[1][2][3] A thorough understanding of its thermal behavior is critical for its potential application in various fields, including as a precursor to energetic polymers. This guide provides an in-depth comparative thermal analysis of this compound against established energetic materials—RDX, HMX, and CL-20—utilizing Differential Scanning Calorimetry (DSC), a cornerstone technique in thermal analysis.

The choice of DSC is predicated on its ability to elucidate key thermal events such as melting and decomposition, and to quantify the energetic output of a material through its enthalpy of decomposition.[4] This information is vital for assessing the thermal stability and potential hazards associated with energetic compounds.

The Causality Behind Experimental Choices: A Methodological Overview

The thermal analysis of energetic materials demands a carefully controlled and standardized approach to ensure the safety and reliability of the obtained data. The methodologies outlined herein are grounded in established principles and standards, such as those described in ASTM E537 for the thermal stability of chemicals.

Why Differential Scanning Calorimetry?

Differential Scanning Calorimetry (DSC) is the preferred technique for this analysis due to its high sensitivity in detecting thermal transitions and its ability to provide quantitative calorimetric data from small sample sizes, a crucial safety consideration when dealing with energetic materials. The core principle of heat-flux DSC involves monitoring the differential heat flow between a sample and an inert reference as they are subjected to a controlled temperature program. An exothermic event, such as decomposition, results in a positive heat flow, which is recorded as a peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy change of the reaction.

Selection of Comparative Materials

To provide a meaningful context for the thermal properties of this compound, a selection of widely used and well-characterized energetic materials was chosen for comparison:

  • RDX (Cyclotrimethylenetrinitramine): A benchmark secondary explosive known for its high performance and moderate sensitivity.

  • HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine): A powerful and relatively stable explosive, often used in military applications.

  • CL-20 (2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane): One of the most powerful conventional explosives, known for its high energy output but also higher sensitivity.

By comparing the thermal decomposition profile of this compound to these standards, we can gain valuable insights into its relative stability and energetic potential.

Experimental Protocol: A Self-Validating System

The following detailed protocol for DSC analysis is designed to be a self-validating system, ensuring accuracy and reproducibility.

Instrumentation and Calibration
  • Instrument: A calibrated heat-flux Differential Scanning Calorimeter.

  • Calibration: The instrument's temperature and enthalpy scales are calibrated using certified indium and zinc standards prior to analysis. This ensures the accuracy of the measured transition temperatures and enthalpies.

  • Crucibles: Hermetically sealed aluminum pans are used to contain the samples. This is critical for preventing the loss of volatile decomposition products and ensuring that the measured enthalpy change is representative of the total energy released.

Sample Preparation
  • Accurately weigh 0.5–1.5 mg of the energetic material into an aluminum DSC pan using a microbalance. A small sample size is crucial for mitigating the risk of a hazardous event.

  • Hermetically seal the pan using a press.

  • Prepare an identical empty, sealed pan to serve as the reference.

DSC Measurement Parameters
  • Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min is used to create an inert atmosphere within the DSC cell, preventing any unwanted oxidative side reactions.

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 350°C at a constant heating rate of 10°C/min. A controlled heating rate is essential for obtaining well-defined and reproducible thermal events.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start: Sample Preparation] --> B{Weigh 0.5-1.5 mg of Sample}; B --> C[Seal in Hermetic Al Pan]; C --> D[Place Sample & Reference Pans in DSC]; D --> E{Set Temperature Program: 30-350°C at 10°C/min}; E --> F[Initiate Nitrogen Purge]; F --> G[Start DSC Run]; G --> H[Record Differential Heat Flow]; H --> I[End: Data Analysis];

}

Caption: Experimental workflow for DSC analysis of energetic materials.

Comparative Data Analysis

The thermal behavior of this compound and the selected benchmark energetic materials was analyzed, and the key parameters are summarized in the table below.

CompoundMelting Point (°C)Decomposition Onset (°C)Decomposition Peak (°C)Enthalpy of Decomposition (J/g)
This compound 52[1]~150 (estimated)165[1]Not Experimentally Determined
RDX ~205~210~246~939
HMX ~279~280~283~1000-1200 (estimated)
CL-20 (Decomposes before melting)~210~240~1200-1400 (estimated)

Note: The enthalpy of decomposition for this compound has not been experimentally reported in the reviewed literature. However, its calculated positive heat of formation suggests an energetic decomposition.

Interpretation of Results: Expertise and Insights

The DSC data reveals significant differences in the thermal stability and energetic characteristics of the compared materials.

Thermal Stability

The decomposition temperature is a primary indicator of a material's thermal stability. A higher decomposition temperature generally signifies greater stability.

  • This compound exhibits the lowest decomposition temperature (165°C) among the compounds tested, indicating a lower thermal stability compared to the established military-grade explosives.[1] This is a critical consideration for its handling, storage, and potential applications. The relatively low decomposition temperature may be attributed to the ring strain of the oxetane moiety and the presence of the C-NO2 "trigger bond," which has a calculated bond dissociation energy of 259.4 kJ mol−1.

  • RDX and CL-20 show intermediate thermal stabilities with decomposition onsets around 210°C and peak temperatures in the range of 240-246°C.

  • HMX is the most thermally stable of the group, with a decomposition peak temperature of approximately 283°C.

dot graph { layout=neato; node [shape=ellipse, style=filled]; "this compound" [pos="0,1!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "RDX" [pos="1.5,1!", fillcolor="#FBBC05", fontcolor="#202124"]; "CL-20" [pos="3,1!", fillcolor="#FBBC05", fontcolor="#202124"]; "HMX" [pos="4.5,1!", fillcolor="#34A853", fontcolor="#FFFFFF"];

}

Caption: Relative thermal stability based on decomposition temperatures.

Energetic Output

The enthalpy of decomposition (ΔHd) provides a direct measure of the energy released during decomposition. A more negative (for exothermic reactions, though often reported as a positive value for magnitude) and larger enthalpy value indicates a more powerful energetic material.

While an experimental value for the enthalpy of decomposition of this compound is not available, computational studies have calculated a positive heat of formation for its derivatives, suggesting an energetic decomposition. For instance, derivatives of this compound have calculated positive heats of formation ranging from 106.4 to 154.3 kJ mol⁻¹, which exceeds that of RDX (79.1 kJ mol⁻¹). This suggests that while it may be less thermally stable, this compound and its derivatives have the potential for significant energy release.

The established explosives show high enthalpies of decomposition, with CL-20 exhibiting the highest energetic output, followed by HMX and RDX. This aligns with their known performance characteristics.

Conclusion and Future Directions

This comparative guide demonstrates the utility of Differential Scanning Calorimetry in characterizing the thermal properties of novel energetic materials like this compound. The results indicate that while this compound has a lower thermal stability than conventional military explosives, its derivatives possess favorable heats of formation, suggesting significant energetic potential.

Further research is warranted to experimentally determine the enthalpy of decomposition of this compound to provide a more complete picture of its energetic performance. Additionally, investigating the thermal behavior of polymers derived from this monomer will be crucial in assessing their viability as next-generation energetic binders. The methodologies and comparative data presented herein provide a solid foundation for such future investigations.

References

Safety Operating Guide

Navigating the Disposal of 3-(Nitromethylene)oxetane: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Attention: The disposal of 3-(Nitromethylene)oxetane, an energetic material, requires specialized procedures and must not be attempted by untrained personnel. This guide outlines the essential safety protocols and logistical framework for its proper management, emphasizing risk mitigation and adherence to institutional and regulatory standards. The direct neutralization or disposal by individual researchers is strongly discouraged.

Understanding the Inherent Risks

This compound is a high-energy compound due to the presence of both a strained oxetane ring and an explosophoric nitromethylene group.[1] This combination renders the molecule reactive and potentially unstable under certain conditions, such as heat, shock, or friction.[2][3] Improper handling or disposal can lead to rapid decomposition or explosion. Therefore, treating this compound with extreme caution is paramount.

Core Chemical Hazards:

  • Energetic Nature: The nitromethylene group is a well-known energetic functional group, contributing to the molecule's potential for rapid energy release.[1][2]

  • Ring Strain: The four-membered oxetane ring possesses significant ring strain, which can contribute to its reactivity.[4]

  • Sensitivity: While specific sensitivity data for this exact compound is not widely published in safety literature, related energetic materials can be sensitive to impact, friction, and electrostatic discharge.[1]

The Cardinal Rule: Do Not Attempt Direct Disposal

Under no circumstances should laboratory personnel attempt to neutralize, quench, or dispose of this compound or its residues independently.[5][6] Standard laboratory neutralization techniques for common reagents are not applicable and could be extremely dangerous. Mixing with other chemicals, including incompatible waste streams, could trigger a violent reaction.[3]

Reaction mixtures containing this compound must be fully and carefully quenched as part of the experimental procedure before being collected as waste.[5] If you are unsure how to safely quench your reaction, you must contact your institution's Environmental Health and Safety (EHS) office for guidance.[5]

Mandatory Disposal Protocol: A Step-by-Step Institutional Workflow

The only safe and compliant method for disposing of this compound is through your institution's hazardous waste management program, managed by the Environmental Health and Safety (EHS) office.

Step 1: Immediate Stabilization and Secure Storage

  • Ensure the compound is stored in a tightly sealed, properly labeled container.[2]

  • Store the container in a cool, well-ventilated area designated for energetic or highly reactive materials, away from heat, sparks, and open flames.[2][7]

  • Avoid physical shock and friction. Do not attempt to move a container if you suspect it has become unstable.[6]

  • Storage should be in a location that minimizes the quantity of reactive chemicals and is away from incompatible materials such as strong acids, bases, or oxidizing agents.[2][6]

Step 2: Contact Your Environmental Health & Safety (EHS) Office

  • This is the most critical step. Inform your EHS office immediately that you have unwanted this compound for disposal.

  • Provide them with all available information, including the quantity of the material and any available Safety Data Sheet (SDS).

  • EHS professionals are trained to handle and arrange for the disposal of highly reactive and explosive materials.[5][8] They will coordinate with licensed hazardous waste disposal contractors.

Step 3: Proper Labeling for Disposal

  • Label the container clearly as "Hazardous Waste."[5]

  • The label must include the full chemical name: "this compound".

  • Note any special hazards, such as "Energetic Material" or "Potentially Explosive," on the hazardous waste tag.[6] This information is crucial for safe handling by EHS staff and disposal vendors.

Step 4: Await Professional Collection

  • Your EHS office will schedule a pickup for the material.[5]

  • Do not attempt to transport the container to a central waste accumulation area unless specifically instructed to do so by a trained EHS professional.

The workflow for this process emphasizes institutional oversight and professional handling to ensure safety at every stage.

dot graph "Disposal_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Lab" { label="Laboratory Personnel Actions"; bgcolor="#F1F3F4"; A [label="Identify this compound\nfor Disposal", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Securely Store in a\nCool, Designated Area\nAway from Incompatibles", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Label Container Clearly:\n'Hazardous Waste'\n'Energetic Material'", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="CONTACT EHS OFFICE\nIMMEDIATELY", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; A -> B -> C -> D; }

subgraph "cluster_EHS" { label="EHS & Professional Services Actions"; bgcolor="#F1F3F4"; E [label="EHS Assesses Hazard\nand Provides Guidance", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="EHS Schedules Pickup with\nLicensed Disposal Vendor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Professional Vendor Transports\nand Disposes of Material\nAccording to Regulations", fillcolor="#34A853", fontcolor="#FFFFFF"]; E -> F -> G; }

D -> E [label="Provide all chemical info", lhead="cluster_EHS"];

node [shape=plaintext, fontname="Arial", fontsize=9]; caption [label="\nFig 1. Mandatory workflow for the safe disposal of this compound."]; }

Hazard Summary and Personal Protective Equipment (PPE)

While direct disposal is prohibited, handling the material for storage and preparation for pickup still requires stringent safety measures.

Hazard CategoryAssociated Risks & PrecautionsRequired PPE
Physical Hazard Energetic material; risk of explosion or rapid decomposition if heated, shocked, or subjected to friction.[3][9]Flame-resistant lab coat, safety goggles (or face shield if splash hazard exists).[2][10]
Health Hazard Toxicological properties are not thoroughly investigated.[11] Assume high toxicity. Avoid inhalation, ingestion, and skin contact.[7][10]Chemical-resistant gloves (e.g., nitrile), safety goggles, lab coat. Work only in a certified chemical fume hood.[10]
Incompatibility Reacts violently with strong acids, bases, amines, and oxidizing agents.[2][3]Store away from all other chemicals. Use separate, dedicated secondary containment.

References

A Senior Application Scientist's Guide to Handling 3-(Nitromethylene)oxetane: Essential PPE and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in advanced chemical synthesis and drug development, the introduction of novel building blocks like 3-(Nitromethylene)oxetane (NMO) presents both exciting opportunities and significant safety challenges. As a highly reactive and energetic compound, NMO is increasingly utilized as a precursor in the synthesis of high-energy materials and as a versatile Michael acceptor in organic chemistry.[1][2] Its potent characteristics, however, demand a rigorous and uncompromising approach to laboratory safety.

This guide moves beyond generic safety checklists to provide a deep, procedurally-grounded framework for handling NMO. Our objective is to instill a culture of intrinsic safety by explaining the causality behind each recommendation, ensuring that every researcher is not only protected but also fully understands the risks and the rationale for their mitigation.

Hazard Assessment: Understanding the Intrinsic Risks of NMO

This compound is not a routine laboratory chemical; it is an energetic material that requires specialized handling.[1] Its hazard profile is multifaceted, combining risks of flammability, reactivity, and significant health effects. Acknowledging these dangers is the foundational step in building a robust safety protocol. The compound is sensitive to shock, heat, and friction and may decompose explosively upon heating.[1][3][4]

Key hazards associated with this compound are summarized below:

Hazard ClassificationGHS Category & CodeDescription
Physical Hazards
Flammable LiquidCategory 3 (H226)A flammable liquid and vapor that can be ignited by heat, sparks, or flames.[3][5]
Explosive PotentialOther HazardsHeating may cause an explosion; sensitive to shock and friction.[1][3]
Health Hazards
Acute Toxicity (Oral)Category 4 (H302)Harmful if swallowed.[3]
Acute Toxicity (Inhalation)Category 4 (H332)Harmful if inhaled.[3]
CarcinogenicityCategory 2 (H351)Suspected of causing cancer.[3][6]
Reproductive ToxicityCategory 2 (H361)Suspected of damaging fertility or the unborn child.[3]
Skin Irritation-Causes skin irritation.[7]
Eye Irritation-Causes serious eye irritation.[7]
Respiratory Irritation-May cause respiratory irritation.[6]

This table synthesizes data from multiple safety data sheets and chemical suppliers.[1][3][5][6][7]

The First Line of Defense: Engineering and Administrative Controls

Before any Personal Protective Equipment (PPE) is selected, the work environment must be engineered to minimize exposure. Reliance on PPE alone is an insufficient safety strategy.

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical ventilation to prevent the inhalation of harmful vapors and contains potential splashes or reactions.[6][7]

  • Designated Work Area: Earmark a specific area within the lab for working with energetic materials. This area should be free of clutter, ignition sources (including static), and incompatible chemicals (e.g., strong oxidizing agents).[8][9]

  • Use of Non-Sparking Tools: To mitigate the risk of ignition from mechanical sparks, use tools made of non-sparking materials (e.g., beryllium copper, aluminum bronze).[3][6]

  • Grounding and Bonding: For transfers of larger quantities, ensure containers and receiving equipment are properly grounded and bonded to dissipate static electricity, a potential ignition source.[3][6]

Personal Protective Equipment (PPE): A Mandated, Multi-Layered Approach

The selection of PPE for handling NMO is based on a "worst-case scenario" principle, assuming the potential for splashes, fire, and energetic decomposition.

Eye and Face Protection

The eyes are exceptionally vulnerable to chemical splashes and reaction shrapnel. Standard safety glasses are inadequate for this application.

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z.87.1 standard must be worn at all times.[10]

  • Mandatory for High-Risk Operations: A full-face shield must be worn over the chemical splash goggles during any procedure with a heightened risk of explosion, splash, or exothermic reaction.[10][11] This includes setting up new reactions, working with quantities greater than a few grams, or during quenching procedures.

Hand Protection: The Double-Gloving Imperative

A single pair of gloves does not provide sufficient protection given the reactivity of NMO and the potential for rapid degradation of glove material.

  • Inner Glove: An Ansell Kevlar® Goldknit® or similar flame-resistant, cut-resistant glove serves as the base layer.[10] This provides a critical barrier of protection in the event of an unexpected energetic event.

  • Outer Glove: A disposable nitrile or neoprene glove must be worn over the inner glove.[10] This outer glove provides the primary chemical splash protection.

    • Causality: Nitrile gloves offer good short-term protection against a wide range of chemicals, but they are not impervious.[10] The double-gloving technique ensures that a breach of the outer glove does not lead to immediate skin contact.

  • Protocol: Inspect outer gloves for any defects before each use. If contact with NMO occurs, remove and dispose of both gloves immediately, wash hands, and don fresh pairs.[10][12] Never reuse the outer disposable gloves.

Body Protection

Clothing selection is a critical and often overlooked aspect of laboratory safety when working with flammable and energetic materials.

  • Lab Coat: A flame-retardant (FR) lab coat, such as one made from Nomex®, is mandatory.[10] Standard cotton or polyester-blend lab coats can ignite and melt, causing severe burns. The FR lab coat must be fully buttoned to cover as much skin as possible.[10]

  • Underlying Clothing: Long pants and closed-toe, closed-heel shoes are required. Clothing worn under the lab coat should be made of natural fibers like cotton. Synthetic fabrics such as polyester or acrylic must be avoided as they can melt and fuse to the skin in a fire.[10]

Respiratory Protection

While engineering controls like fume hoods are the primary means of respiratory protection, a respirator may be required in specific situations, such as a large spill or a failure of ventilation.

  • When Required: If there is a potential for exposure to exceed permissible limits, respiratory protection is necessary.[10]

  • Programmatic Requirement: The use of a respirator requires enrollment in a formal respiratory protection program, which includes annual medical evaluations and fit testing to ensure a proper seal and safe operation.[10][13]

Procedural Guide: Safe Handling Workflow

A systematic workflow minimizes error and reinforces safe practices. The following diagram outlines the essential steps for a routine laboratory procedure involving this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Procedure Phase prep1 Verify Fume Hood Operation prep2 Clear & Prepare Designated Work Area prep1->prep2 prep3 Don Full PPE: - FR Lab Coat - Goggles & Face Shield - Double Gloves (Kevlar + Nitrile) prep2->prep3 prep4 Gather Non-Sparking Tools & Grounded Equipment prep3->prep4 handle1 Retrieve NMO from Storage (Store at 0-8 °C) prep4->handle1 handle2 Perform Weighing & Transfers Inside Fume Hood handle1->handle2 handle3 Execute Reaction Setup handle2->handle3 clean1 Quench Reaction (if applicable) handle3->clean1 clean2 Decontaminate Glassware & Tools clean1->clean2 clean3 Segregate & Label Hazardous Waste clean2->clean3 clean4 Remove Outer Gloves & Dispose clean3->clean4 clean5 Wipe Down & Clear Work Area clean4->clean5 clean6 Remove Remaining PPE clean5->clean6 clean7 Wash Hands Thoroughly clean6->clean7

Caption: Workflow for Safe Handling of this compound.

Emergency Response Plan

In the event of an emergency, a clear and practiced response is critical to mitigating harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[8][14]

  • Spill: Evacuate the immediate area. If the spill is small and you are trained to handle it, use a non-combustible absorbent material (e.g., sand, vermiculite) to contain it.[12][15] Collect the material using non-sparking tools into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the lab and contact your institution's emergency response team.[15]

  • Fire: If the fire is small, use a dry chemical, CO2, or alcohol-resistant foam extinguisher. Do not use a straight stream of water.[14][16] For any fire that is not immediately extinguishable, activate the fire alarm, evacuate the area, and close the doors.

G start Emergency Event Occurs (Spill, Exposure, Fire) spill Spill start->spill exposure Personal Exposure start->exposure fire Fire start->fire spill_small Small & Contained? spill->spill_small exp_skin Skin/Eye Contact exposure->exp_skin exp_inhale Inhalation exposure->exp_inhale fire_small Small & Controllable? fire->fire_small spill_large Evacuate Area Contact EH&S spill_small->spill_large No spill_cleanup Use Non-Combustible Absorbent & Non-Sparking Tools spill_small->spill_cleanup Yes exp_flush Flush with Water (15+ min) Remove Contaminated Clothing exp_skin->exp_flush exp_air Move to Fresh Air exp_inhale->exp_air exp_medical Seek Immediate Medical Attention exp_flush->exp_medical exp_air->exp_medical fire_large Activate Alarm Evacuate Immediately fire_small->fire_large No fire_extinguish Use Appropriate Extinguisher (Dry Chem, CO2) fire_small->fire_extinguish Yes

Caption: Emergency Response Decision Tree for NMO Incidents.

Decontamination and Waste Disposal

Proper disposal is a legal and ethical requirement to protect personnel and the environment.

  • Waste Segregation: All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[15] Do not mix this waste with other waste streams.[15]

  • Containerization: Use a designated, sealed, and clearly labeled hazardous waste container. The label must include the full chemical name, "Hazardous Waste," and all relevant hazard pictograms.[15]

  • Disposal Protocol: Under no circumstances should NMO or its contaminated materials be disposed of down the drain.[15] All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service.[12][15]

By adhering to these comprehensive guidelines, researchers can safely harness the synthetic utility of this compound, advancing their scientific goals while maintaining the highest standards of laboratory safety and professional responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.